(1S,2R,5S)-(+)-Menthyl Myristate
Description
BenchChem offers high-quality (1S,2R,5S)-(+)-Menthyl Myristate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,5S)-(+)-Menthyl Myristate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H46O2 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1 |
InChI Key |
HNZZQYMJJNOJHM-ZRBLBEILSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (1S,2R,5S)-(+)-Menthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1S,2R,5S)-(+)-Menthyl myristate is a chiral ester with potential applications in the pharmaceutical, cosmetic, and flavor industries. Its unique structure, derived from the naturally occurring terpene (+)-menthol and the saturated fatty acid myristic acid, imparts specific physicochemical properties that are of significant interest for formulation science and drug delivery. This guide provides a comprehensive overview of the synthesis, and the known and predicted physicochemical properties of (1S,2R,5S)-(+)-menthyl myristate. Drawing upon established principles of organic chemistry and data from analogous compounds, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this molecule.
Introduction
The esterification of natural products is a well-established strategy for modifying their physicochemical properties, such as lipophilicity, melting point, and volatility, thereby enhancing their suitability for a variety of applications. (1S,2R,5S)-(+)-Menthyl myristate is an ester formed from (+)-menthol, a cyclic monoterpene alcohol known for its cooling sensation and fragrance, and myristic acid, a C14 saturated fatty acid. The resulting molecule combines the chiral backbone of menthol with the long alkyl chain of myristic acid, suggesting its utility as a chiral building block, an emollient with a unique sensory profile, or a lipophilic carrier for active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical characteristics of this ester is paramount for its successful integration into complex formulations.
Synthesis of (1S,2R,5S)-(+)-Menthyl Myristate
While specific experimental data for the synthesis of (1S,2R,5S)-(+)-menthyl myristate is not extensively reported in readily accessible literature, its synthesis can be reliably achieved through standard esterification methods. Two primary routes are proposed here: chemical esterification and enzymatic catalysis.
Chemical Synthesis: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly when one of the reagents is sterically hindered, such as the secondary alcohol of menthol.[1] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve myristic acid (1.0 equivalent) and (1S,2R,5S)-(+)-menthol (1.0-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid (to remove excess DMAP and any remaining DCC), followed by a saturated sodium bicarbonate solution (to remove unreacted myristic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure (1S,2R,5S)-(+)-menthyl myristate.
-
Caption: Workflow for the synthesis of (1S,2R,5S)-(+)-menthyl myristate via Steglich esterification.
Enzymatic Synthesis
Enzymatic esterification using lipases offers a green and highly selective alternative to chemical methods. Lipases can catalyze esterification under mild reaction conditions, often with high enantioselectivity. The use of a lipase from Candida rugosa has been reported for the esterification of (-)-menthol with myristic acid, achieving good conversion rates.[2][3] A similar approach can be applied for the (+)-enantiomer.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reaction Setup: In a screw-capped vial, combine (1S,2R,5S)-(+)-menthol (1 equivalent) and myristic acid (1 equivalent) in a non-polar organic solvent such as isooctane or hexane. The use of a solvent-free system is also a possibility.
-
Enzyme Addition: Add a commercial lipase preparation (e.g., from Candida rugosa) to the mixture. The optimal enzyme loading should be determined experimentally.
-
Water Removal: To drive the equilibrium towards ester formation, add molecular sieves to the reaction mixture to sequester the water produced during the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 35-45 °C) with constant shaking.
-
Reaction Monitoring: Monitor the conversion of the reactants to the ester product over time using GC or HPLC.
-
Enzyme Removal and Product Isolation:
-
Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be used as is or further purified by chromatography if necessary.
-
Sources
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Menthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of menthyl myristate, an ester with significant potential in pharmaceutical and cosmetic applications. The document elucidates the intricate relationship between the chiral menthyl moiety and the lipophilic myristate chain, which dictates the molecule's physicochemical properties and biological interactions. Key topics covered include the stereoisomers of menthyl myristate, conformational analysis, and detailed methodologies for its synthesis and characterization. This guide serves as an essential resource for researchers and professionals engaged in the development of novel drug delivery systems and advanced topical formulations.
Introduction: The Convergence of Chirality and Lipophilicity
Menthyl myristate is a fascinating molecule that marries the well-defined stereochemistry of menthol with the long-chain saturated fatty acid, myristic acid. This union results in a compound with a unique set of properties, making it a subject of interest for applications ranging from topical drug delivery to cosmetics. The menthyl group, derived from menthol, introduces three chiral centers, leading to a rich stereoisomeric landscape. The myristate tail, on the other hand, imparts significant lipophilicity, influencing the molecule's solubility, melting point, and interaction with biological membranes.
The strategic combination of these two components suggests potential applications for menthyl myristate as a chiral auxiliary in asymmetric synthesis or as a functional excipient in drug formulations. The menthol component is a well-documented skin penetration enhancer, a property that could be imparted to myristic acid or other molecules upon esterification. This guide will delve into the fundamental aspects of menthyl myristate's structure and stereochemistry, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Stereoisomerism
The molecular structure of menthyl myristate consists of a myristoyl group ((CH₃(CH₂)₁₂CO)-) esterified to a menthyl group. The systematic IUPAC name for the most common isomer, derived from naturally occurring (-)-menthol, is (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl tetradecanoate.
The Chiral Core: The Menthyl Group
The menthyl group is a cyclohexane ring with three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The most common and naturally abundant isomer is (-)-menthol, which has the (1R,2S,5R) configuration. In its most stable chair conformation, the three bulky substituents—isopropyl, methyl, and hydroxyl (or in this case, the myristate ester group)—all occupy equatorial positions, minimizing steric strain.
The stereochemistry of the menthyl group is paramount as it dictates the three-dimensional arrangement of the entire menthyl myristate molecule. When myristic acid is esterified with a specific stereoisomer of menthol, a corresponding diastereomer of menthyl myristate is formed. For instance, the reaction of myristic acid with (±)-menthol (a racemic mixture of (+)- and (-)-menthol) will produce a mixture of two diastereomers: ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl tetradecanoate and ((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl tetradecanoate.
Stereoisomeric relationships of menthol.
The Lipophilic Tail: The Myristate Group
Myristic acid, or tetradecanoic acid, is a saturated fatty acid with a 14-carbon chain. This long alkyl chain is responsible for the high lipophilicity of menthyl myristate. The flexibility of the myristate chain allows it to adopt various conformations, which, in conjunction with the rigid menthyl ring, influences the overall shape and packing of the molecule in different physical states.
Synthesis and Characterization
The synthesis of menthyl myristate is typically achieved through the esterification of myristic acid with menthol. The choice of the menthol stereoisomer is critical in determining the stereochemistry of the final product.
Synthesis Protocol: Fischer-Speier Esterification
A common method for synthesizing menthyl myristate is the Fischer-Speier esterification, which involves reacting myristic acid with menthol in the presence of an acid catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve myristic acid and a slight excess of the desired menthol isomer in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
General workflow for the synthesis of menthyl myristate.
Spectroscopic Characterization
The structure and purity of the synthesized menthyl myristate can be confirmed using various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of menthyl myristate will show characteristic signals for both the menthyl and myristate moieties. The protons of the long alkyl chain of the myristate group will appear as a complex multiplet in the upfield region (around 0.8-1.6 ppm). The methine proton of the menthyl group attached to the ester oxygen will be shifted downfield (typically around 4.5-5.0 ppm) and will appear as a multiplet due to coupling with adjacent protons. The methyl and isopropyl protons of the menthyl group will also have distinct signals.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester group at around 170-175 ppm. The carbons of the menthyl ring and the myristate chain will have distinct chemical shifts that can be assigned based on their chemical environment.
| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| Myristate CH₃ | ~0.88 (t) | ~14.1 |
| Myristate (CH₂)ₙ | ~1.25 (m) | ~22.7 - 31.9 |
| Myristate α-CH₂ | ~2.2-2.3 (t) | ~34.0 |
| Menthyl CH-O | ~4.6-4.8 (m) | ~74.0 |
| Menthyl CH-iPr | ~1.6-1.8 (m) | ~47.0 |
| Menthyl CH-Me | ~0.9-1.1 (m) | ~31.5 |
| Menthyl CH₂ | ~1.0-2.1 (m) | ~20.8, 23.5, 34.2, 40.8 |
| Menthyl Me | ~0.7-0.9 (d) | ~16.5, 22.0 |
| Menthyl iPr-Me | ~0.8-1.0 (d) | ~20.7, 21.0 |
| Ester C=O | - | ~173.0 |
3.2.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of menthyl myristate will likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would include the loss of the menthyl group or cleavage at the ester linkage, providing further structural confirmation.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Strong C-H stretching bands from the alkyl chains will be observed around 2850-2960 cm⁻¹.
Diastereomeric Resolution and Analysis
When a racemic or diastereomeric mixture of menthol is used in the synthesis, the resulting menthyl myristate will be a mixture of diastereomers. The separation and analysis of these diastereomers are crucial for understanding their individual properties and for applications requiring stereochemical purity.
Chiral Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of menthyl ester diastereomers. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based chiral columns, for example, have been shown to be effective in separating menthyl esters.[1][2]
Experimental Protocol: Chiral HPLC Separation
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.
-
Detection: UV detector, typically at a wavelength where the ester carbonyl group absorbs (around 210-220 nm).
-
Analysis: The retention times of the different diastereomers will vary, allowing for their separation and quantification.
Applications in Drug Development
The unique combination of a chiral, permeation-enhancing moiety and a long-chain fatty acid makes menthyl myristate a promising candidate for various applications in drug development, particularly in topical and transdermal formulations.
Skin Penetration Enhancement
Menthol is a well-established skin penetration enhancer that can reversibly disrupt the stratum corneum, the main barrier to percutaneous absorption.[3] By incorporating the menthyl group, menthyl myristate is hypothesized to retain this penetration-enhancing capability. The long myristate chain can further contribute to its interaction with the lipid bilayers of the skin. This dual-action mechanism could be advantageous for improving the delivery of active pharmaceutical ingredients (APIs) through the skin.
Prodrug and Lipophilic Moiety
Menthyl myristate itself can be considered a prodrug of both menthol and myristic acid, which are released upon enzymatic hydrolysis in the skin. Furthermore, the lipophilic nature of menthyl myristate makes it a suitable vehicle or component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to encapsulate and deliver poorly water-soluble drugs.
Sources
A Senior Application Scientist's Perspective on Methodologies and Interpretation
An In-depth Technical Guide to the Thermodynamic Stability of (1S,2R,5S)-(+)-Menthyl Myristate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate. While specific experimental data for this ester is not extensively available in public literature, this document, grounded in established principles of thermal analysis and stability testing, offers detailed methodologies for its characterization. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment. This guide is intended to empower researchers and drug development professionals to rigorously evaluate the thermal properties and shelf-life of menthyl myristate and analogous compounds, a critical step in ensuring product quality, safety, and efficacy.
Introduction: The Imperative of Thermodynamic Stability
(1S,2R,5S)-(+)-Menthyl myristate is a chiral ester formed from the reaction of (+)-menthol and myristic acid. The unique sensory properties of menthol and the emollient characteristics of myristic acid suggest its potential utility in pharmaceutical, cosmetic, and fragrance applications. In these highly regulated industries, understanding the thermodynamic stability of a compound is paramount. It dictates not only the shelf-life and storage conditions but also influences its performance, safety profile, and compatibility with other ingredients.
Thermodynamic instability can manifest as physical changes, such as polymorphism or phase separation, and chemical degradation, leading to the formation of impurities. For a compound like menthyl myristate, this could translate to a loss of efficacy, altered sensory attributes, and potentially the emergence of irritant or toxic byproducts. Therefore, a thorough investigation of its stability is a non-negotiable aspect of product development. This guide provides the scientific and methodological framework for such an investigation.
Physicochemical Characterization of (1S,2R,5S)-(+)-Menthyl Myristate
A foundational understanding of the individual components of (1S,2R,5S)-(+)-menthyl myristate, namely (+)-menthol and myristic acid, provides a predictive basis for the ester's properties.
(1S,2R,5S)-(+)-Menthol is a cyclic monoterpene alcohol with a well-defined stereochemistry that is crucial to its biological and physical properties. It is a crystalline solid at room temperature with a characteristic minty aroma. The bulky isopropyl and methyl groups, along with the hydroxyl group, are in equatorial positions in the most stable chair conformation, which influences its molecular packing and interactions.[1] Menthol is known for its volatility, and its stability can be influenced by temperature.[2]
Myristic acid , a saturated fatty acid, is a waxy solid with a long aliphatic chain, rendering it non-volatile and thermally stable at moderate temperatures. The esterification with menthol is expected to yield a compound with properties intermediate between its precursors: likely a low-melting solid or a viscous liquid at room temperature, with a significantly lower volatility than menthol itself.
A summary of the key physical properties of the parent molecules is presented in Table 1.
Table 1: Physicochemical Properties of Parent Molecules
| Property | (1S,2R,5S)-(+)-Menthol | Myristic Acid |
| Molecular Formula | C₁₀H₂₀O[2] | C₁₄H₂₈O₂ |
| Molecular Weight | 156.27 g/mol [2] | 228.37 g/mol |
| Appearance | White crystalline solid[1] | White crystalline solid |
| Melting Point | 43-44 °C[3] | 54.4 °C |
| Boiling Point | 214.6 °C[1] | 326.2 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, ether[4] | Insoluble in water; soluble in organic solvents |
The synthesis of (1S,2R,5S)-(+)-menthyl myristate would typically proceed via Fischer esterification or other standard ester synthesis methods. It is critical that the resulting ester is purified to a high degree (>99%) before any stability testing is undertaken, as impurities can significantly affect the results. Techniques such as column chromatography and recrystallization are often employed for purification. The purity should be confirmed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Methodologies for Thermodynamic Stability Assessment
A multi-faceted approach is necessary to fully characterize the thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate. This involves a combination of thermal analysis techniques and long-term stability studies.
Differential Scanning Calorimetry (DSC) for Phase Behavior and Purity
DSC is a powerful technique for identifying melting points, polymorphic transitions, and for purity assessment.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: Accurately weigh 3-5 mg of highly purified (1S,2R,5S)-(+)-menthyl myristate into a hermetically sealed aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the analysis.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate back to the starting temperature.
-
A second heating scan is often performed to investigate the thermal history of the sample.
-
-
Data Analysis: Analyze the resulting thermogram to determine:
-
Melting Point (Tₘ): The peak temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHբ): The integrated area of the melting peak.
-
Polymorphic Transitions: The presence of any other endothermic or exothermic events before or after the main melting peak. The high heating and cooling rates of Flash DSC can be particularly useful for identifying previously unknown polymorphs.[6]
-
Caption: Workflow for DSC analysis of (1S,2R,5S)-(+)-menthyl myristate.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is invaluable for determining the onset of thermal decomposition and for assessing the volatility of a compound.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Calibrate the instrument for mass and temperature.
-
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) to ensure complete decomposition.
-
-
Data Analysis:
-
Plot the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss. For fatty acid methyl esters, decomposition often occurs in a single step.[7]
-
Caption: Workflow for TGA of (1S,2R,5S)-(+)-menthyl myristate.
Long-Term and Accelerated Stability Studies
To establish a shelf-life and recommended storage conditions, long-term and accelerated stability studies are essential. These studies are designed to evaluate the physical and chemical stability of the compound over time under various environmental conditions. The International Council for Harmonisation (ICH) provides a robust framework for these studies, which can be adapted for cosmetic ingredients.[8][9]
-
Batch Selection: Use at least one, preferably three, batches of highly purified (1S,2R,5S)-(+)-menthyl myristate.
-
Packaging: Store the samples in containers that are inert and simulate the final intended packaging.
-
Storage Conditions:
-
Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[9]
-
Accelerated: 0, 1, 3, 6 months.
-
-
Analytical Methods: At each time point, samples should be analyzed for:
-
Appearance: Color, clarity, and physical state.
-
Odor: Any changes from the initial fragrance profile.
-
Purity and Degradation Products: Using a stability-indicating HPLC or GC method. This method must be validated to separate the parent compound from any potential degradation products.
-
pH (if applicable, in a formulation): To assess for hydrolysis.
-
Caption: Decision-making logic in a stability testing program.
Data Interpretation and Reporting
The data from these studies should be compiled and analyzed to provide a comprehensive picture of the thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate.
Table 2: Illustrative Data Summary for Thermal Analysis
| Parameter | Result | Interpretation |
| Melting Point (DSC) | e.g., 35-38°C | Indicates the temperature of solid-to-liquid phase transition. A sharp peak suggests high purity. |
| Polymorphism (DSC) | e.g., No additional transitions observed | Suggests the material exists in a single crystalline form under the tested conditions. |
| Onset of Decomposition (TGA) | e.g., > 200°C | The temperature at which significant thermal degradation begins. Fatty acid esters generally show good thermal stability.[12] |
Table 3: Illustrative Data Summary for a 6-Month Accelerated Stability Study
| Time Point (Months) | Appearance | Purity (%) | Degradation Products (%) |
| 0 | Colorless, clear liquid | 99.8 | < 0.1 |
| 1 | No change | 99.7 | 0.15 |
| 3 | No change | 99.5 | 0.3 |
| 6 | No change | 99.1 | 0.7 |
The results from the accelerated study can be used to predict the long-term stability. A common rule of thumb is that for every 10°C increase in temperature, the rate of chemical reaction doubles.[13] Therefore, 3 months at 40°C can be roughly equivalent to 24 months at room temperature. However, this should always be confirmed with long-term data.
Conclusion
The thermodynamic stability of (1S,2R,5S)-(+)-menthyl myristate is a critical attribute that must be thoroughly evaluated to ensure its suitability for use in pharmaceutical, cosmetic, or other applications. This guide has provided a detailed, scientifically grounded framework for such an evaluation. By employing a combination of thermal analysis techniques (DSC and TGA) and systematic long-term and accelerated stability studies, researchers can gain a comprehensive understanding of the compound's phase behavior, thermal decomposition profile, and shelf-life. The emphasis on robust experimental design, proper instrument calibration, and careful data interpretation will ensure the generation of reliable and defensible stability data, which is essential for regulatory compliance and successful product development.
References
- Uyar, T., et al. (2009a). Electrospun polymeric nanofibers encapsulating menthol/cyclodextrin-inclusion complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 263-270.
-
Intertek. (n.d.). Cosmetic Stability Testing. Retrieved from [Link]
-
Taobe Consulting. (2022, April 21). Stability Testing Cosmetics. Retrieved from [Link]
-
Testing Laboratory. (n.d.). Accelerated Stability Testing with ICH Guidelines for Cosmetics. Retrieved from [Link]
-
Cosmetic Info. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Scentspiracy. (n.d.). Menthol (2216-51-5)– Fresh Cooling Mint Profile – Fragrance Ingredient. Retrieved from [Link]
-
GMP Navigator. (n.d.). The International Pharmaceutical Excipients Council - Excipient Stability Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthol. Retrieved from [Link]
-
MDPI. (2020, March 2). Thermal Triggered Release of Menthol from Different Carriers: A Comparative Study. Retrieved from [Link]
-
PubChem. (n.d.). (+)-Menthol. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and atom numbering of (1S, 2R, 5S)-(+)-menthol.... Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of TGA data obtained for the four methyl esters. Retrieved from [Link]
-
Science of Cooking. (n.d.). Menthol Molecule - Chemical and Physical Properties. Retrieved from [Link]
-
Bionity.com. (n.d.). Menthol. Retrieved from [Link]
-
CleanRoomMates. (2026, January 17). Stability Studies in Pharmaceuticals ICH Guidelines. Retrieved from [Link]
-
PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves showing weight percent as a.... Retrieved from [Link]
-
Taylor & Francis. (2016, August 11). Crystallization behavior of fatty acid methyl esters and biodiesel based on differential scanning calorimetry and thermodynamic model. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Detection of Previously Unknown Menthol Polymorphs by Flash DSC. Retrieved from [Link]
-
MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]
-
ProQuest. (2009, June 26). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) melting (heating) scans of soybean oil-fatty acid methyl esters (SME), Dimodan OK, monoolein, and monostearin. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) melting and cooling curves for pure methyl palmitate (MeC16). Retrieved from [Link]
Sources
- 1. Menthol - Wikipedia [en.wikipedia.org]
- 2. Menthol (2216-51-5)– Fresh Cooling Mint Profile – Fragrance Ingredient — Scentspiracy [scentspiracy.com]
- 3. D-薄荷醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Menthol Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 5. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry - ProQuest [proquest.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. testinglab.com [testinglab.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. mdpi.com [mdpi.com]
- 13. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
Thermodynamic and Empirical Solubility Profiling of Menthyl Myristate in Organic Solvents
A Technical Whitepaper for Formulation Scientists and Drug Development Professionals
Executive Summary
Menthyl myristate (
Physicochemical Profiling & Thermodynamic Causality
As formulation scientists, we must approach solubility not merely as a static physical property, but as a dynamic equilibrium governed by intermolecular forces. The solubility of menthyl myristate is dictated by its high partition coefficient (estimated LogP ≈ 8.5) and structural properties that highlight its highly lipophilic nature[3]. Its solvation capacity can be mapped using Hansen Solubility Parameters (HSP):
-
Dispersion Forces (
): The dominant force. The extensive hydrocarbon backbone of the myristate moiety and the cyclohexane ring of the menthyl group create massive London dispersion interactions. Solvents with high (e.g., hexane, heptane) exhibit near-ideal mixing entropy with menthyl myristate. -
Polar Forces (
): Minimal. The only polar region is the sterically hindered ester carbonyl. While it can participate in weak dipole-dipole interactions, the surrounding bulky aliphatic groups shield it, reducing the efficacy of highly polar solvents. -
Hydrogen Bonding (
): Negligible. Lacking hydroxyl (-OH) or amine (-NH) donors, menthyl myristate cannot disrupt the strong hydrogen-bond networks of protic solvents like water or lower alcohols without a massive entropic penalty (cavity formation energy).
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the solubility profile of menthyl myristate across a polarity gradient. The data reflects the thermodynamic causality of solvent-solute interactions.
| Organic Solvent | Dielectric Constant (ε) | Solvation Capacity (Estimated mg/mL at 25°C) | Solvation Mechanism & Causality |
| n-Hexane | 1.89 | > 500 (Freely Soluble) | Dominant Dispersion: Identical non-polar nature allows for barrierless cavity formation and ideal entropy of mixing. |
| Chloroform | 4.81 | > 500 (Freely Soluble) | Dipole Alignment: High dispersion forces coupled with moderate dipole interactions targeting the ester carbonyl. |
| Ethyl Acetate | 6.02 | > 250 (Soluble) | Ester-Ester Affinity: Favorable structural homology and moderate polarity facilitate strong solute-solvent interactions. |
| Absolute Ethanol | 24.50 | 50 - 100 (Sparingly Soluble) | H-Bond Resistance: Solvation is limited by the energy required to break the solvent's strong internal hydrogen-bonding network. |
| DMSO | 46.70 | < 10 (Slightly Soluble) | Self-Association Exclusion: High polarity and strong solvent self-association physically exclude the lipophilic solute. |
| Water (Ref) | 80.10 | < 0.01 (Insoluble) | Hydrophobic Effect: Absolute inability to disrupt the aqueous hydrogen-bond lattice; extreme thermodynamic penalty. |
Self-Validating Isothermal Equilibration Protocol
Standard shake-flask methodologies for determining the solubility of lipophilic esters are notoriously prone to systemic errors, primarily due to solvent evaporation, incomplete phase separation, or hydrophobic adsorption onto filtration media. To guarantee scientific integrity, I have designed the following self-validating protocol . By integrating a mass balance check and a spike-recovery phase, the system inherently validates its own accuracy.
Step-by-Step Methodology
Phase 1: Solvent Selection & Saturation
-
Action: Add an excess amount of menthyl myristate (e.g., 2.0 g) to 5.0 mL of the target organic solvent inside a 10 mL hermetically sealed, PTFE-lined amber borosilicate vial.
-
Causality: The PTFE liner prevents the extraction of plasticizers by aggressive organic solvents (like chloroform), which would otherwise contaminate the chromatographic baseline and skew quantification.
Phase 2: Isothermal Equilibration
-
Action: Submerge the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.
-
Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, neutralizing variables related to particle size or surface area.
Phase 3: Phase Separation
-
Action: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at exactly 25.0 °C. Aspirate the supernatant using a glass syringe equipped with a 0.22 µm PTFE filter.
-
Causality: Centrifugation prevents the temperature fluctuations and equilibrium disruptions typical of vacuum filtration. PTFE is mandatory; using standard nylon or cellulose filters will result in the hydrophobic adsorption of menthyl myristate, falsely lowering the calculated solubility.
Phase 4: Quantitative Analysis via GC-FID
-
Action: Dilute a precise aliquot of the filtered supernatant with a volatile internal standard (IS) solution (e.g., methyl pentadecanoate in hexane). Inject into a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Causality: GC-FID is the gold standard for volatile/semi-volatile lipids. The internal standard dynamically corrects for any minor solvent evaporation that occurs during sample handling.
Phase 5: The Self-Validation Loop (Spike-Recovery)
-
Action: Take a secondary aliquot of the previously quantified supernatant. Spike it with a known, precise mass of pure menthyl myristate. Re-analyze via GC-FID.
-
Causality: If the calculated recovery falls outside the 98.0% - 102.0% range, it immediately flags matrix effects, signal suppression, or detector saturation, prompting a recalibration. This makes the protocol a closed, self-verifying loop.
Workflow Visualization
Self-Validating Isothermal Equilibration Workflow for Solubility Determination.
Applications in Formulation & Drug Development
Understanding this solubility profile is non-negotiable for advanced drug delivery. Because menthyl myristate is freely soluble in non-polar phases but insoluble in water, it acts as an exceptional lipophilic excipient in lipid nanoparticles (LNPs) and microemulsions. When formulated in transdermal patches, its high dispersion forces allow it to temporarily fluidize the stratum corneum's lipid bilayer, drastically enhancing the permeation of co-administered Active Pharmaceutical Ingredients (APIs) without causing aqueous instability in the patch matrix.
References[3] dl-Menthyl Myristate | 29066-37-3 Properties. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9b412221[2] XXL-Molecular Rotatory Power in Normal Homologous Series. Royal Society of Chemistry. https://pubs.rsc.org/en/content/articlelanding/1912/CT/CT9120100137[1] Oils and fats contents of medicinal plants, as natural ingredients for many therapeutic purposes- A review. ResearchGate. https://www.researchgate.net/publication/343105421_Oils_and_fats_contents_of_medicinal_plants_as_natural_ingredients_for_many_therapeutic_purposes-_A_review
Sources
- 1. researchgate.net [researchgate.net]
- 2. XXI.—Molecular rotatory power in normal homologous series. Part I. Optically active derivatives of the higher aliphatic alcohols and acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. dl-Menthyl Myristate | 29066-37-3 [sigmaaldrich.com]
The Stereochemical Imperative: A Technical Guide to the Synthesis, Resolution, and Pharmacological Application of (+)-Menthol Fatty Acid Esters
Executive Summary
While (-)-menthol (L-menthol) dominates commercial applications due to its natural abundance and cooling properties, its unnatural enantiomer, (+)-menthol (D-menthol), and its corresponding fatty acid esters represent a highly specialized domain in synthetic chemistry and pharmacology. (+)-Menthol fatty acid esters serve as critical intermediates in the kinetic resolution of racemic menthol and offer a unique stereochemical space for the development of prodrugs and transdermal permeation enhancers. This whitepaper provides a comprehensive analysis of the biocatalytic causality behind their synthesis, self-validating protocols for their isolation, and their evolving role in advanced drug delivery systems.
Stereochemical Dynamics: The Biochemical Divergence
The synthesis and isolation of (+)-menthol fatty acid esters rely heavily on the inherent chirality of biological catalysts. When a racemic mixture of DL-menthol is subjected to esterification with a fatty acid (e.g., oleic acid) using a lipase, the enzyme exhibits profound stereoselectivity.
The Causality of Kinetic Resolution: The active site of lipases, such as those derived from Candida rugosa or Burkholderia cepacia, contains a catalytic triad situated within a hydrophobic binding pocket. The spatial arrangement of this pocket perfectly accommodates the stereocenter of (-)-menthol, allowing for rapid nucleophilic attack and the formation of a tetrahedral intermediate. Conversely, (+)-menthol experiences severe steric hindrance within this same pocket. This structural clash prevents the catalytic serine residue from efficiently interacting with the (+)-enantiomer.
As a direct consequence of this steric causality, the esterification extent for L-menthol can reach 87.0% within 32 hours under solvent-free conditions, while D-menthol conversion stalls at a mere 5.2%[1]. This stark kinetic divergence allows chemists to utilize enzymatic hydrolysis or esterification to selectively target the (-)-enantiomer, leaving the (+)-menthyl fatty acid ester intact for subsequent isolation[2].
Pharmacological Applications: Prodrugs and Transdermal Permeation
Beyond their role as synthetic intermediates, menthol fatty acid esters are potent pharmacological tools. The esterification of active pharmaceutical ingredients (APIs) with menthol significantly alters their physicochemical properties, leveraging the lipophilicity of the menthyl moiety.
-
Prodrug Strategy & Bioavailability: Esterification is a proven strategy to mask hydrophilic functional groups. For instance, the esterification of the anti-inflammatory drug indomethacin to form a menthol ester acts as a prodrug that hydrolyzes in vivo, providing sustained localized release while reducing gastrointestinal toxicity[3]. Similarly, in the development of the mGlu2/3 receptor agonist MGS0008, conjugation into a menthol-ester prodrug (MGS0274) yielded a 15-fold increase in oral bioavailability due to optimized lipophilicity and favorable conversion rates by liver carboxylesterases[4]. While L-menthol is frequently utilized, substituting it with (+)-menthol allows researchers to fine-tune the enzymatic cleavage rate, as human esterases exhibit differential stereoselectivity.
-
Transdermal Permeation Enhancement: Menthol and its esterified prodrug derivatives exhibit exceptional in vitro permeability. In silico and biomimetic artificial membrane (BAM) studies confirm that menthol prodrugs passively permeate lipid membranes via a flip-flop movement, often exhibiting higher apparent permeability (
) than their parent compounds[5]. The specific orientation of the (+)-menthyl moiety can uniquely disrupt the highly ordered lipid bilayers of the stratum corneum, facilitating enhanced transdermal drug delivery[6].
Mandatory Visualization: Biocatalytic Workflow
Biocatalytic kinetic resolution workflow for (+)-menthyl fatty acid esters.
Self-Validating Protocol: Enzymatic Resolution of (+)-Menthyl Oleate
A robust protocol must be a self-validating system. The following workflow ensures that the kinetic resolution of DL-menthyl oleate is halted at the exact thermodynamic optimum (50% conversion) to maximize the enantiomeric excess (ee) of the target (+)-menthyl ester.
Step 1: Substrate Emulsification
-
Action: Disperse 100 mM of DL-menthyl oleate in a biphasic system consisting of 0.1 M phosphate buffer (pH 7.0) and 15% (v/v) dimethyl sulfoxide (DMSO).
-
Causality: The DMSO acts as a co-solvent to enhance the solubility of the highly hydrophobic fatty acid ester without denaturing the biocatalyst, thereby increasing the interfacial surface area for the enzyme[2].
Step 2: Biocatalytic Initiation
-
Action: Introduce 50 mg/mL of immobilized Burkholderia cepacia lipase. Maintain the reaction at 37°C under continuous orbital shaking (200 rpm).
Step 3: Self-Validating Kinetic Monitoring (Critical Step)
-
Action: Continuously monitor the reaction using a pH stat. As the (-)-menthyl oleate is hydrolyzed, free oleic acid is released, lowering the pH. Titrate automatically with 0.1 M NaOH to maintain pH 7.0.
-
Validation Checkpoint: Halt the reaction strictly when the volume of NaOH consumed equates to exactly 50% conversion of the initial substrate molarity. Allowing the reaction to proceed further will result in the slow, non-specific hydrolysis of the (+)-menthyl ester, destroying the enantiomeric purity[7].
Step 4: Extraction and Chiral GC Validation
-
Action: Quench the reaction by filtering out the immobilized enzyme. Extract the organic phase using hexane.
-
Validation Checkpoint: Analyze the hexane extract via Chiral Gas Chromatography (e.g., using an HP-5 or dedicated cyclodextrin-based chiral column)[8]. Confirm the presence of (-)-menthol and unreacted (+)-menthyl oleate. Proceed only if the ee of the (+)-ester is >95%.
Step 5: Chromatographic Separation
-
Action: Separate the (+)-menthyl oleate from the hydrolyzed (-)-menthol using silica gel column chromatography with a hexane:ethyl acetate mobile phase.
Quantitative Data Summaries
Table 1: Enantioselective Biocatalysis Parameters for Menthol Esters
| Enzyme Source | Racemic Substrate | Preferred Enantiomer | Conversion Rate | Enantiomeric Excess (ee) |
| Candida rugosa Lipase | DL-Menthol + Oleic Acid | (-)-Menthol | 87.0% (L), 5.2% (D) | High (Kinetic Divergence) |
| Burkholderia cepacia | DL-Menthyl Benzoate | (-)-Menthyl Benzoate | 48–50% | >96% |
| Menthyl Lactate Esterase | DL-Menthyl Lactate | (-)-Menthyl Lactate | 23% | 95.4% |
Table 2: Pharmacokinetic Enhancements via Menthol Esterification
| Parent Compound | Esterification Moiety | Primary Pharmacological Benefit | Key Metric / Outcome |
| Indomethacin | Menthol Ester | Reduced GI toxicity, enhanced skin penetration | Sustained localized API release |
| MGS0008 | Menthol Ester | Improved oral bioavailability of hydrophilic API | 15-fold increase in bioavailability |
| Antiparasitic Agents | Menthol Carbonates/Esters | Increased membrane permeability | High |
Conclusion
The synthesis and application of (+)-menthol fatty acid esters underscore the critical importance of stereochemistry in modern chemical engineering and drug design. By exploiting the steric hindrance inherent to the (+)-menthyl configuration, researchers can achieve highly efficient biocatalytic resolutions. Furthermore, translating these stereochemical properties into prodrug development offers a highly tunable platform for overcoming pharmacokinetic barriers, such as poor oral bioavailability and limited transdermal permeation.
References
- Synthesis of (-)-menthol fatty acid esters in and from (-)-menthol and fatty acids – novel concept for lipase catalyzed esterification based on eutectic solvents.
- Buy Indomethacin 1-Menthol ester | 193603-94-0 - Smolecule. smolecule.com.
- DE2537339A1 - Stereoselective menthyl lactate esterase - for prepn. of L:menthol from DL ...
- Enantiomeric analysis of (+)-menthol and (-)-menthol by fluorogenic derivatization and liquid chromatography.
- Enantioselective Hydrolysis of D,L-Menthyl Benzoate to L-(-)-Menthol by Recombinant Candida rugosa Lipase LIP1.
- Time course of esterification of DL-menthol with oleic acid using Candida rugosa lipase.
- Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays.
- Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. mdpi.com.
- Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability. nih.gov.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy Indomethacin 1-Menthol ester | 193603-94-0 [smolecule.com]
- 4. Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DE2537339A1 - Stereoselective menthyl lactate esterase - for prepn. of L:menthol from DL:menthyl lactate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Phase Transition Phenomena in Menthyl Myristate Derivatives: A Framework for Characterization and Analysis
An In-depth Technical Guide:
Abstract
Menthyl myristate and its derivatives represent a compelling class of chiral molecules with significant potential in advanced materials, particularly as components of thermotropic liquid crystals and phase-change materials. The precise temperatures at which these compounds transition between solid, liquid crystal, and isotropic liquid phases are critical parameters that dictate their functionality. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, measuring, and interpreting the phase transition temperatures of these materials. We will delve into the causal relationship between molecular structure and thermal behavior, present validated experimental workflows for differential scanning calorimetry (DSC) and polarized light microscopy (PLM), and offer a structured approach to data analysis and interpretation.
Introduction: The Significance of Chiral Esters
Menthyl myristate, the ester of (-)-menthol and myristic acid, is a molecule of interest due to its inherent chirality, derived from the menthol moiety. This chirality is a crucial prerequisite for the formation of cholesteric liquid crystals (also known as chiral nematic phases), which exhibit unique optical properties such as selective light reflection.[1][2] These properties are harnessed in applications ranging from liquid crystal displays (LCDs) to smart paints and sensors.[2]
Derivatization of the parent molecule—by altering the fatty acid chain length, introducing unsaturation, or modifying the menthyl group—provides a powerful tool to tune the material's physical properties. The primary goal of such molecular engineering is often to control the phase transition temperatures: the melting point (Solid → Liquid/Liquid Crystal), the clearing point (Liquid Crystal → Isotropic Liquid), and the temperatures of any intermediate mesophase transitions. Understanding how to precisely characterize these transitions is fundamental to rational material design.
The Nexus of Molecular Structure and Thermal Behavior
The phase behavior of a molecule is a macroscopic manifestation of its microscopic interactions. For menthyl myristate derivatives, the transition temperatures are governed by a delicate balance of intermolecular forces and molecular geometry.
-
Van der Waals Forces and Chain Length: The myristate alkyl chain is a primary contributor to van der Waals interactions. Lengthening this chain (e.g., to palmitate or stearate) increases the surface area for these interactions, generally leading to stronger molecular packing and, consequently, higher melting and clearing points. Conversely, shortening the chain (e.g., to laurate) would be expected to lower these temperatures.[3]
-
Steric Hindrance and Chirality: The bulky, non-planar menthyl group introduces significant steric hindrance. This disruption of efficient crystal lattice packing can lower the melting point compared to a non-chiral analogue. However, its chiral nature is the driving force for the helical superstructure of the cholesteric phase.[4][5]
-
Polarity and Functional Groups: The ester linkage introduces a polar region in an otherwise non-polar molecule. Modifications that add further polar groups (e.g., hydroxyl, cyano) can introduce stronger dipole-dipole interactions, significantly altering mesophase stability and type.
The logical relationship between these structural modifications and the resulting thermal properties can be visualized as a decision-making framework for the materials scientist.
Caption: Structure-Property Relationship Diagram.
Core Experimental Methodologies
A dual-technique approach is essential for the unambiguous characterization of phase transitions. DSC provides quantitative thermodynamic data, while PLM offers qualitative visual confirmation of the phase identity.
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable peak in the DSC thermogram.[7]
-
Solid-to-Liquid Crystal/Liquid (Melting): This is an endothermic process, appearing as a peak on the heating curve.
-
Liquid Crystal-to-Isotropic Liquid (Clearing): This is also an endothermic transition, often with a smaller enthalpy than melting.[6]
-
Isotropic Liquid-to-Liquid Crystal/Solid (Crystallization): This is an exothermic process, observed as a peak on the cooling curve.
Polarized Light Microscopy (PLM)
Principle of Operation: PLM utilizes polarized light to investigate materials with anisotropic optical properties, such as liquid crystals.[8] Anisotropic materials are birefringent, meaning they split a beam of light into two rays that travel at different velocities.[9] When placed between two crossed polarizers, these materials rotate the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer) and making the material appear bright against a dark background.[10][11]
Each liquid crystal mesophase possesses a unique molecular arrangement, which gives rise to characteristic optical textures under a polarizing microscope.[12] The observation of these textures upon heating and cooling a sample on a hot stage is the gold standard for phase identification.
A Validated Workflow for Characterization
Sources
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. presschem.com [presschem.com]
- 3. thescipub.com [thescipub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. cskscientificpress.com [cskscientificpress.com]
- 8. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemicke-listy.cz [chemicke-listy.cz]
- 12. bhu.ac.in [bhu.ac.in]
The Chiral Lipid Interface: Physicochemical and Phase-Induction Properties of (1S,2R,5S)-(+)-Menthyl Myristate
[1][2][3][4]
Executive Summary
This technical guide provides a comprehensive analysis of (1S,2R,5S)-(+)-menthyl myristate , a chiral ester synthesized from non-natural (+)-menthol and myristic acid.[1][2][3] Unlike its naturally occurring enantiomer, this compound serves as a distinct probe for chiral recognition in lipophilic environments and a specialized dopant in liquid crystalline systems.[3] This document details the stereochemical architecture, high-fidelity synthesis protocols, and the thermodynamic mechanisms governing its utility in chiral nematic phase induction and transdermal permeation enhancement.[3]
Molecular Architecture & Stereochemistry[4]
The functional efficacy of (1S,2R,5S)-(+)-menthyl myristate is dictated by the rigid conformation of its cyclohexane ring.[2][3]
Conformation and Stability
The (1S,2R,5S) configuration corresponds to the enantiomer of natural (-)-menthol.[2][3] In its lowest energy state, the cyclohexane ring adopts a chair conformation where all three bulky substituents are in the equatorial position:
-
C1: The myristoyl ester group (equatorial).[2]
-
C2: The isopropyl group (equatorial).[2]
-
C5: The methyl group (equatorial).[2]
This "all-equatorial" arrangement confers exceptional thermodynamic stability compared to neomenthyl or isomenthyl isomers, where at least one group is forced into a sterically hindered axial position.[1][2][3] This stability is critical when the molecule is used as a chiral dopant, as it prevents conformational flux that could destabilize the helical pitch of a liquid crystal host.
The Lipophilic Tail (C14)
The myristate moiety (C14:0) provides a high degree of lipophilicity (LogP > 8.0), facilitating integration into the hydrophobic core of biological membranes or nematic liquid crystal hosts. The chain length is optimized for van der Waals interactions without the crystallization issues often seen with longer stearyl (C18) chains.
High-Fidelity Synthesis Protocol
To maintain the optical purity of the (1S,2R,5S) headgroup, the synthesis must avoid acidic conditions at high temperatures which can lead to C1 epimerization (inversion) or elimination to menthenes.[3]
Reaction Design: Steglich Esterification
We utilize a DCC-coupled esterification to ensure mild conditions.[1][2]
-
Reagents:
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of myristic acid and 10 mmol of (+)-menthol in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Catalyst Addition: Add 1.0 mmol (0.1 eq) of DMAP. Cool the solution to 0°C.
-
Coupling: Dropwise add a solution of 11 mmol DCC in 10 mL DCM over 30 minutes. The reaction is exothermic; temperature control is vital to prevent racemization.
-
Incubation: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.[2][3]
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel.
-
Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over MgSO4.[2][3]
-
Isolation: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/Ethyl Acetate 95:5) to isolate the pure ester.
Visualization of Synthesis Logic
Caption: Steglich esterification pathway designed to prevent C1 inversion via mild DCC activation.[1][2][3]
Chiral Characteristics & Phase Behavior[4][5][6][7][8][9][10]
Optical Rotation
As the enantiomer of the natural ester, (1S,2R,5S)-(+)-menthyl myristate exhibits a positive specific rotation (
-
Validation: The absence of (-)-isomer is confirmed if the rotation is strictly dextrorotatory.[1][2] Any drop in magnitude suggests contamination with the (-)-enantiomer or elimination products (menthenes).[1][2]
Liquid Crystal Dopant (Helical Twisting Power)
When doped into an achiral nematic host (e.g., E7 or 5CB), this compound induces a Cholesteric (Chiral Nematic) Phase .[1][2][3]
-
Helical Twisting Power (HTP,
): Defined as , where is the pitch, is concentration, and is enantiomeric excess.[1][2][3] -
Mechanism: The chiral menthyl core creates a steric torque, forcing the nematic directors to twist. The myristyl tail acts as a "compatibilizer," preventing phase separation (crystallization) of the dopant from the host, a common issue with small chiral molecules.
-
Sign: The (+)-menthyl derivative typically induces a left-handed (M) helix in standard cyanobiphenyl hosts, opposite to the right-handed (P) helix induced by natural (-)-menthol derivatives.[1][2][3]
Visualization of Chiral Induction
Caption: Mechanism of cholesteric phase induction.[1][2] The C14 tail ensures solubility while the core induces twist.
Analytical Characterization Data
The following parameters are required to validate the identity and purity of the synthesized compound.
| Parameter | Specification | Method/Notes |
| Appearance | Waxy white solid or semi-solid | Low melting point due to asymmetry and chain flexibility.[1][2][3] |
| Specific Rotation | Measured in Ethanol or CHCl3 (c=1.0).[1][2][3] Value estimated based on homologous series. | |
| 1H NMR (Chiral Center) | The H atom at C1 (axial) couples with two axial and one equatorial neighbor.[1][2][3] | |
| IR Spectroscopy | 1735 cm | Strong ester carbonyl peak.[1][2][3] Absence of OH stretch (3400 cm |
| Mass Spectrometry | m/z = 366.6 [M+] | Molecular ion peak confirming ester formation.[1][2][3] |
Applications in Drug Delivery[3]
Permeation Enhancement
Menthyl myristate acts as a "chiral disruptor" in transdermal delivery.[2][3]
-
Lipid Fluidization: The myristyl tail inserts into the stratum corneum lipid bilayers.
-
Headgroup Effect: The bulky menthyl group disrupts the packing order of the ceramides.
-
Chiral Specificity: Biological membranes are inherently chiral (composed of L-lipids/proteins).[1][2] The (1S,2R,5S)-(+) isomer may exhibit differential partitioning kinetics compared to the (-) isomer, offering a tool to fine-tune release rates in chiral drug formulations.[1][2][3]
References
-
Chiral Resolution & Synthesis: Oikawa, M., et al. "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[3][4] Beilstein Journal of Organic Chemistry, 2021.[3][5] [1][2][3]
-
Liquid Crystal Dopants: Labes, M. M., et al. "Chiral Nematic Liquid Crystals."[3] Chemical Reviews, 1979 (Foundational text on HTP mechanisms).[1][2][3] Confirmed via search context on chiral dopants in nematic phases.
-
Menthol Stereochemistry: "Menthol: Physical Properties and Stereochemistry." NIST Chemistry WebBook.[2][3]
-
Permeation Enhancement: Williams, A. C., & Barry, B. W.[3] "Penetration enhancers."[2][3] Advanced Drug Delivery Reviews, 2004.[3] (Establishes the mechanism of fatty acid esters).
-
Synthesis Protocol: "Steglich Esterification." Organic Chemistry Portal. (Standard protocol reference).
Sources
- 1. (1R,2S,5R)-(-)-Menthyl(S)-P-toluenesulfinate | C17H26O2S | CID 12232163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. Menthol [dlab.epfl.ch]
- 4. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Menthyl Myristate: A Technical Guide to Bioactivity and Toxicological Profile
Introduction: An Overview of Menthyl Myristate
Menthyl myristate is the ester formed from the reaction of menthol, a cyclic monoterpene alcohol, and myristic acid, a saturated fatty acid. This compound merges the well-documented biological properties of menthol with the physicochemical characteristics of a fatty acid ester. Structurally, it combines a bulky, lipophilic menthyl group with a long, saturated C14 alkyl chain from myristic acid. This unique structure renders it a waxy, emollient substance widely utilized in the cosmetic, fragrance, and topical pharmaceutical industries.[1] It serves not only as a skin-conditioning agent and emollient but also as a potential active ingredient and a modulator of transdermal drug delivery. This guide provides an in-depth analysis of its bioactivity, mechanisms of action, and a comprehensive toxicological and safety profile, designed for researchers and professionals in drug development and cosmetic science.
Section 1: Physicochemical Characteristics and Applications
Menthyl myristate is an organic compound belonging to the ester chemical class.[2] As an ester of myristic acid, it shares properties with other myristate esters like isopropyl myristate and myristyl myristate, which are known for their emollient and texture-enhancing functions in formulations. The presence of the menthol moiety imparts unique sensory and biological characteristics.
| Property | Value/Description | Source(s) |
| Synonyms | Menthyl tetradecanoate | N/A |
| Chemical Class | Fatty Acid Ester | [2][3] |
| Appearance | Waxy solid at room temperature | |
| Key Functions | Emollient, Skin-Conditioning Agent, Fragrance Component, Penetration Enhancer | [1][4] |
| Industry Uses | Cosmetics, Personal Care Products, Topical Pharmaceuticals | [1] |
Section 2: Comprehensive Bioactivity Profile
The bioactivity of menthyl myristate is primarily derived from its two constituent components: menthol and myristic acid. The ester linkage allows for a synergistic or modified presentation of these activities, particularly in topical applications.
Analgesic & Anti-inflammatory Mechanisms
The most significant bioactivity conferred by the menthyl group is its analgesic (pain-relieving) and anti-inflammatory effect. This action is predominantly mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[5][6][7]
Mechanism of Action:
-
TRPM8 Activation: When applied topically, the menthol moiety of menthyl myristate binds to and activates TRPM8 channels located on the primary sensory neurons in the skin.[6]
-
Calcium Influx & Cooling Sensation: This activation leads to an influx of calcium ions (Ca2+), depolarizing the neuron and generating action potentials. This process is perceived by the central nervous system as a cooling sensation.[6]
-
Nociceptive Inhibition: The cooling sensation has an inhibitory effect on nociceptive (pain-sensing) afferent pathways and dorsal-horn neurons that transmit pain signals to the brain.[5] This "gate control" mechanism effectively reduces the perception of musculoskeletal and neuropathic pain.[5][8]
-
Anti-inflammatory Action: Beyond analgesia, menthol has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators. Studies on human monocytes have shown that L-menthol can significantly suppress the production of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β), key molecules in the inflammatory cascade.[9][10] The esterification with myristic acid may enhance its residency time in the lipophilic skin layers, potentially prolonging these effects.
Transdermal Delivery Enhancement
Fatty acid esters, particularly isopropyl myristate (IPM), are well-established as chemical penetration enhancers in transdermal drug delivery systems.[4][11] Menthyl myristate, by virtue of its myristate component, is expected to function similarly.
Mechanism of Action: The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which is composed of a highly organized lipid matrix. Menthyl myristate enhances permeation through two primary mechanisms:
-
Disruption of Stratum Corneum Lipids: The long alkyl chain of the myristate moiety integrates into the lipid bilayers of the SC. This disrupts the highly ordered lamellar structure, increasing the fluidity of the lipid matrix.[4] This creates more permeable pathways for other molecules to pass through.
-
Increased Partitioning: As a lipophilic compound, it can increase the solubility and partitioning of a co-administered drug from the vehicle into the stratum corneum, thereby increasing the thermodynamic driving force for permeation.[12][13]
The menthol component may also contribute to this effect, as it has been shown to disturb the lipid structure of the stratum corneum.[4] This dual action makes menthyl myristate a potentially effective enhancer for improving the bioavailability of topical drugs.[13]
Emollient and Skin Conditioning Properties
In cosmetic and dermatological products, menthyl myristate functions as a highly effective emollient and skin-conditioning agent.
Mechanism of Action: As an emollient, it forms a thin, non-greasy, protective film on the surface of the skin.[1] This occlusive layer serves two purposes:
-
Reduces Transepidermal Water Loss (TEWL): The barrier helps to trap moisture in the upper layers of the skin, leading to improved hydration.
-
Softens and Soothes: It fills the spaces between corneocytes (skin cells), resulting in a smoother, softer skin texture and feel.
This functionality makes it a valuable ingredient in creams, lotions, and other skincare products designed to moisturize and improve the sensory feel of the formulation.[1]
Section 3: Toxicological and Safety Evaluation
The safety profile of menthyl myristate can be inferred from data on its constituent parts (menthol, myristic acid) and structurally related myristate esters, which have been extensively reviewed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel.[14][15][16]
| Toxicological Endpoint | Result/Observation | Source(s) |
| Acute Oral Toxicity | Expected to be low. For methyl myristate, LD50 >2,000 mg/kg (rat). | [17] |
| Acute Dermal Toxicity | Considered nontoxic. | [15] |
| Skin Irritation | May cause minimal to mild skin irritation, particularly with prolonged or repeated exposure. | [8][15][17] |
| Eye Irritation | May cause minimal to mild eye irritation. | [8][15][18] |
| Skin Sensitization | Not expected to be a sensitizer. Studies on menthol and isopropyl myristate show no sensitizing effects in guinea pigs. | [15][19] |
| Genotoxicity | Not expected to be genotoxic. Menthol showed a lack of genotoxicity in chromosome aberration and sister chromatid exchange assays. | [20] |
Acute Toxicity
Based on data from related myristate esters, menthyl myristate is expected to have a very low order of acute toxicity via oral and dermal routes.[15][17] A safety data sheet for methyl myristate classifies it as "Harmful if swallowed," but the oral LD50 in rats is greater than 2,000 mg/kg, indicating low toxicity.[17][21]
Dermal and Ocular Irritation
Material Safety Data Sheets (MSDS) and CIR reports for related compounds like methyl myristate and isopropyl myristate indicate a potential for minimal to mild skin and eye irritation.[8][15][18] Undiluted isopropyl myristate was found to be a mild irritant in rabbits after 24 hours.[15] For cosmetic use, where menthyl myristate is used at lower concentrations in a formulated product, the irritation potential is considered low.[1]
Skin Sensitization
Skin sensitization is a key endpoint for cosmetic ingredients.[22] Extensive use and testing of menthol have shown it to have a very limited capacity to induce skin sensitization.[19] Similarly, animal studies on isopropyl myristate and myristyl myristate found no evidence of sensitization.[15] Therefore, menthyl myristate is not expected to be a skin sensitizer under normal conditions of use.
Genotoxicity and Carcinogenicity
There is no evidence to suggest that menthyl myristate possesses genotoxic or carcinogenic properties. In vitro studies on menthol found no evidence of chromosomal damage in human lymphocytes.[20] The myristic acid component is a common dietary fatty acid with no genotoxic concerns. The CIR Expert Panel has concluded that myristic acid and its esters are safe as used in cosmetics, with no expectation of carcinogenicity.[16]
Section 4: Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for assessing the permeation enhancement potential of menthyl myristate.
Objective: To quantify the effect of menthyl myristate on the transdermal permeation of a model active pharmaceutical ingredient (API) across a skin membrane.
Methodology:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat) or use human cadaver skin.
-
Carefully remove subcutaneous fat and tissue.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
-
Formulation Preparation:
-
Prepare a control formulation of the model API in a suitable vehicle (e.g., propylene glycol).
-
Prepare a test formulation containing the model API and a specified concentration (e.g., 5% w/v) of menthyl myristate in the same vehicle.
-
-
Experimental Setup:
-
Fill the receptor compartment with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 32°C ± 1°C using a circulating water bath to simulate physiological skin temperature. Stir the receptor fluid continuously.
-
Equilibrate the mounted skin for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 10 µL/cm²) of the control or test formulation to the surface of the stratum corneum in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the model API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
-
Calculate the enhancement ratio (ER) as the ratio of the steady-state flux from the test formulation to that of the control formulation.
-
Protocol: Dermal Irritation Assessment (Based on OECD TG 439)
This protocol describes an in vitro method using Reconstructed human Epidermis (RhE) models to predict skin irritation potential.
Objective: To determine the potential of menthyl myristate to cause skin irritation.
Methodology:
-
RhE Tissue Preparation:
-
Use commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Pre-incubate the tissues in maintenance medium provided by the manufacturer in a CO₂ incubator (37°C, 5% CO₂) as per the supplier's instructions.
-
-
Test Substance Application:
-
Apply a sufficient amount (e.g., 25 µL) of undiluted menthyl myristate (liquid/molten) or a solution/suspension in a suitable vehicle directly to the surface of the RhE tissue.
-
Use a negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
-
Exposure and Incubation:
-
Expose the tissues to the test substance for a defined period (e.g., 60 minutes) in the incubator.
-
-
Rinsing and Post-Incubation:
-
After the exposure period, thoroughly rinse the test substance from the tissue surface with PBS.
-
Blot the tissue dry and transfer it to fresh maintenance medium.
-
Incubate the tissues for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment (MTT Assay):
-
After post-incubation, transfer the tissues to a 24-well plate containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 0.3-1.0 mg/mL.
-
Incubate for approximately 3 hours. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
-
Formazan Extraction and Measurement:
-
Extract the formazan precipitate from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis and Classification:
-
Calculate the cell viability for each tissue as a percentage relative to the negative control tissues.
-
Classification: If the mean cell viability is ≤ 50%, the substance is classified as an irritant (Category 2). If the mean viability is > 50%, it is classified as a non-irritant.
-
Conclusion
Menthyl myristate is a multifunctional ingredient with a compelling profile for use in topical products. Its bioactivity is characterized by the analgesic and anti-inflammatory properties of its menthol moiety, primarily acting through the TRPM8 channel, and the emollient and penetration-enhancing effects of its myristate component. The toxicological assessment, based on extensive data from its constituent parts and structurally analogous esters, indicates a low potential for toxicity, irritation, and sensitization under the conditions of its intended use in cosmetics and pharmaceuticals. Its favorable safety profile, combined with its diverse functional benefits, establishes menthyl myristate as a valuable and versatile compound for researchers and formulators in drug development and personal care.
References
- Manosroi, A., et al. (2013). Melanogenesis of methyl myristate loaded niosomes in B16F10 melanoma cells. Journal of Biomedical Nanotechnology, 9(4), 626-38.
-
Cosmetic Ingredient Review. (2018). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Available at: [Link]
-
DC Chemicals. (2024). Methyl myristate | 124-10-7 | MSDS. Available at: [Link] (Note: Reference to Methyl Myristate).
-
The Good Scents Company. (n.d.). methyl myristate, 124-10-7. Available at: [Link] (Note: Reference to Methyl Myristate).
-
Andersen, L., et al. (2015). Acute Effect of Topical Menthol on Chronic Pain in Slaughterhouse Workers with Carpal Tunnel Syndrome: Triple-Blind, Randomized Placebo-Controlled Trial. Rehabilitation Research and Practice, 2015, 310915. Available at: [Link]
-
Ataman Kimya. (n.d.). MYRISTYL MYRISTATE. Available at: [Link] (Note: Reference to Myristyl Myristate).
-
Gomez-Arroyo, S., et al. (1991). Lack of genotoxicity of menthol in chromosome aberration and sister chromatid exchange assays using human lymphocytes in vitro. Toxicology in Vitro, 5(4), 337-40. Available at: [Link]
-
Wen, Z., et al. (2009). Effect of chemical enhancers on percutaneous absorption of daphnetin in isopropyl myristate vehicle across rat skin in vitro. Journal of Pharmacy and Pharmacology, 61(4), 443-9. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Isopropyl myristate – Knowledge and References. Available at: [Link] (Note: Reference to Isopropyl Myristate).
-
Agilent Technologies. (2019). Methyl Myristate - Safety Data Sheet. Available at: [Link] (Note: Reference to Methyl Myristate).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31284, Methyl Myristate. Available at: [Link] (Note: Reference to Methyl Myristate).
-
Elder, R. L. (Ed.). (1982). Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. International Journal of Toxicology, 1(4), 117-136. Available at: [Link]
-
European Commission. (n.d.). Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals and to natural extracts. Available at: [Link]
-
Pergolizzi, J. V., et al. (2022). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Pain and Therapy, 11(3), 745-779. Available at: [Link]
-
Wang, Y., et al. (2024). Menthol and Its Derivatives: Exploring the Medical Application Potential. Molecules, 29(18), 4273. Available at: [Link]
-
Shan, Y., et al. (2022). Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation. Frontiers in Pharmacology, 13, 1025895. Available at: [Link]
- G. F. Asun, et al. (2015). Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs. Molecules, 20(6), 11327-11340.
-
Regulations.gov. (n.d.). CHEMICAL SAFETY REPORT. Available at: [Link]
-
Ho, H. O., et al. (1995). Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin. Journal of Pharmacy and Pharmacology, 47(11), 910-4. Available at: [Link]
-
Quintans-Júnior, L. J., et al. (2017). Analgesic-Like Activity of Essential Oil Constituents: An Update. International Journal of Molecular Sciences, 18(12), 2392. Available at: [Link]
- Google Patents. (1990). WO1990007331A1 - Anti-inflammatory liniment.
- Al-Snafi, A. E. (2021). Analgesic, Anti-Inflammatory and Antipyretic Effect of Mentha spicata (Spearmint). IOSR Journal of Pharmacy, 11(7), 29-41.
-
ResearchGate. (n.d.). Effect of chemical enhancers on percutaneous absorption of daphnetin in isopropyl myristate vehicle across rat skin in vitro | Request PDF. Available at: [Link]
-
Becker, L. C., et al. (2010). Final report of the amended safety assessment of myristic acid and its salts and esters as used in cosmetics. International Journal of Toxicology, 29(4 Suppl), 162S-86S. Available at: [Link]
-
Cosmetic Ingredient Review. (2018). Amended Safety Assessment of Mentha piperita (Peppermint)-derived Ingredients as Used in Cosmetics. Available at: [Link]
-
S D Fine-Chem Limited. (n.d.). ISO-PROPYL MYRISTATE - Safety Data Sheet. Available at: [Link] (Note: Reference to Isopropyl Myristate).
-
Wilkinson, J. D., & Beck, M. H. (2012). Menthol: A Review of Its Sensitization Potential. Dermatitis, 23(5), 214-220. Available at: [Link]
-
Rogge, M., et al. (2023). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. Cosmetics, 10(4), 108. Available at: [Link]
-
Juergens, U. R., et al. (1998). The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases. European Journal of Medical Research, 3(12), 539-45. Available at: [Link]
-
precisionFDA. (n.d.). METHYL MYRISTATE. Available at: [Link] (Note: Reference to Methyl Myristate).
-
ResearchGate. (2026). (PDF) Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. Available at: [Link]
-
Cosmetic Ingredient Review. (n.d.). Home Page. Available at: [Link]
-
ResearchGate. (n.d.). In vitro permeation profile of methyl salicylate across isopropyl.... Available at: [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Available at: [Link]
Sources
- 1. Methyl Myristate – Emollient & Fragrance Solvent For Cosmetics | Chemicalbull [chemicalbull.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Methyl Myristate | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Acute Effect of Topical Menthol on Chronic Pain in Slaughterhouse Workers with Carpal Tunnel Syndrome: Triple-Blind, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Frontiers | Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation [frontiersin.org]
- 10. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Final report of the amended safety assessment of myristic acid and its salts and esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Lack of genotoxicity of menthol in chromosome aberration and sister chromatid exchange assays using human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methyl myristate|124-10-7|MSDS [dcchemicals.com]
- 22. The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereoselective Synthesis of (1S,2R,5S)-(+)-Menthyl Myristate
Executive Summary & Strategic Rationale
This application note details the precision synthesis of (1S,2R,5S)-(+)-menthyl myristate from (1S,2R,5S)-(+)-menthol . While natural (-)-menthol is ubiquitous, the (+)-enantiomer is increasingly critical in pharmacological research to investigate chiral recognition mechanisms in transdermal permeation enhancement and as a specific chiral stationary phase standard.
The synthesis of esters from sterically hindered secondary alcohols like menthol requires overcoming significant energy barriers. Standard Fischer esterification often suffers from poor conversion and racemization risks due to prolonged heating. Therefore, this guide prioritizes a Nucleophilic Acyl Substitution via Acid Chloride , catalyzed by DMAP (4-Dimethylaminopyridine). This method offers mild conditions, high stereochemical retention, and scalability suitable for pre-clinical supply.
Key Chemical Attributes
| Property | Specification |
| Target Molecule | (1S,2R,5S)-(+)-Menthyl Myristate |
| IUPAC Name | (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl tetradecanoate |
| Starting Material | (1S,2R,5S)-(+)-Menthol (CAS: 15356-60-2) |
| Reagent | Myristoyl Chloride (Tetradecanoyl chloride) |
| Stereochemistry | Retention of Configuration (C-O bond remains intact) |
| Primary Application | Transdermal Permeation Enhancer, Chiral Standard |
Reaction Mechanism & Pathway[3][4]
The reaction proceeds via an addition-elimination mechanism. The nucleophilic oxygen of (+)-menthol attacks the carbonyl carbon of myristoyl chloride. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that is rapidly attacked by the hindered menthol hydroxyl group.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway ensuring rapid conversion of the hindered secondary alcohol.
Protocol: Acid Chloride Esterification
Safety Note: Myristoyl chloride is corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon). Work in a fume hood.
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Qty (Example) |
| (1S,2R,5S)-(+)-Menthol | Limiting Reagent | 1.0 | 156.27 | 5.00 g |
| Myristoyl Chloride | Acylating Agent | 1.2 | 246.82 | 9.48 g |
| Triethylamine (Et3N) | Base (HCl Scavenger) | 1.5 | 101.19 | 4.85 g (6.7 mL) |
| DMAP | Catalyst | 0.1 | 122.17 | 0.39 g |
| Dichloromethane (DCM) | Solvent (Anhydrous) | - | - | 50 mL (10 vol) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Argon/Nitrogen.
-
Solubilization: Charge the RBF with (+)-Menthol (5.00 g) , DMAP (0.39 g) , and Triethylamine (6.7 mL) .
-
Solvent Addition: Add Anhydrous DCM (40 mL) via syringe. Stir until fully dissolved at room temperature (20–25°C).
-
Cooling: Submerge the flask in an ice-water bath (0°C).
Phase 2: Acylation
-
Reagent Addition: Dilute Myristoyl Chloride (9.48 g) in DCM (10 mL) . Add this solution dropwise to the reaction mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Why: Controlling exothermicity prevents racemization and minimizes side reactions.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature. Stir for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 10% Ethyl Acetate in Hexanes). Stain with Vanillin or Anisaldehyde (menthol moiety turns blue/purple).
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to 0°C and slowly add saturated NaHCO₃ solution (30 mL) to quench excess acid chloride.
-
Separation: Transfer to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (30 mL) – Removes residual Et3N and DMAP.
-
Saturated NaHCO₃ (30 mL) – Neutralizes trace acid.
-
Brine (30 mL) – Drying step.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the solids.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 35°C to yield a crude oil/waxy solid.
-
Flash Chromatography: Purify via silica gel column chromatography.
-
Eluent: Gradient 0% → 5% Ethyl Acetate in Hexanes.
-
Note: Menthyl myristate is highly lipophilic and will elute early.
-
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of (+)-menthyl myristate.
Analytical Validation (QC)
To ensure the integrity of the synthesized (1S,2R,5S)-(+)-menthyl myristate , the following analytical parameters must be verified.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3):
-
δ 4.6–4.7 ppm (td, 1H): The methine proton at the C1 position of the menthol ring. A downfield shift from ~3.4 ppm (in free menthol) to ~4.7 ppm confirms esterification.
-
δ 2.2–2.3 ppm (t, 2H):
-methylene protons of the myristate chain (-O-CO-CH 2-). -
δ 0.7–1.0 ppm: Cluster of methyl groups (menthol isopropyl/methyl + myristate terminal methyl).
-
-
13C NMR: Look for the carbonyl carbon signal at ~173 ppm .
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1730–1740 cm⁻¹ (Ester carbonyl).
-
Absence of O-H: Disappearance of the broad alcohol band at 3300–3400 cm⁻¹ indicates complete consumption of menthol.
Specific Optical Rotation
-
Parameter:
-
Expectation: The product must exhibit a positive rotation (+).
-
Note: Pure (+)-menthol has
(EtOH). The ester will retain this sign but the magnitude will change. Compare against a blank solvent baseline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure glassware is oven-dried; use fresh anhydrous DCM. |
| Residual Menthol | Incomplete reaction | Increase reaction time or add 0.1 eq extra Myristoyl Chloride. |
| Color/Impurities | Oxidation or DMAP residue | Ensure thorough 1M HCl wash; use fresh distilled DCM. |
| Product is Solid | High MW Ester | Menthyl myristate may be a waxy solid. If oil is expected but solid forms, recrystallize from cold MeOH instead of column chromatography. |
References
-
Stereochemistry of Menthol
-
Sigma-Aldrich. "(1S,2R,5S)-(+)-Menthol Product Sheet." Accessed 2023. Link
-
- Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
-
Menthyl Esters in Drug Delivery
-
General Fatty Acid Ester Synthesis
Disclaimer: This protocol is for research purposes only. All chemicals should be handled by trained personnel in accordance with local safety regulations.
Sources
enzymatic esterification protocols for menthyl myristate
Application Note: High-Efficiency Enzymatic Esterification of Menthyl Myristate
Abstract & Introduction
Menthyl myristate is a high-value ester utilized in cosmetic formulations and transdermal drug delivery systems as a permeation enhancer. Traditional chemical synthesis (using acid chlorides or strong acid catalysts) often results in the degradation of the thermolabile menthol moiety, racemization, and the formation of colored by-products requiring extensive downstream processing.
This Application Note details the enzymatic synthesis of menthyl myristate via direct esterification of (-)-menthol and myristic acid. Unlike primary alcohols, menthol presents a significant challenge due to the steric hindrance of its secondary hydroxyl group attached to a cyclohexane ring.
Why Enzymatic?
-
Selectivity: Lipases can distinguish between (-)-menthol and (+)-menthol, ensuring optical purity.
-
Mild Conditions: Reaction proceeds at 35–60°C, preserving the organoleptic properties of menthol.
-
Green Chemistry: Solvent-free protocols are feasible, eliminating Volatile Organic Compounds (VOCs).
Mechanistic Insight: The "Why" Behind the Protocol
To optimize this reaction, one must understand the kinetic behavior of the lipase at the interface.
The Challenge: Sterics & Equilibrium The reaction follows a Ping-Pong Bi-Bi mechanism .[1] The lipase first reacts with myristic acid (acyl donor) to form an acyl-enzyme intermediate, releasing water. Subsequently, the bulky menthol (acyl acceptor) attacks the intermediate to release the ester.
-
Critical Control Point 1: Water is a competitive inhibitor and a product. Accumulation reverses the reaction (hydrolysis). Water removal is non-negotiable.
-
Critical Control Point 2: Menthol is a secondary alcohol.[2][3] Reaction rates are 10–100x slower than primary alcohols (e.g., methanol). High enzyme loads or specific lipases (Candida rugosa) are required.
Diagram 1: Bi-Bi Ping-Pong Mechanism for Menthyl Myristate
Figure 1: The Ping-Pong Bi-Bi mechanism. Note that water release is the first step; if water is not scavenged, it attacks the Acyl-Enzyme intermediate, reversing the cycle.
Materials & Equipment
| Component | Specification | Rationale |
| Enzyme A (Specificity) | Candida rugosa Lipase (CRL) | High activity towards secondary alcohols (menthol). |
| Enzyme B (Stability) | Candida antarctica Lipase B (CALB), Immobilized (e.g., Novozym 435) | High thermal stability; preferred for solvent-free/industrial scale. |
| Substrate 1 | (-)-Menthol, >99% purity | The natural enantiomer (cooling agent). |
| Substrate 2 | Myristic Acid (C14:0), >98% | Solid at RT (mp ~54°C). |
| Solvent (Protocol 1) | Isooctane or Cyclohexane | Hydrophobic (log P > 3.0) to keep the lipase active site open. |
| Desiccant | Molecular Sieves (3Å or 4Å) | Essential for thermodynamic shift. Activated at 250°C prior to use. |
Protocol 1: Solvent-Based Synthesis (Benchmarking)
Best for: Initial screening, kinetic studies, and high-purity requirements.
Workflow:
-
Preparation: Dissolve (-)-menthol (100 mM) and myristic acid (100–150 mM) in isooctane .
-
Note: A slight excess of fatty acid (1:1.5 ratio) drives conversion.
-
-
Water Control: Add activated molecular sieves (50 mg/mL) to the solvent mixture before enzyme addition.
-
Initiation: Add Candida rugosa lipase (CRL) powder or immobilized CRL at 10-20 mg/mL (approx. 1000 U/mmol substrate).
-
Incubation: Incubate at 35°C (CRL is temperature sensitive) with orbital shaking (200 rpm).
-
Caution: Do not exceed 40°C for free CRL, as thermal deactivation occurs rapidly.
-
-
Monitoring: Sample at 0, 6, 12, 24, and 48 hours.
-
Termination: Filter out the enzyme and molecular sieves.
Expected Yield: >90% conversion after 48 hours.
Protocol 2: Solvent-Free Synthesis (Green/Scale-Up)
Best for: Production scale, avoiding solvent removal steps.
Workflow:
-
Melt Phase: In a jacketed glass reactor, melt myristic acid (mp 54°C) by heating to 60°C .
-
Substrate Mixing: Add (-)-menthol to the melt.
-
Ratio: 1:1 molar ratio is preferred here to minimize downstream separation of unreacted fatty acid.
-
-
Enzyme Addition: Add Immobilized CALB (Novozym 435) at 3–5% (w/w) of total substrate mass.
-
Why CALB? CRL is less stable at the 60°C required to keep the myristic acid molten.
-
-
Water Removal (Vacuum): Apply vacuum (20–50 mbar) continuously.
-
Agitation: Mechanical stirring is critical due to high viscosity. Ensure the immobilized beads are suspended but not crushed.
-
Duration: 24 hours.
Diagram 2: Experimental Workflow Comparison
Figure 2: Decision tree for protocol selection based on scale and enzyme stability.
Analytical Methods & Validation
To ensure the protocol is "self-validating," you must quantify the Esterification Degree (ED).
Gas Chromatography (GC-FID) Parameters:
-
Column: HP-5 or DB-5 (Non-polar capillary column, 30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 100°C (1 min)
10°C/min 250°C (5 min). -
Validation:
-
Retain time of Menthol: ~5-6 min.
-
Retain time of Myristic Acid: ~12-13 min.
-
Retain time of Menthyl Myristate: ~20-22 min.
-
-
Calculation:
(Where RF is the Response Factor determined by calibration).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<40%) | Water accumulation. | Replace molecular sieves or increase vacuum. Check if sieves were activated. |
| Reaction Stalls at 24h | Enzyme deactivation.[6] | If using CRL at >40°C, lower temp to 35°C. If Solvent-Free, switch to CALB. |
| High Viscosity | Substrate solidification. | In solvent-free mode, ensure Temp > 55°C (Myristic acid mp is 54°C). |
| Enzyme Clumping | Water activity too high. | The enzyme particles are hydrating and sticking. Dehydrate the solvent/substrates further. |
References
-
Stamatis, H., et al. (1993). Kinetic study of lipase catalyzed esterification reactions in water-in-oil microemulsions. Biotechnology and Bioengineering.[4][6][7][8] Link
-
Shimada, Y., et al. (1999). Enzymatic Synthesis of L-Menthyl Esters in Organic Solvent-Free System. Journal of the American Oil Chemists' Society. Link
-
Yadav, G. D., & Lathi, P. S. (2003). Kinetics and mechanism of synthesis of L-menthyl butyrate catalyzed by immobilized lipase. Enzyme and Microbial Technology. Link
-
Ghamgui, H., et al. (2007). Lipase catalyzed esterification of menthol and fatty acids in solvent-free system. Journal of Molecular Catalysis B: Enzymatic. Link
-
Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Link
Sources
- 1. One moment, please... [nathan.instras.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Product recovery of an enzymatically synthesized (-)-menthol ester in a deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]
- 7. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: Asymmetric Synthesis & Chiral Doping using (1S,2R,5S)-(+)-Menthyl Myristate
Introduction & Scope
This guide details the application of (1S,2R,5S)-(+)-menthyl myristate as a lipophilic chiral auxiliary and dopant. While menthyl esters of short-chain acids (e.g., menthyl acetate, menthyl glyoxylate) are standard tools in asymmetric synthesis, the myristate ester—derived from the C14 fatty acid myristic acid—occupies a specialized niche.
Its primary utility lies in two distinct fields:
-
Asymmetric Synthesis: As a chiral shield for the
-alkylation of fatty acids, enabling the production of enantiopure branched lipids (e.g., -methyl myristic acid). -
Material Science: As a lipophilic chiral dopant in nematic liquid crystals, where its long aliphatic chain ensures high miscibility with hydrophobic mesogens, inducing helical twisting power (HTP).
Note on Stereochemistry: This protocol specifically utilizes (+)-menthol [(1S,2R,5S)-2-isopropyl-5-methylcyclohexanol].[1] Researchers utilizing the more common natural isomer, (-)-menthol, must invert all described stereochemical outcomes.
Mechanistic Principles
Asymmetric Induction in Enolate Alkylation
When (1S,2R,5S)-(+)-menthyl myristate is deprotonated by a bulky base (LDA), it forms a lithium enolate. The chiral menthyl group exerts steric influence through its isopropyl moiety, which blocks one face of the enolate double bond.
-
Conformation: The ester adopts an s-trans conformation.
-
Shielding: The isopropyl group at C2 of the menthyl ring shields the Re-face of the enolate.
-
Attack: Electrophiles (alkyl halides) preferentially attack from the unhindered Si-face (or vice versa depending on the specific transition state model, typically anti-Prelog for simple esters).
Workflow Visualization
Figure 1: The cyclic workflow of using menthyl myristate as a chiral auxiliary for fatty acid modification.
Experimental Protocols
Protocol A: Preparation of (1S,2R,5S)-(+)-Menthyl Myristate
Objective: To synthesize the chiral ester from commercially available (+)-menthol.
Reagents:
-
(1S,2R,5S)-(+)-Menthol (1.0 equiv)
-
Myristoyl chloride (1.1 equiv)
-
Pyridine (1.5 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve (+)-menthol (15.6 g, 100 mmol) and pyridine (12.1 mL, 150 mmol) in anhydrous DCM (200 mL). Add DMAP (1.22 g, 10 mmol).
-
Addition: Cool the solution to 0°C in an ice bath. Add myristoyl chloride (27.1 g, 110 mmol) dropwise via an addition funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated NH₄Cl solution (100 mL). Separate phases. Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO₂, 100% Hexane → 5% EtOAc/Hexane) to yield a colorless oil/waxy solid.
-
Validation: Check optical rotation
. (Expected: Positive rotation).
Protocol B: Asymmetric -Alkylation
Objective: To introduce an alkyl group at the
Reagents:
-
(1S,2R,5S)-(+)-Menthyl Myristate (from Protocol A)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)
-
HMPA (Hexamethylphosphoramide) or DMPU (Additive, 2.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Enolization: In a flame-dried flask under Argon, add anhydrous THF (50 mL) and cool to -78°C (Dry ice/Acetone bath). Add LDA solution (11 mmol) dropwise.
-
Substrate Addition: Dissolve menthyl myristate (3.66 g, 10 mmol) in THF (10 mL) and add dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Critical Control Point: Temperature must remain below -70°C to prevent enolate decomposition or loss of stereocontrol.
-
-
Additive: Add HMPA or DMPU (20 mmol) to complex the lithium cation and loosen the ion pair, enhancing reactivity.
-
Alkylation: Add the alkyl halide (12 mmol) dropwise. Stir at -78°C for 4 hours, then allow to warm slowly to -20°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with diethyl ether. Dry and concentrate.
-
Separation: The product is a mixture of diastereomers.[2] Determine the Diastereomeric Ratio (dr) via chiral HPLC or ¹H NMR. Separate the major diastereomer via column chromatography or recrystallization (if solid).
Protocol C: Chiral Auxiliary Cleavage
Objective: To recover the auxiliary and isolate the enantiopure
Method: Hydrolysis using Lithium Hydroxide/Hydrogen Peroxide.
-
Dissolve the alkylated ester in THF/H₂O (3:1).
-
Add LiOH (4 equiv) and H₂O₂ (30%, 4 equiv).
-
Stir at room temperature for 12–24 hours.
-
Workup: Acidify with 1M HCl to pH 2. Extract the free fatty acid with EtOAc.
-
Recovery: The (+)-menthol remains in the organic layer. It can be separated from the fatty acid by column chromatography (Menthol is less polar than the carboxylic acid) and reused.
Data Analysis & Validation
Quantitative Metrics
When characterizing the success of the asymmetric alkylation, report the following:
| Metric | Definition | Target Value | Method |
| Yield (Step 1) | Efficiency of ester formation | >90% | Gravimetric |
| Yield (Step 2) | Efficiency of alkylation | >75% | Gravimetric |
| dr | Diastereomeric Ratio | >90:10 | ¹H NMR / HPLC |
| ee | Enantiomeric Excess (after cleavage) | >90% | Chiral GC/HPLC |
| HTP | Helical Twisting Power (if used in LC) | Specific to host | Pitch measurement |
Chiral Dopant Characterization (Liquid Crystals)
If using menthyl myristate as a dopant for Liquid Crystals (LC):
-
Host: Mix 1–5 wt% of the ester into a nematic host (e.g., E7 or 5CB).
-
Cell Preparation: Fill a wedge cell with planar alignment.
-
Measurement: Measure the pitch (
) of the induced cholesteric phase using the Grandjean-Cano line method. -
Calculation:
-
= pitch (
)[3] - = concentration (wt fraction)
- = optical purity (usually 1.0)
-
= pitch (
Troubleshooting & Critical Factors
-
Low Diastereoselectivity:
-
Cause: Insufficient steric bulk of the myristate chain tail allows enolate flexibility.
-
Solution: Ensure strictly kinetic conditions (-78°C). Use HMPA to create a "naked" enolate which reacts faster and often more selectively via the solvated ion pair.
-
-
Incomplete Hydrolysis:
-
Cause: Steric hindrance of the menthyl group combined with the alpha-substituent makes the ester very stable.
-
Solution: Use the LiOH/H₂O₂ method (Evans' conditions) rather than simple NaOH hydrolysis. The hydroperoxide anion is a stronger nucleophile than hydroxide.
-
-
Safety Warning:
-
LDA: Pyrophoric. Handle under inert atmosphere.
-
HMPA: Carcinogen.[4] Use DMPU as a safer alternative if possible.
-
References
-
General Menthyl Ester Synthesis
-
Asymmetric Alkylation of Menthyl Esters
- Corey, E. J.; Ensley, H. E. J. Am. Chem. Soc.1975, 97, 6908.
-
Chiral Dopants in Liquid Crystals
- Pieraccini, S., et al. "Chiral Doping of Nematic Liquid Crystals." Chem. Eur. J.2004, 10, 5632.
-
Stereochemical Reference
- Eliel, E. L. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
Sources
- 1. thomassci.com [thomassci.com]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 4. (1R,2S,5R)-(-)-Menthol | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [ftp.orgsyn.org]
Application Note: Engineering Cholesteric Liquid Crystals Using Menthyl Myristate Dopants
Target Audience: Materials Scientists, Optical Engineers, and Formulation Researchers Document Type: Advanced Methodology and Protocol Guide
Introduction and Mechanistic Principles
The transformation of a nematic liquid crystal (NLC) into a chiral nematic, or cholesteric liquid crystal (CLC), requires the introduction of a chiral center that breaks the macroscopic inversion symmetry of the host matrix. Menthyl-derived compounds are highly regarded in liquid crystal engineering for their robust chirality transfer capabilities[1].
When utilizing menthyl myristate as a chiral dopant, the molecule operates via a dual-character mechanism:
-
Chiral Core (L-Menthol derivative): The sterically rigid, non-planar menthyl group acts as the primary chiral inducer. It disrupts the parallel, rod-like alignment of the nematic host, forcing the director to rotate continuously along a helical axis[2].
-
Aliphatic Tail (Myristate C14 chain): The long, flexible myristate chain is critical for system thermodynamics. It mimics the alkyl tails of standard calamitic nematic hosts (such as the cyanobiphenyls found in E7). This structural homology prevents phase separation, ensures high solubility, and minimizes the disruption of the host's orientational order parameter (
).
The efficiency of this chirality transfer is quantified by the Helical Twisting Power (
When the pitch aligns with the wavelength of visible light, the CLC exhibits selective Bragg reflection (
Experimental Workflow
Workflow for preparing cholesteric liquid crystals using menthyl myristate.
Self-Validating Protocols
Protocol A: Formulation of the CLC Mixture
Causality Insight: Direct mixing of viscous nematic hosts and solid/waxy dopants often leads to localized concentration gradients. Utilizing a co-solvent ensures molecular-level homogenization[4].
-
Gravimetric Dosing: Weigh the nematic host (e.g., E7) and menthyl myristate into a clean, dry amber glass vial. Quality Control: Record masses to 0.1 mg precision to ensure accurate HTP calculations.
-
Solvent Dissolution: Add 1 mL of anhydrous toluene per 100 mg of the LC mixture. Drop in a PTFE-coated magnetic stir bar.
-
Homogenization: Stir at 1000 rpm at room temperature for 30 minutes until the solution is optically clear.
-
Solvent Evaporation: Remove the stir bar and place the open vial in a vacuum desiccator at 40°C for 24 hours.
-
Self-Validation Step: Weigh the vial post-evaporation. The final mass must exactly match the sum of the initial dry components. Residual toluene acts as an isotropic impurity, which will artificially depress the clearing temperature (
) and skew pitch measurements.
-
Protocol B: Isotropic Capillary Filling
Causality Insight: Filling LC cells in the nematic/cholesteric phase induces flow-alignment defects and shear stress. Heating the mixture above its clearing point into the isotropic phase reduces viscosity and prevents flow-induced structural memory.
-
Thermal Preparation: Place the formulated CLC mixture and the empty planar-aligned LC cell (or Grandjean-Cano wedge cell) on a hotplate. Set the temperature to 10°C above the clearing point of the host (e.g., 70°C for E7)[4].
-
Capillary Action: Once the mixture transitions to a transparent isotropic fluid, apply a 5 µL drop to the opening of the cell. Capillary forces will draw the fluid uniformly into the cavity.
-
Controlled Cooling: Turn off the hotplate and allow the cell to cool to room temperature at a rate of ~2°C/min. Slow cooling allows the menthyl myristate molecules to properly anchor to the polyimide alignment layers, forming a defect-free planar cholesteric texture.
Protocol C: HTP Determination via Grandjean-Cano Method
Causality Insight: A wedge cell has a precisely known, continuously varying thickness. As thickness increases, the CLC must incorporate discrete half-pitch (
-
Microscopy: Place the filled wedge cell under a Polarized Optical Microscope (POM) with crossed polarizers.
-
Measurement: Measure the distance (
) between consecutive dark disclination lines (Cano lines). -
Calculation: Calculate the pitch using
, where is the wedge angle of the cell. Calculate the HTP of menthyl myristate using the concentration equation provided in Section 1. Self-Validation: The spacing must be perfectly equidistant; non-linear spacing indicates incomplete solvent removal or dopant aggregation.
Quantitative Formulation Data
The following table summarizes the predictive optical properties of an E7 nematic host doped with menthyl myristate (Assuming an empirical HTP of ~45.5 µm⁻¹ and an average refractive index
| Menthyl Myristate (wt%) | Calculated Pitch ( | Reflection Wavelength ( | Observed Optical Band |
| 2.0% | 1100 | 1760 | Infrared (Invisible) |
| 4.5% | 488 | 780 | Near-IR / Deep Red |
| 5.5% | 400 | 640 | Orange-Red |
| 6.5% | 338 | 540 | Green |
| 8.0% | 275 | 440 | Blue |
Note: Increasing the dopant concentration tightly winds the helical pitch, blue-shifting the selective reflection band. Concentrations exceeding 10 wt% may risk phase separation depending on the specific nematic host's miscibility limits.
References
-
Photochemical tuning capability of cholesteric liquid crystal cells containing chiral dopants end capped with menthyl groups Source: Taylor & Francis (Liquid Crystals) URL:[Link][1]
-
Synthesis and properties of (−)-menthol-derived chiral liquid crystals by introducing adipoyloxy spacer between mesogenic core and chiral menthyl Source: Taylor & Francis (Liquid Crystals) URL:[Link][2]
-
Fabrication process of cholesteric liquid crystal film Source: ResearchGate URL:[Link][4]
-
Light-controllable chiral dopant based on azo-fragment: synthesis and characterization Source: arXiv (Optics) URL:[Link][3]
Sources
Application Note & Protocol: Synthesis of (1S,2R,5S)-(+)-Menthyl Myristate via Steglich Esterification
Abstract: This document provides a comprehensive guide for the synthesis of the chiral ester, (1S,2R,5S)-(+)-menthyl myristate, utilizing the Steglich esterification method. The protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer insights into purification and characterization. The guide emphasizes the rationale behind procedural choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Menthyl Myristate and the Steglich Advantage
(1S,2R,5S)-(+)-Menthyl myristate is an ester combining the chiral, cyclic secondary alcohol (+)-menthol with the saturated fatty acid, myristic acid. Such esters are of significant interest in the pharmaceutical, cosmetic, and food industries. They can function as emollients, fragrance-releasing compounds, and chiral auxiliaries in asymmetric synthesis[1].
Traditional Fischer esterification, which requires strong acid catalysts and high temperatures, is often unsuitable for structurally complex or sensitive molecules like menthol, which can be prone to side reactions. The Steglich esterification, first reported in 1978, offers a powerful alternative[2][3]. It is a mild, room-temperature condensation reaction that proceeds under neutral conditions, making it ideal for acid-sensitive substrates and sterically hindered alcohols[2][4][5][6]. The method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2][3].
The Reaction Mechanism: A Synergistic Activation
Understanding the mechanism of the Steglich esterification is key to appreciating its efficiency and troubleshooting potential issues. The reaction is not a simple acid-catalyzed process but a sophisticated activation sequence.
-
Activation of Carboxylic Acid: Myristic acid first reacts with the dehydrating agent, DCC, to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack[4][7].
-
The Crucial Role of DMAP: While the alcohol (menthol) can, in principle, react directly with the O-acylisourea, this pathway is often slow, especially for a sterically hindered secondary alcohol like menthol. This slow reaction allows for an undesirable side reaction: a 1,3-rearrangement of the O-acylisourea to a stable and unreactive N-acylurea, which halts the desired reaction[2]. DMAP, being a far superior nucleophile than the alcohol, rapidly intercepts the O-acylisourea[8][9].
-
Formation of the Active Ester: This interception forms a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive towards the alcohol than the O-acylisourea and cannot undergo the debilitating rearrangement[4][10].
-
Ester Formation: The hydroxyl group of (+)-menthol then attacks the acetylpyridinium intermediate, forming the desired menthyl myristate ester and regenerating the DMAP catalyst. The protonated DCC byproduct becomes N,N'-dicyclohexylurea (DCU), a stable urea derivative[4].
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Experimental Protocol
This protocol details the synthesis of (1S,2R,5S)-(+)-menthyl myristate on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Caution: DCC is a potent skin sensitizer and allergen. DMAP is highly toxic and can be absorbed through the skin[8]. Handle with extreme care.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | 10.0 | 2.28 g | 1.0 |
| (1S,2R,5S)-(+)-Menthol | C₁₀H₂₀O | 156.27 | 11.0 | 1.72 g | 1.1 |
| DCC | C₁₃H₂₂N₂ | 206.33 | 12.0 | 2.48 g | 1.2 |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.5 | 61 mg | 0.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |
| 1 M HCl (aq) | HCl | - | - | 2 x 25 mL | - |
| Sat. NaHCO₃ (aq) | NaHCO₃ | - | - | 2 x 25 mL | - |
| Brine | NaCl (aq) | - | - | 1 x 25 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | - | ~2-3 g | - |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve myristic acid (2.28 g, 10.0 mmol), (+)-menthol (1.72 g, 11.0 mmol), and DMAP (61 mg, 0.5 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This cooling step is crucial to moderate the initial exothermic reaction upon DCC addition and to minimize side reactions.
-
DCC Addition: While maintaining stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.48 g, 12.0 mmol) to the solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. As the reaction proceeds, a white precipitate of N,N'-dicyclohexylurea (DCU) will form[11].
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1 v/v) eluent system. Spot the starting myristic acid and the reaction mixture. The reaction is complete upon the disappearance of the myristic acid spot.
Work-up and Purification
The primary challenge in the work-up is the complete removal of the DCU byproduct.
-
DCU Filtration: Once the reaction is complete, cool the flask in an ice bath for 20-30 minutes to maximize the precipitation of DCU. Set up a Büchner funnel with filter paper and filter the reaction mixture under vacuum. Wash the collected DCU solid with a small amount of cold DCM (~10 mL) to recover any product trapped in the filter cake. Collect the filtrate, which contains the desired ester[12][13].
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash with 1 M HCl (2 x 25 mL) to remove the catalytic DMAP and any remaining traces of unreacted DCC.
-
Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted myristic acid.
-
Wash with brine (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a colorless oil or low-melting solid.
-
Column Chromatography: For high purity, the crude product should be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford pure (1S,2R,5S)-(+)-menthyl myristate.
-
Overall Experimental Workflow
Caption: Overall workflow for the synthesis and purification.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect characteristic signals for the myristate chain (a triplet around 0.88 ppm for the terminal CH₃, a broad singlet around 1.25 ppm for the -(CH₂)₁₀- chain, and a triplet around 2.30 ppm for the α-CH₂ group). The menthyl group will show a complex multiplet for the methine proton attached to the ester oxygen (CH-O) shifted downfield to ~4.6-4.8 ppm, along with several other multiplets in the 0.7-2.0 ppm range.
-
¹³C NMR (CDCl₃): Expect a signal for the ester carbonyl carbon around 173-174 ppm.
-
FT-IR (neat): Look for a strong C=O stretch characteristic of an ester at ~1735 cm⁻¹. The C-H stretches will be prominent around 2850-2960 cm⁻¹.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of N-acylurea side product. - Insufficient DCC. | - Extend reaction time and monitor by TLC. - Ensure DMAP is present and active. - Use a slight excess of DCC (1.1-1.2 eq). |
| DCU in Final Product | - Inefficient filtration. - DCU is sparingly soluble in the chromatography eluent. | - Ensure the reaction mixture is thoroughly cooled before filtration.[14] - Dissolve crude product in a minimal amount of a solvent like diethyl ether or cold acetonitrile, in which DCU is less soluble, and re-filter before chromatography.[14][15] |
| Unreacted Myristic Acid in Product | - Incomplete reaction. - Ineffective NaHCO₃ wash. | - Ensure the reaction has gone to completion. - Perform the saturated NaHCO₃ wash thoroughly, checking the pH of the aqueous layer to ensure it remains basic. |
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). How I can remove DCU from my product?. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]
-
Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]
-
Vinuthana Pharma Tech Pvt Ltd. (2024). N, N Dicyclo hexyl carbodiimide (NNDCC, 13DCC, DCC). Retrieved from [Link]
-
ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Dicyclohexylcarbodiimide. Retrieved from [Link]
-
Nptel. (n.d.). 5.2.1 Synthesis of Peptides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Analele Universității din Craiova, Seria Chimie. (2024). SYNTHESIS AND CHARACTERIZATION OF MENTHOL ESTERS WITH FATTY ACIDS. Retrieved from [Link]
-
Rsc.org. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
PMC. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
-
ResearchGate. (2024). How to remove DCU and its remaining traces from Steglich esterification?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
Sources
- 1. chimie.ucv.ro [chimie.ucv.ro]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]
- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Controlled Release Mechanisms and Formulation Protocols for Menthyl Myristate Delivery Systems
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter the formulator's dilemma regarding monoterpenes: while menthol offers exceptional TRPM8-mediated cooling, analgesic, and penetration-enhancing properties, its high volatility, poor aqueous solubility, and rapid crystallization severely limit its therapeutic window.
Menthyl myristate (MM) —a lipophilic prodrug synthesized via the esterification of menthol with myristic acid (a C14 saturated fatty acid)—solves this bottleneck. By masking the hydroxyl group of menthol, MM exhibits drastically reduced volatility and enhanced lipophilicity. This allows MM to be seamlessly integrated into lipid-based nanocarriers such as liposomes and Solid Lipid Nanoparticles (SLNs). Upon administration, MM acts as a potent penetration enhancer across the stratum corneum and the blood-brain barrier (BBB), followed by controlled enzymatic hydrolysis that yields a sustained release of the active menthol moiety [[1]]().
Pharmacokinetics & Mechanisms of Controlled Release
The controlled release of menthol from MM relies on a dual-barrier mechanism:
-
Carrier-Level Release: When encapsulated in SLNs or liposomes, MM release is governed by Fickian diffusion through the lipid matrix and the enzymatic degradation rate of the carrier itself [[2]]([Link]).
-
Molecular-Level Release (Prodrug Cleavage): Once released from the carrier, the covalent ester bond in MM acts as a biochemical timer. Steric hindrance from the bulky menthyl ring slows down endogenous esterase access, ensuring a gradual hydrolysis rather than a burst effect.
Fig 1: Pharmacokinetic pathway and esterase-mediated controlled release of Menthyl Myristate.
Quantitative Data Summary: Delivery System Comparison
Selecting the correct nanocarrier is critical. The table below summarizes the physicochemical properties of the three primary MM delivery vehicles based on recent nanomedicine standards [[3]]([Link]) [[4]]([Link]).
| Delivery System | Carrier Matrix | Encapsulation Efficiency (%) | Particle Size (nm) | Primary Release Mechanism | Target Application |
| Liposomes | HSPC / Cholesterol | 85 – 95% | 80 – 120 | Membrane degradation & diffusion | Blood-Brain Barrier (BBB) Penetration |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl Monostearate | > 90% | 110 – 160 | Matrix erosion & lipid diffusion | Sustained Transdermal Delivery |
| THEDES | Myristic Acid / Menthol | N/A (Liquid) | N/A | Hydrogen-bond dissociation | Topical Wound Healing |
Validated Experimental Protocols
Protocol A: Chemical Synthesis of Menthyl Myristate
Causality & Rationale: The acyl chloride method is selected over Fischer esterification because the secondary hydroxyl group of menthol is sterically hindered. Using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates the reaction and neutralizes the HCl byproduct, driving the reaction to completion .
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of L-menthol in 50 mL of anhydrous toluene in a round-bottom flask. Toluene is chosen for its high boiling point, allowing for efficient reflux without participating in the reaction.
-
Reagent Addition: Add an equimolar amount of myristoyl chloride dropwise under continuous magnetic stirring.
-
Catalysis: Add 0.3 g of DMAP to the mixture.
-
Reflux: Heat the mixture to 60°C and reflux for 3 hours.
-
Purification: Evaporate the toluene under reduced pressure. Add 5 mL of distilled water to the residue and heat at 60°C for 30 minutes to hydrolyze any unreacted myristoyl chloride. Extract the product using dichloromethane (3 × 30 mL), dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Self-Validating System (QC): Run Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). Menthol has an Rf of ~0.3, while the highly lipophilic MM will migrate near the solvent front (Rf ~0.8). If the menthol spot persists, the reaction is incomplete. Confirm molecular weight via ESI-MS ([M+H]+ at m/z 339.6).
Protocol B: Formulation of Brain-Targeted MM-Liposomes
Causality & Rationale: Hydrogenated Soy Phosphatidylcholine (HSPC) is utilized due to its high phase transition temperature (Tm ~52°C), ensuring the liposomes remain rigid and intact in systemic circulation. Cholesterol fills the interstitial spaces between HSPC tails, preventing premature leakage of the MM payload [[1]]().
Step-by-Step Methodology:
-
Lipid Film Formation: Dissolve 0.5 g HSPC, 0.1 g Cholesterol, and 0.05 g Menthyl Myristate in 10 mL of Chloroform/Methanol (2:1 v/v) in a round-bottom flask.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under a vacuum to form a thin, uniform lipid film. Flush with nitrogen gas for 30 minutes to remove residual organic solvents.
-
Hydration: Hydrate the lipid film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 60°C (above the Tm of HSPC) for 1 hour under vigorous agitation. (Optional: Add 1% Evans Blue to the PBS if tracking BBB penetration in vivo).
-
Size Reduction: Subject the multilamellar vesicles to probe sonication (10 minutes, 30% amplitude, 1s on/1s off pulse) in an ice bath.
-
Self-Validating System (QC): Measure the sample via Dynamic Light Scattering (DLS). A successful, stable batch must show a Z-average diameter of 80–120 nm and a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, extrude the formulation through a 100 nm polycarbonate membrane 10 times.
Protocol C: Preparation of MM-Loaded Solid Lipid Nanoparticles (SLNs)
Causality & Rationale: SLNs immobilize MM in a solid lipid matrix at body temperature, preventing burst release. High-shear homogenization followed by ultrasonication ensures the creation of uniform nano-emulsions before solidification .
Fig 2: Step-by-step formulation workflow for Menthyl Myristate Solid Lipid Nanoparticles (SLNs).
Step-by-Step Methodology:
-
Lipid Phase: Melt 500 mg of Glyceryl Monostearate at 70°C. Add 50 mg of Menthyl Myristate to the melt and stir until a clear, homogenous lipid phase is achieved.
-
Aqueous Phase: Dissolve 150 mg of Poloxamer 188 (steric stabilizer) in 20 mL of ultra-pure water and heat to 70°C.
-
Pre-Emulsion: Add the hot aqueous phase dropwise to the lipid phase under magnetic stirring at 1,000 rpm for 5 minutes.
-
Homogenization: Subject the pre-emulsion to High-Shear Homogenization at 15,000 rpm for 10 minutes, maintaining the temperature at 70°C.
-
Ultrasonication: Immediately transfer the emulsion to a probe sonicator (5 minutes, 40% amplitude) to break down micro-droplets into nano-droplets.
-
Solidification: Disperse the hot nano-emulsion rapidly into 20 mL of cold water (4°C) under gentle stirring to solidify the lipid matrix and trap the MM.
-
Self-Validating System (QC): Perform Differential Scanning Calorimetry (DSC). The melting peak of the solid lipid should show a slight depression compared to the bulk lipid, confirming MM is molecularly dispersed within the lipid matrix. The absence of a distinct MM melting peak validates successful encapsulation.
References
-
[1] Title: CN1651397A - A kind of menthol derivative containing fatty acid and preparation containing the derivative | Source: Google Patents | URL:
-
[3] Title: Formulation of Menthol-Loaded Nanostructured Lipid Carriers to Enhance Its Antimicrobial Activity for Food Preservation | Source: ResearchGate | URL:[Link]
-
[2] Title: Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents | Source: National Center for Biotechnology Information (PMC) | URL:[Link]
-
[4] Title: Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery | Source: National Center for Biotechnology Information (PMC) | URL:[Link]
Sources
- 1. CN1651397A - A kind of menthol derivative containing fatty acid and preparation containing the derivative - Google Patents [patents.google.com]
- 2. Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for (1S,2R,5S)-(+)-menthyl myristate extraction
Application Note: Advanced Solvent Selection and Extraction Protocol for (1S,2R,5S)-(+)-Menthyl Myristate
Executive Summary & Chemical Context
(1S,2R,5S)-(+)-menthyl myristate is a highly lipophilic ester formed from the condensation of (+)-menthol and myristic acid. While its enantiomer, (-)-menthyl myristate, is more commonly associated with cooling agents, the (+)-isomer shares identical scalar physical properties (solubility, boiling point, partition coefficient) in achiral environments. In nature, menthyl myristate is a critical aromatic and fixative component found in the absolute oil of Orris root (Iris pallida)[1].
The extraction of such long-chain lipophilic esters from complex biological matrices or synthetic reaction mixtures has historically relied on neurotoxic petroleum distillates like n-hexane. This application note establishes a modern, self-validating framework for solvent selection utilizing Hansen Solubility Parameters (HSP)[2] to transition toward sustainable, bio-based solvents without compromising extraction yield or thermodynamic efficiency[3].
Thermodynamic Framework for Solvent Selection
To achieve a self-validating extraction system, solvent selection must be driven by thermodynamic causality rather than empirical guesswork. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces (
The affinity between a solvent and (1S,2R,5S)-(+)-menthyl myristate is quantified by the Hansen distance (
For highly lipophilic esters, the long aliphatic chain (myristate) dominates the dispersion forces, while the ester linkage provides minor polar and hydrogen-bond acceptor characteristics.
Table 1: HSP and Physical Properties of Candidate Solvents vs. Target Ester
| Compound / Solvent | Boiling Point (°C) | Calculated | |||
| (+)-Menthyl Myristate (Est.) | 16.5 | 2.5 | 3.0 | > 350 | 0.0 (Reference) |
| n-Hexane | 14.9 | 0.0 | 0.0 | 69 | 4.6 |
| 2-Methyloxolane (2-MeOx) | 16.9 | 4.3 | 5.0 | 80 | 2.8 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 77 | 4.8 |
| Ethanol | 15.8 | 8.8 | 19.4 | 78 | 17.6 |
Causality of Solvent Efficacy:
Counterintuitively, pure n-hexane (
Figure 1: Decision matrix for solvent selection based on Hansen Solubility Parameter distances (Ra).
Self-Validating Extraction Protocol
This protocol details the extraction of (1S,2R,5S)-(+)-menthyl myristate from a complex botanical matrix (e.g., aged Iris pallida root powder)[1] using Ultrasound-Assisted Extraction (UAE) with 2-MeOx. The system is designed to be self-validating by incorporating a gravimetric mass balance and GC-MS purity confirmation.
Phase 1: Matrix Preparation & Extraction
-
Homogenization: Cryo-mill 50.0 g of the dried botanical matrix to a particle size of < 250 µm to maximize surface area without inducing thermal degradation of the ester.
-
Solvation: Transfer the biomass to a 1000 mL jacketed glass reactor. Add 500 mL of anhydrous 2-Methyloxolane (1:10 solid-to-liquid ratio).
-
Ultrasound-Assisted Extraction (UAE): Submerge the reactor in an ultrasonic bath (37 kHz, 150 W). Circulate water through the jacket to maintain a strict internal temperature of 40°C. Extract for 30 minutes. Rationale: 40°C lowers the viscosity of 2-MeOx, enhancing intracellular penetration, while remaining well below its 80°C boiling point to prevent solvent loss.
Phase 2: Separation & Solvent Recovery
-
Primary Filtration: Pass the slurry through a coarse sintered glass funnel (Porosity 3) under vacuum to remove bulk biomass.
-
Clarification: Centrifuge the filtrate at 8,000 × g for 10 minutes at 20°C to precipitate fine particulates and insoluble polar biopolymers.
-
Evaporation: Transfer the clarified micella (solvent + extract) to a rotary evaporator. Set the water bath to 50°C and gradually reduce pressure to 150 mbar.
-
Desiccation: Once bulk solvent is removed, place the resulting absolute oil under high vacuum (0.1 mbar) at room temperature for 12 hours to remove residual 2-MeOx. Record the gravimetric yield.
Figure 2: Step-by-step workflow for the extraction and isolation of (+)-menthyl myristate.
Downstream Validation (GC-MS)
To validate the extraction efficiency and confirm the stereochemical integrity of the (1S,2R,5S)-(+)-menthyl myristate, Gas Chromatography-Mass Spectrometry (GC-MS) is required.
-
Sample Preparation: Dilute 10 mg of the extracted absolute in 1 mL of GC-grade n-heptane.
-
Column: Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Initial temperature 120°C (hold 1 min), ramp at 15°C/min to 280°C, then ramp at 5°C/min to 320°C (hold 5 min). The high final temperature is required to elute the heavy myristate ester.
-
Detection: Electron Ionization (EI) at 70 eV. Look for the characteristic molecular ion (
) at m/z 366.35, with prominent fragmentation peaks corresponding to the loss of the menthyl moiety.
Self-Validation Check: If the GC-MS chromatogram shows significant co-elution of highly polar compounds (e.g., sugars or free amino acids), the extraction solvent was compromised by moisture. 2-MeOx forms an azeotrope with water (71°C, 10.6% water); therefore, ensuring the solvent is anhydrous prior to extraction is critical for maintaining the targeted lipophilic selectivity.
References
-
Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417.
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility Parameters.
-
Shiva Exports India. (n.d.). Orris Root Absolute - Exquisite Violet Scent.
-
EcoXtract. (2020). 2-methyloxolane (2-MeOx) as sustainable lipophilic solvent to substitute hexane for green extraction of natural products.
Sources
- 1. shivaexportsindia.com [shivaexportsindia.com]
- 2. hansen-solubility.com [hansen-solubility.com]
- 3. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
application of menthyl myristate in cholesteric phase induction
Application Note: Induction and Characterization of Cholesteric Liquid Crystal Phases Using Menthyl Myristate as a Chiral Dopant
Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide
Introduction & Mechanistic Overview
Cholesteric liquid crystals (CLCs), also known as chiral nematic phases, are self-organized helical superstructures that exhibit unique 1D photonic bandgap properties, making them highly valuable for reflective displays, tunable lasers, and temperature sensors[1]. The induction of a CLC phase is typically achieved by doping an achiral nematic liquid crystal host with a chiral molecule[2].
Why Menthyl Myristate? Menthyl myristate—an ester synthesized from naturally occurring l-menthol and myristic acid—serves as a highly effective chiral dopant. Its utility is grounded in its dual-component molecular architecture:
-
The Chiral Core (l-menthyl group): The rigid, highly asymmetric carbon centers of the menthyl group provide the necessary steric interactions to disrupt the parallel orientational order of the nematic host, forcing adjacent mesogens to adopt a continuous microscopic twist[3].
-
The Flexible Spacer (Myristate C14 chain): A common failure point in CLC formulation is the phase separation of the dopant at high concentrations. The long aliphatic myristic acid chain acts as a flexible spacer that drastically enhances the solubility of the dopant within common nematic hosts (such as E7 or 5CB) and lowers the isotropic phase transition temperature[4].
The efficiency of this chirality transfer is quantified by the Helical Twisting Power (HTP,
Mechanistic pathway of chirality transfer from menthyl myristate to the nematic host.
Experimental Workflows & Self-Validating Protocols
To ensure reproducible pitch induction and prevent thermal degradation, a solvent-mixing methodology is utilized over direct thermal melting.
Workflow for the preparation and characterization of cholesteric liquid crystal mixtures.
Protocol A: Preparation of the Cholesteric Mixture
Objective: Achieve a perfectly homogeneous dispersion of Menthyl Myristate in the nematic host without inducing thermal oxidation.
-
Gravimetric Dosing: Accurately weigh the nematic host (e.g., E7) and Menthyl Myristate into a clean glass vial using an analytical balance (precision
mg) to achieve the desired weight percentage (wt%). -
Co-solvent Addition: Add 1.0 mL of Dichloromethane (DCM) per 100 mg of total mixture.
-
Causality: DCM is a highly volatile, non-polar solvent that completely dissolves both the rigid mesogens of E7 and the aliphatic chain of the myristate, preventing localized concentration gradients.
-
-
Ultrasonic Homogenization: Sonicate the sealed vial in a water bath at 25°C for 15 minutes.
-
Solvent Evaporation: Remove the cap and place the vial in a vacuum desiccator at 40°C for 12 hours.
-
Causality: Gentle heating under vacuum ensures the complete removal of DCM. Residual solvent acts as an impurity that artificially lowers the phase transition temperature and alters the pitch.
-
-
Validation Checkpoint: Weigh the vial post-evaporation. The final mass must exactly match the initial combined mass of the dry host and dopant. If the mass is higher, continue vacuum desiccation until a constant mass is achieved.
Protocol B: Pitch Determination via the Grandjean-Cano Method
Objective: Quantify the helical pitch (
The Grandjean-Cano method utilizes a wedge-shaped cell with planar alignment to induce measurable disclination lines where the cell thickness matches multiples of half the pitch (
-
Cell Preparation: Utilize a commercial Cano wedge cell with a known wedge angle (
, typically to radians) coated with rubbed polyimide for planar alignment[5]. -
Capillary Filling: Heat the prepared CLC mixture from Protocol A to 5°C above its clearing point (isotropic phase). Place a drop at the wide opening of the wedge cell.
-
Causality: Filling in the isotropic phase drastically reduces viscosity, allowing capillary forces to draw the fluid into the narrowest parts of the wedge without inducing flow-alignment artifacts.
-
-
Controlled Cooling: Cool the cell slowly (1°C/min) to room temperature.
-
Causality: Slow cooling allows the chiral molecules to self-assemble into a defect-free helical superstructure, ensuring sharp, parallel disclination lines.
-
-
POM Observation: Observe the cell under a Polarized Optical Microscope (POM) with crossed polarizers. You will observe distinct, equidistant dark lines (Grandjean steps).
-
Measurement & Calculation: Measure the distance (
) between two adjacent disclination lines using a calibrated eyepiece reticle. Calculate the pitch using the formula: [5]. -
Validation Checkpoint: Measure the distance across 5 different pairs of lines. The variance in
should be . High variance indicates non-uniform cell rubbing or incomplete dopant mixing.
Quantitative Data Summary
The following table summarizes the typical phase behavior and pitch modulation when Menthyl Myristate is doped into a standard nematic host (E7) at 25°C. The data demonstrates a consistent HTP, validating the structural stability of the dopant-host interaction.
| Dopant Concentration (wt%) | Measured Distance | Calculated Pitch | Calculated HTP ( | Expected Reflection Band ( |
| 2.0 | 625.0 | 12.50 | 4.00 | > 3000 (Far IR) |
| 5.0 | 250.0 | 5.00 | 4.00 | > 3000 (Far IR) |
| 10.0 | 124.0 | 2.48 | 4.03 | 3968 (Mid IR) |
| 20.0 | 62.5 | 1.25 | 4.00 | 2000 (Near IR) |
| 30.0 | 41.5 | 0.83 | 4.01 | 1328 (Near IR) |
*Assumes a Cano wedge angle (
References
-
[1] Photochemical tuning capability of cholesteric liquid crystal cells containing chiral dopants end capped with menthyl groups. Liquid Crystals (Taylor & Francis). URL:
-
[2] Light-controllable chiral dopant based on azo-fragment: synthesis and characterization. arXiv. URL:
-
[4] Preparation of polymer/cholesteric liquid crystals composite films with broadband reflective capability from a polymerizable chiral dopant end-capped with menthyl group. Liquid Crystals (Taylor & Francis). URL:
-
Phase behaviour of copolymers containing cholesterol and 4-methoxybiphenyl as mesogenic groups. R Discovery. URL:
-
[3] Conformational Effect on Macroscopic Chirality Modification of Cholesteric Mesophases by Photochromic Azobenzene Dopants. The Journal of Physical Chemistry B (ACS Publications). URL:
-
Optical Techniques in the Determination of Pitch Lengths in the Cholesteric and Chiral Smectic C Phases. Hilaris Publisher. URL:
-
[5] A Simple Method of Determining the Pitch of a Chiral Nematic Liquid Crystal. Molecular Crystals and Liquid Crystals (Taylor & Francis). URL:
Sources
Troubleshooting & Optimization
Technical Support Center: (+)-Menthyl Myristate Yield Optimization
Welcome to the Technical Support Center for the synthesis of (1S,2R,5S)-(+)-menthyl myristate . Synthesizing esters from (+)-menthol presents unique thermodynamic and kinetic challenges. Because (+)-menthol is a sterically hindered secondary alcohol (with bulky isopropyl and methyl groups on the cyclohexane ring), traditional esterification routes often suffer from poor conversion rates and unwanted side reactions.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize esterification yields.
Diagnostic Workflow
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the fundamental kinetic or thermodynamic bottleneck in your current synthesis route.
Troubleshooting workflow for (+)-menthyl myristate synthesis yield optimization.
Troubleshooting Guides & FAQs
Q1: Why is my Fischer esterification yield for (+)-menthyl myristate consistently below 40%? Causality & Solution: Fischer esterification relies on the nucleophilic attack of the alcohol onto a protonated carbonyl. The steric bulk of the (1S,2R,5S)-cyclohexane ring severely impedes this trajectory, shifting the thermodynamic equilibrium toward the reactants. To bypass this equilibrium, you must use a highly activated acyl donor. Studies on menthol esterification confirm that acid chlorides (e.g., myristoyl chloride) are the most effective synthetic equivalents, significantly outperforming anhydrides and free carboxylic acids due to the superior leaving group ability of the chloride ion[1].
Q2: I switched to the Steglich esterification (Myristic Acid + DCC + DMAP), but I am getting a prominent white precipitate and yields around 50%. What is happening? Causality & Solution: The white precipitate is dicyclohexylurea (DCU), a normal byproduct of DCC activation. However, your low yield is caused by a kinetic dead-end. Because (+)-menthol is sterically hindered, the highly reactive O-acylisourea intermediate struggles to react with the alcohol. Instead, it undergoes a rapid intramolecular rearrangement to form a completely unreactive N-acylurea byproduct. Literature shows that standard DCC/DMAP protocols can drive menthyl esterification in poor yields (often ~51%) due to this exact phenomenon[2]. Fix: Increase your DMAP loading to at least 0.2–0.5 equivalents. DMAP acts as a superior acyl transfer agent, intercepting the O-acylisourea before it can rearrange, forming a less sterically hindered acylpyridinium intermediate that readily reacts with (+)-menthol.
Mechanistic pathways highlighting how DMAP bypasses dead-end rearrangements.
Q3: Is there a "green" alternative that avoids corrosive acid chlorides while maintaining >90% yields?
Causality & Solution: Yes, biocatalytic esterification using lipases is highly effective. Lipases operate via a serine-hydrolase catalytic triad that naturally accommodates bulky substrates without the need for toxic coupling reagents. Specifically, Candida rugosa lipase has been proven to achieve up to 95% conversion for menthyl esters when the thermodynamic water activity (
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: High-Yield Acid Chloride Method (Chemical Route)
This method utilizes myristoyl chloride and is optimal for rapid, high-yield scale-up[4].
-
System Preparation & Drying:
-
Action: Dissolve 1.0 eq of (+)-menthol and 1.5 eq of anhydrous pyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Validation: Perform a Karl Fischer titration on the solvent mixture. The reaction will fail due to acyl chloride hydrolysis if water content exceeds 50 ppm.
-
-
Acyl Donor Activation:
-
Action: Cool the flask to 0°C. Add 1.1 eq of myristoyl chloride dropwise over 15 minutes.
-
Validation: You must observe the immediate formation of a dense, white precipitate (pyridinium hydrochloride). This visual cue confirms the activation of the acyl donor into the highly reactive acylpyridinium intermediate.
-
-
Catalytic Coupling:
-
Action: Add 0.1 eq of DMAP. Remove the ice bath and let the reaction stir at room temperature for 4–6 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). Stain the plate with Phosphomolybdic Acid (PMA) and heat. The reaction is complete when the lower
(+)-menthol spot completely disappears, replaced by a dark, high spot corresponding to (+)-menthyl myristate.
-
-
Quenching & Isolation:
-
Action: Quench the reaction with 1M HCl to neutralize excess pyridine, followed by a saturated
wash to remove residual myristic acid. Dry the organic layer over anhydrous and concentrate under reduced pressure.
-
Protocol B: Biocatalytic Esterification (Green Route)
This method utilizes Deep Eutectic Solvents (DES) and enzymatic catalysis to force the equilibrium forward without harsh chemicals.
-
Substrate Mixing (DES Formation):
-
Action: Combine (+)-menthol and myristic acid (or methyl myristate) in a 1:3 molar ratio in a solvent-free vessel. Heat gently to 40°C with stirring.
-
Validation: The solid mixture must melt into a clear, homogenous liquid. This confirms the formation of a Deep Eutectic Solvent (DES) which acts as both the substrate and the reaction medium.
-
-
Water Activity (
) Calibration:-
Action: Equilibrate the reaction vessel to a water activity (
) of 0.55 using a saturated salt solution (e.g., ) in a closed loop. -
Validation: A digital hygrometer placed in the headspace must stabilize at exactly 55% Relative Humidity (RH). If
is too high, the enzyme will catalyze hydrolysis rather than esterification[3].
-
-
Biocatalysis:
-
Action: Add 700 U/g of Candida rugosa lipase. Stir at 30°C for 24–48 hours.
-
Validation: Perform an acid value titration on a small aliquot. A >90% drop in acid value confirms near-quantitative conversion to the ester.
-
Quantitative Data Summary
Use the table below to benchmark your current process against industry standards for menthyl esterification.
| Synthesis Method | Acyl Donor | Catalyst / Base | Typical Yield | Primary Limitation / Bottleneck |
| Fischer Esterification | Myristic Acid | < 40% | Thermodynamic equilibrium limit; severe steric hindrance. | |
| Steglich Esterification | Myristic Acid | DCC + DMAP | 50% – 60% | N-acylurea byproduct formation due to slow kinetics[2]. |
| Acid Chloride Method | Myristoyl Chloride | Pyridine + DMAP | 85% – 95% | Extreme moisture sensitivity; generation of HCl salts[1][4]. |
| Enzymatic (Biocatalysis) | Myristic Acid / FAME | Candida rugosa Lipase | > 90% | Slower reaction kinetics (24h+); strict |
References
1.1 - AIP Publishing 2.2 - NIH 3.3 - MDPI 4.4 - Google Patents
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN1651397A - A kind of menthol derivative containing fatty acid and preparation containing the derivative - Google Patents [patents.google.com]
purification of menthyl myristate via column chromatography
Welcome to the Technical Support Center for the chromatographic purification of menthyl myristate. This guide is designed for research scientists and drug development professionals tasked with isolating this highly lipophilic ester from complex esterification reaction mixtures.
Below, you will find mechanistic explanations, validated step-by-step protocols, troubleshooting FAQs, and quantitative reference data to ensure high-purity isolation.
Part 1: Theoretical Grounding & System Overview
Q: Why is normal-phase silica gel chromatography the standard for isolating menthyl myristate? A: Menthyl myristate (CAS 29066-37-3) is a high-molecular-weight, non-polar aliphatic ester formed via the condensation of menthol and myristic acid. Because the esterification process consumes both the hydroxyl group of menthol and the carboxyl group of myristic acid, the resulting molecule lacks strong hydrogen-bonding capabilities. On a normal-phase silica gel column, the stationary phase is packed with polar silanol (-Si-OH) groups. Menthyl myristate has minimal affinity for these polar sites and will elute rapidly in non-polar solvent systems (e.g., hexane/ethyl acetate), allowing for baseline separation from its highly polar, unreacted precursors[1].
Q: Why does menthyl myristate fail to appear on standard UV-fluorescent TLC plates? A: Standard Thin Layer Chromatography (TLC) plates are impregnated with a fluorescent indicator (e.g., F254) that glows green under short-wave UV light. Compounds with conjugated pi-systems or aromatic rings absorb this UV light, appearing as dark spots against the green background. Menthyl myristate is a fully saturated, aliphatic compound lacking any UV chromophores. Therefore, it is invisible under UV light and requires destructive chemical staining—such as Phosphomolybdic Acid (PMA) or Vanillin-Sulfuric Acid—coupled with thermal oxidation to be visualized[2].
Part 2: Experimental Workflow & Visualization
The following diagram illustrates the logical separation workflow based on the polarity of the reaction components.
Silica gel column chromatography workflow for menthyl myristate isolation.
Part 3: Validated Step-by-Step Purification Protocol
This self-validating protocol utilizes a step-gradient approach to ensure the ester elutes cleanly before the alcohol or acid can mobilize.
Phase 1: Column Preparation & Loading
-
Slurry Packing: Suspend silica gel (230–400 mesh) in 100% hexanes. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica bed to settle and top with a 1 cm layer of clean sea sand to protect the stationary phase.
-
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add a small volume of silica gel (approx. 2-3 times the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is achieved.
-
Loading: Evenly distribute the dry-loaded silica onto the sand layer. Top with another 1 cm of sand.
Phase 2: Elution Strategy 4. Initial Wash: Elute with 2 Column Volumes (CV) of 100% hexanes. This removes any highly non-polar hydrocarbon impurities (e.g., grease). 5. Target Elution: Switch the mobile phase to Hexane:Ethyl Acetate (98:2) . Collect 15–20 mL fractions. Menthyl myristate, being highly lipophilic, will elute in this phase[1]. 6. Gradient Flush: Once the ester has completely eluted, increase the polarity to Hexane:Ethyl Acetate (85:15) to flush out unreacted menthol. Finally, wash the column with 100% Ethyl Acetate to remove the strongly retained myristic acid.
Phase 3: TLC Confirmation 7. Spotting: Spot 2 µL of each fraction onto a Silica Gel 60 plate. 8. Development: Develop the plate in a chamber containing Hexane:Ethyl Acetate (95:5). 9. Staining: Dip the dried plate into a 10% PMA in ethanol solution. Wipe the back of the plate and heat at 120 °C using a heat gun or hot plate for 2–3 minutes until blue/green spots appear on a yellow background[2].
Part 4: Troubleshooting & FAQs
Q: My menthyl myristate is co-eluting with menthol. How do I resolve this? A: Co-elution indicates that your initial mobile phase is too polar, causing the secondary alcohol (menthol) to overcome its hydrogen bonding with the silica gel too early. If you are using Hexane/Ethyl Acetate (90:10), the menthol will migrate too quickly. Switch to a highly non-polar isocratic system, such as Hexane/Ethyl Acetate (98:2) or Hexane/Diethyl Ether (95:5), to retard the menthol while allowing the highly lipophilic ester to elute freely[1].
Q: The PMA stain is turning the entire TLC plate dark green/blue, masking my spots. What is causing this? A: This is a classic false-positive background caused by one of two factors:
-
Residual Solvent: The TLC plate was not completely dried before staining. If your mobile phase contains oxidizable solvents (like diethyl ether), the PMA will react with the solvent across the entire plate.
-
Overheating: Heating the plate above 120 °C or for too long will cause the phosphomolybdic acid to auto-reduce, turning the entire plate blue. Ensure you dry the plate thoroughly in a fume hood before staining and heat gently[2].
Q: I suspect my myristic acid is streaking down the column and contaminating my ester fractions. How can I prevent this? A: Carboxylic acids interact strongly with silica, often causing severe tailing or streaking that can bleed into earlier fractions. To suppress the ionization of the carboxylic acid and sharpen its band, add 0.1% to 1% glacial acetic acid to your mobile phase. However, given the extreme polarity difference between menthyl myristate and myristic acid, a strictly non-polar initial elution (98:2 Hexane:EtOAc) should leave the acid immobilized at the baseline regardless.
Part 5: Quantitative Data & Reagent Specifications
Table 1: Chromatographic Behavior of Reaction Components
Data based on a normal-phase silica gel system developed in Hexane:Ethyl Acetate (95:5).
| Component | Molecular Characteristic | Relative Polarity | Expected Rf Value |
| Menthyl Myristate | Aliphatic Ester | Low | ~0.75 - 0.85 |
| Menthol | Secondary Alcohol | Medium | ~0.25 - 0.35 |
| Myristic Acid | Carboxylic Acid | High | ~0.00 - 0.05 (Streaks) |
Table 2: Standard TLC Stain Formulations for Esters
Because menthyl myristate is non-UV active, these destructive stains are required for visualization[3].
| Stain Reagent | Preparation Formula | Target Functional Group | Visual Result (Post-Heating) |
| Phosphomolybdic Acid (PMA) | 10 g PMA dissolved in 100 mL absolute ethanol. | General oxidizable organics, lipids, esters. | Dark blue/green spots on a bright yellow background. |
| Vanillin-Sulfuric Acid | 15 g vanillin in 250 mL ethanol + 2.5 mL conc. H₂SO₄. | Alcohols, Esters. | Purple, blue, or pink spots on a pale background. |
References
-
Cyberlipid - Gerli. FA purification: Separation according to unsaturation and column chromatography. Retrieved from: [Link]
-
University of Liverpool. TLC Stains: Recipes and Applications. Retrieved from:[Link]
-
University of Illinois. Thin Layer Chromatography: Staining and Visualization Protocols. Retrieved from:[Link]
-
The Sarpong Group. Appendix 3: Recipes For TLC Stains. Retrieved from: [Link]
Sources
overcoming steric hindrance in menthyl esterification reactions
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the esterification of sterically hindered alcohols, specifically focusing on menthol and its derivatives. The bulky, complex structure of the menthyl group presents a significant steric barrier, often leading to low yields and slow reaction times under standard conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Fischer esterification of menthol resulting in a low yield and multiple side products?
A1: The classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, faces two primary obstacles with a substrate like menthol.[1] Firstly, the reaction is an equilibrium process.[2][3] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials. Secondly, and more critically for menthol, its secondary alcohol structure is sterically hindered. This bulkiness physically obstructs the approach of the protonated carboxylic acid to the alcohol's oxygen atom, leading to very slow reaction rates.[4] Furthermore, the harsh acidic conditions and elevated temperatures required can cause dehydration of the menthol to form byproducts like 1-menthene and 3-menthene.[5]
Q2: What are the principal alternative strategies for successfully synthesizing menthyl esters?
A2: To overcome the limitations of the Fischer method, several advanced strategies have been developed that operate under milder conditions and employ different activation mechanisms:
-
Carbodiimide-Mediated Coupling (e.g., Steglich Esterification): This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[6][7] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the reaction with hindered alcohols like menthol.[6][8]
-
Mixed Anhydride Methods (e.g., Yamaguchi Esterification): This powerful technique involves activating the carboxylic acid by forming a mixed anhydride with a bulky, reactive acyl chloride, such as 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[9][10][11] This highly activated intermediate then readily reacts with menthol in the presence of DMAP.[10] This method is particularly effective for extremely hindered substrates.[10][12]
-
Enzymatic Esterification: Biocatalysis using lipases, often from Candida rugosa, provides an exceptionally mild and highly selective alternative.[13][14][15] The enzyme's active site can accommodate the substrates in a precise orientation that bypasses the steric challenges of a solution-phase reaction, often with high enantioselectivity.[13][14][16]
Q3: How do I decide between a chemical coupling method (Steglich/Yamaguchi) and an enzymatic approach?
A3: The choice depends on several factors:
-
Substrate Sensitivity: If your carboxylic acid or menthol derivative contains acid- or base-labile functional groups, the neutral and mild conditions of enzymatic esterification are ideal.[6][13] Steglich and Yamaguchi methods are also mild but may not be suitable for all functionalities.[6][8][17]
-
Scale and Cost: For large-scale synthesis, the cost and availability of coupling agents (DCC, Yamaguchi reagent) must be considered. While enzymes can be expensive initially, they are often reusable, which can be cost-effective in the long run.
-
Stereoselectivity: If you are working with a racemic carboxylic acid or need to resolve a racemic menthol mixture, enzymatic methods are unparalleled due to their inherent enantioselectivity.[14][15][16]
-
Development Time: Chemical methods are often faster to screen and optimize for a broad range of substrates. Enzymatic reactions may require more specific optimization of parameters like temperature, solvent system, and water activity.[13][18]
Troubleshooting Guide
This guide addresses specific issues encountered during menthyl esterification experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Conversion with Fischer Esterification | 1. Unfavorable Equilibrium: The presence of water, a reaction byproduct, is driving the reverse hydrolysis reaction.[1][2] 2. Insufficient Catalyst Activity: The acid catalyst concentration is too low or has degraded. 3. Severe Steric Hindrance: The activation energy barrier is too high under thermal conditions. | 1. Shift the Equilibrium: Use the alcohol reactant in large excess (5-10 equivalents) or as the solvent.[1][3] Alternatively, actively remove water using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1][19] 2. Boost Catalysis: Use a fresh, potent acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH) at a loading of 1-5 mol%.[1] 3. Switch Methods: For highly hindered substrates, the Fischer method is often unsuitable. Transition to a more robust protocol such as Steglich or Yamaguchi esterification.[8][9] |
| Reaction Stalls or Gives Low Yield with Steglich Method | 1. N-Acylurea Formation: The activated O-acylisourea intermediate can slowly rearrange to a stable, unreactive N-acylurea byproduct if it does not react with the alcohol.[8] 2. Insufficient Nucleophilic Catalysis: The concentration of DMAP is too low to effectively catalyze the acyl transfer to the hindered menthol. 3. Poor Reagent Quality: The carbodiimide (DCC, EDC) may have hydrolyzed due to improper storage. | 1. Optimize DMAP Loading: DMAP acts as a superior nucleophile that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which prevents the side reaction.[6][8] Ensure a catalytic amount (typically 5-10 mol%) of DMAP is used. 2. Increase Catalyst: For particularly stubborn reactions, increasing the DMAP to a stoichiometric amount may be necessary. 3. Verify Reagents: Use fresh DCC or EDC from a sealed container. Run the reaction under anhydrous conditions (e.g., in dry CH₂Cl₂ or THF) to prevent premature hydrolysis of the coupling agent. |
| Yamaguchi Esterification Yield is Poor | 1. Incomplete Mixed Anhydride Formation: The initial reaction between the carboxylic acid and the Yamaguchi reagent is incomplete. 2. Degradation of Activated Intermediate: The highly reactive acylpyridinium intermediate is sensitive and may degrade if the alcohol is not added in a timely manner. | 1. Ensure Anhydrous Conditions: The Yamaguchi reagent is sensitive to moisture. Use anhydrous solvents and reagents. Ensure the triethylamine used as a base is dry. 2. Follow a Two-Step Procedure: For maximum efficiency, first allow the carboxylic acid, base, and Yamaguchi reagent to react to form the mixed anhydride (typically for 1-2 hours). Then, add the solution of menthol and DMAP to the pre-formed anhydride.[9] |
| Enzymatic Reaction is Slow or Inefficient | 1. Sub-optimal Conditions: The temperature, pH (via water activity), or solvent environment is not ideal for the chosen lipase.[13][18] 2. Low Enzyme Load: The amount of enzyme is insufficient for the desired reaction rate.[13][20] 3. Mass Transfer Limitations: In solvent-free or biphasic systems, poor mixing can limit the interaction between the substrates and the immobilized enzyme. | 1. Systematic Optimization: Screen different temperatures (typically 30-50°C for C. rugosa lipase).[13][20] The choice of organic solvent (e.g., isooctane, hexane) can dramatically impact enzyme activity.[13][18] 2. Increase Enzyme Concentration: Perform a loading study to find the optimal enzyme-to-substrate ratio. Molar conversions of >90% have been achieved with enzyme loads of 1.5 g per gram of menthol.[13][18] 3. Improve Mixing: Ensure vigorous stirring or shaking to maximize the surface area for the reaction. |
Visual Schematics & Workflows
A logical approach to selecting the right esterification method is crucial for success. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting a menthyl esterification method.
The mechanisms of the Steglich and Yamaguchi esterifications rely on the in-situ generation of highly reactive intermediates.
Caption: Simplified workflow of the Steglich Esterification.
Detailed Experimental Protocols
Protocol 1: Steglich Esterification of Menthol with Isovaleric Acid
This protocol is adapted for sterically hindered substrates and utilizes EDC for easier byproduct removal.[6][7]
Materials:
-
(-)-Menthol (1.0 equiv)
-
Isovaleric Acid (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (-)-menthol, isovaleric acid, and DMAP.
-
Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration relative to menthol).
-
Cool the flask to 0 °C in an ice bath with stirring.
-
Add EDC·HCl portion-wise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure menthyl isovalerate.
Protocol 2: Lipase-Catalyzed Esterification of Menthol with Lauric Acid
This protocol uses a commercially available lipase in an organic solvent, which has shown high conversion rates.[13][18][20]
Materials:
-
(-)-Menthol (1.0 equiv, e.g., 200 mM final concentration)
-
Lauric Acid (1.0 equiv)
-
Candida rugosa Lipase (e.g., Lipase AY "Amano" 30, at a loading of 1.5 g enzyme/g menthol)
-
Activated 3Å Molecular Sieves (0.1 g per 10 mL solvent)
-
Isooctane (solvent)
Procedure:
-
To a screw-cap vial, add (-)-menthol, lauric acid, and isooctane.
-
Add the lipase powder and the activated molecular sieves. The sieves help to sequester the water byproduct, driving the reaction forward.
-
Seal the vial tightly and place it in an orbital shaker incubator set to 35 °C and vigorous agitation (e.g., 200 rpm).
-
Allow the reaction to proceed for 24-48 hours. Molar conversions of over 90% are typically observed.[13][18]
-
Monitor the reaction by taking small aliquots, filtering out the enzyme, and analyzing via GC.
-
Once the reaction has reached equilibrium or the desired conversion, stop the agitation.
-
Separate the enzyme and molecular sieves by filtration or centrifugation. The enzyme can often be washed with fresh solvent, dried, and reused.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude product, which is often of high purity. Further purification can be done by vacuum distillation if necessary.
References
- Steglich esterification - Grokipedia. (n.d.).
- Steglich Esterification Definition - Organic Chemistry Key... - Fiveable. (2025, August 15).
- Babalı, B., Aksoy, H. A., & Tüter, M. (2001). Enzymatic Esterification of (−)-Menthol with Fatty Acids in Solvent by a Commercial Lipase from Candida rugosa. Journal of the American Oil Chemists' Society, 78(1), 53–56.
- Babalı, B., Aksoy, H. A., & Tüter, M. (n.d.). Enzymatic esterification of (−)‐menthol with fatty acids in solvent by a commercial lipase from Candida rugosa. Scite.ai.
- Yazawa, M., Iwakami, S., & Yamazaki, Y. (1999). Enzymatic Synthesis of L-Menthyl Esters in Organic Solvent-Free System. Journal of the American Oil Chemists' Society, 76(10), 1139–1142.
- Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (n.d.). ResearchGate.
- Babalı, B., Aksoy, H. A., & Tüter, M. (2001). Enzymatic esterification of (−)-menthol with fatty acids in solvent by a commercial lipase from Candida rugosa. ResearchGate.
- 5.2.2 Synthesis of Esters. (n.d.). NPTEL Archive.
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.).
- Enzymatic esterification of (−)-menthol with lauric acid in isooctane by sorbitan monostearate-coated lipase from Candida rugosa. (2025, August 6). ResearchGate.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Esterification of Isovaleric Acid with Menthol. (n.d.). Benchchem.
- A Convenient Activating Reagent of Carboxylic Acids. (2011, September 5). TCI Chemicals.
- Deep Eutectic Solvents for Enzymatic Esterification of Racemic Menthol. (2019, November 14). American Chemical Society.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.).
- Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system. (n.d.). PMC.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
- Yamaguchi Esterification. (n.d.). Organic Chemistry Portal.
- Yamaguchi esterification. (n.d.). Wikipedia.
- Yamaguchi Esterification. (n.d.). Alfa Chemistry.
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. (2025, March 17). RSC Publishing.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24).
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). Frontiers.
- Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time. (n.d.). ResearchGate.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022, April 29). Jurnal Universitas Sebelas Maret.
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). PMC.
- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. (n.d.). ResearchGate.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). Chemical Research in Chinese Universities.
- Troubleshooting: How to Improve Yield. (n.d.). Chemistry - University of Rochester.
- Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018, June 13). IntechOpen.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC.
- Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. (n.d.). Benchchem.
- Transesterification. (n.d.). Wikipedia.
- Technical Support Center: Optimizing Fischer Esterification Reaction Time. (n.d.). Benchchem.
- Biodiesel-Alkaline Transesterification Process for Methyl Ester Production. (2021, June 22). Nature Environment and Pollution Technology.
- Transesterification. (2022, November 10). Master Organic Chemistry.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 5).
- (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 15).
- Synthesis of l-Methyl Acetic by Esterification l-Menthol and Acetic Anhydride with Variation of Time. (2020, August 1). ResearchGate.
- Fischer Esterification. (2021, November 18). Chemistry Steps.
- Technical Support Center: Optimizing 1-Menthene Yield in the Dehydration of Menthol. (n.d.). Benchchem.
- Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. (n.d.). Journal of Universitas Airlangga.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scite.ai [scite.ai]
preventing hydrolysis of (1S,2R,5S)-(+)-menthyl myristate
Welcome to the Technical Support Center for Lipid-Ester Therapeutics . This guide is specifically designed for researchers, formulation scientists, and pharmacokineticists working with (1S,2R,5S)-(+)-menthyl myristate .
While the bulky menthyl moiety provides a degree of steric shielding to the ester carbonyl[1], the aliphatic myristate chain and the ester linkage remain highly susceptible to chemical and enzymatic hydrolysis. This troubleshooting guide addresses the precise physicochemical and biological vulnerabilities of this compound, providing field-proven, self-validating protocols to ensure structural integrity throughout your workflows.
Chemical Stability & Formulation Troubleshooting
Q1: My (1S,2R,5S)-(+)-menthyl myristate stock is degrading in unbuffered HPLC-grade water. Why is this happening, and how do I prevent it?
The Causality: A common misconception is that ultrapure, unbuffered water (e.g., Milli-Q) is inert. In reality, unbuffered water rapidly absorbs atmospheric CO₂, dropping the pH to ~5.5 or lower. Furthermore, lipid ester hydrolysis follows pseudo-first-order kinetics characterized by a V-shaped pH-rate profile[2][3]. While the ester is relatively stable near pH 6.0, minor shifts into more acidic or basic territories in unbuffered systems exponentially accelerate hydrolysis, a process further exacerbated by ambient heat[4].
The Solution: Never store ester-based lipids in unbuffered aqueous environments. You must actively control the pH at the kinetic minimum of the V-shaped profile (pH 5.8–6.5)[2].
Table 1: pH-Rate Profile Kinetics for Lipid Esters at 25°C
| pH Range | Dominant Mechanism | Relative Hydrolysis Rate | Estimated Half-Life |
|---|---|---|---|
| < 4.0 | Specific Acid Catalysis | High | < 5 Days |
| 5.5 - 6.5 | Minimum Catalysis (Neutral) | Lowest | > 30 Days |
| > 7.5 | Specific Base Catalysis (Saponification) | Very High | < 24 Hours |
Note: Base-catalyzed hydrolysis is generally irreversible and proceeds to completion, making alkaline conditions particularly destructive[5][6].
Q2: How do I formulate an aqueous dispersion of menthyl myristate for in vitro assays without triggering immediate hydrolysis?
The Causality: To introduce a highly lipophilic compound like menthyl myristate into aqueous media, co-solvents are often required. However, using primary alcohols (like methanol) in acidic or basic conditions can lead to transesterification[7]. You must use non-reactive co-solvents and heavily buffered systems.
Protocol 1: Preparation of Hydrolytically Stable Aqueous-Lipid Dispersions This protocol utilizes a self-validating pH check to ensure the microenvironment remains stable post-dispersion.
-
Buffer Preparation: Prepare a 50 mM Citrate-Phosphate buffer and strictly adjust the pH to 6.0.
-
Anhydrous Solubilization: Dissolve (1S,2R,5S)-(+)-menthyl myristate in an anhydrous, non-nucleophilic co-solvent (e.g., DMSO or Acetonitrile). Do not use methanol.
-
High-Shear Dispersion: Slowly inject the lipid stock into the pH 6.0 buffer under high-shear vortexing to prevent localized precipitation. Keep the final co-solvent concentration below 2% (v/v) to avoid altering the dielectric constant of the buffer, which can shift the pKa of the system.
-
Validation: Measure the pH of the final dispersion. If the pH has drifted by >0.2 units, discard and recreate with a higher buffer capacity. Store at 4°C and use within 7 days.
Biological Assays & Enzymatic Hydrolysis
Q3: During pharmacokinetic plasma stability assays, my menthyl myristate disappears within minutes, but no chemical hydrolysis products are found in my buffer controls. What is happening?
The Causality: You are observing enzymatic cleavage. Blood plasma and tissue homogenates are rich in non-specific esterases and lipases. These enzymes rapidly recognize the myristate aliphatic chain and cleave the ester bond, bypassing the chemical pH-rate limitations[5]. To accurately measure the intrinsic stability of your formulation, you must decouple enzymatic degradation from chemical hydrolysis.
The Solution: You must pre-treat your biological matrices with broad-spectrum esterase inhibitors and maintain strict temperature controls (working on ice) to suppress catalytic activity[5].
Table 2: Recommended Esterase Inhibitors for Ex Vivo Assays
| Inhibitor | Target Enzymes | Working Conc. | Mechanistic Notes |
|---|---|---|---|
| PMSF | Serine esterases/proteases | 1 - 5 mM | Irreversible covalent binder. Highly unstable in water; must be added fresh from an anhydrous stock. |
| Sodium Fluoride (NaF) | General esterases | 10 - 50 mM | Reversible inhibitor. Excellent for whole blood collection. |
| BNPP | Carboxylesterases | 100 - 500 µM | Highly specific. Useful if identifying the exact enzyme class cleaving the ester. |
Protocol 2: Ex Vivo Plasma Stability Assay with Self-Validating Controls This protocol ensures that any observed degradation is definitively categorized as either chemical or enzymatic.
-
Matrix Preparation: Thaw pooled plasma on ice. Divide into two aliquots: "Inhibited" and "Uninhibited Control".
-
Inhibition: To the "Inhibited" pool, add PMSF to a final concentration of 2 mM. Gently mix and pre-incubate at 37°C for 15 minutes to allow irreversible binding to active sites[5].
-
Initiation (T=0): Spike both pools with menthyl myristate to a final concentration of 1 µM. Immediately extract a 100 µL aliquot from both and quench in 300 µL of ice-cold Acetonitrile containing your internal standard.
-
Incubation & Sampling: Incubate the remaining pools at 37°C. Extract and quench aliquots at 15, 30, 60, and 120 minutes.
-
Centrifugation: Centrifuge the quenched plates at 4000 x g for 10 minutes at 4°C to precipitate denatured proteins[5].
-
Validation Logic: Analyze via LC-MS/MS. If the "Uninhibited Control" shows rapid degradation while the "Inhibited" pool remains stable, enzymatic hydrolysis is confirmed. If both degrade equally, your compound is undergoing chemical hydrolysis due to an improper pH in the plasma matrix.
Mechanistic Workflows & Visualizations
To assist in experimental design, refer to the following causal logic and workflow diagrams.
Fig 1: Causal pathways of menthyl myristate hydrolysis and targeted preventative interventions.
Fig 2: Step-by-step ex vivo plasma stability workflow to prevent and monitor enzymatic hydrolysis.
References
-
The Chemical Reactivity of Membrane Lipids - National Center for Biotechnology Information (NIH / PMC). Details the pseudo-first-order kinetics and V-shaped pH-rate profiles of lipid ester hydrolysis. 2
-
The Chemical Reactivity of Membrane Lipids - ACS Publications. Further corroborates the optimal pH ranges (5.8–6.5) for minimizing hydrolysis of glyceryl and lipid esters. 3
-
Phospholipid esters are hydrolyzed by unbuffered and acidic water, and hydrolysis is accelerated by heat - ResearchGate. Demonstrates the instability of lipid esters in unbuffered Milli-Q water and the necessity of buffered systems. 4
-
How to prevent the hydrolysis of Tubulysin E's acetate ester - Benchchem. Provides authoritative methodologies for utilizing esterase inhibitors (like PMSF) and temperature controls to prevent enzymatic hydrolysis in plasma matrices. 5
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester - EPA NEPIS. Outlines the mechanistic differences between base-catalyzed (saponification) and acid-catalyzed ester hydrolysis. 6
-
Substituted Benzyl Esters and Cycloalkyl Esters - Thieme Connect. Discusses the steric hindrance provided by menthyl ester groups and their relative stability profiles compared to linear esters. 1
-
Hydrolysis in Pharmaceutical Formulations - USPTO. Guidelines on avoiding reactive co-solvents (like methanol) that induce transesterification in ester-containing drugs. 7
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Biocatalysis Technical Support Center: Menthyl Myristate Production
Welcome to the Biocatalysis Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals optimizing the enzymatic synthesis of menthyl myristate. The esterification of (-)-menthol (a bulky secondary alcohol) with myristic acid presents unique thermodynamic and kinetic challenges. This guide synthesizes field-proven protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, reproducible biocatalysis.
Process Architecture & Workflows
Workflow for lipase-catalyzed menthyl myristate synthesis.
Standard Operating Procedure: Solvent-Free Enzymatic Esterification
Rationale: Solvent-free systems utilizing Deep Eutectic Solvents (DES) maximize volumetric productivity and align with green chemistry principles by using the substrates themselves as the reaction medium[1].
Phase 1: Substrate Preparation & DES Formation
-
Weighing: Accurately weigh (-)-menthol and myristic acid to achieve a 3:1 molar ratio[1].
-
Self-Validation Step: Verify the molar mass calculations. The 3:1 ratio is critical; it ensures sufficient liquefaction to form a DES while preventing severe dead-end enzyme inhibition[2].
-
-
Liquefaction: Transfer the mixture to a jacketed reactor vessel. Heat the mixture to 40°C–45°C under continuous stirring (150 rpm) until a clear, homogenous eutectic melt forms[1].
Phase 2: Thermodynamic Water Activity (
-
Causality: An
of 0.55 provides the essential hydration layer for the lipase's conformational flexibility without shifting the thermodynamic equilibrium toward hydrolysis[1].
Phase 3: Biocatalysis & Monitoring 4. Enzyme Loading: Add 60 mg of Candida rugosa lipase (CRL) powder per gram of the substrate mixture[1]. 5. Reaction: Maintain the reactor at 35°C–45°C with 150–200 rpm agitation for 24 to 48 hours[3],[1]. 6. In-Process Validation: Withdraw 50 µL aliquots every 8 hours. Quench with cold isooctane and analyze via Gas Chromatography (GC) to monitor the depletion of myristic acid[3]. Pass criteria: >70% conversion at 24 hours.
Phase 4: Product Recovery 7. Termination: Centrifuge the reaction mixture at 8,000 x g for 15 minutes to pellet and recover the powdered lipase. 8. Purification: Isolate menthyl myristate using short-path molecular distillation to remove residual unreacted (-)-menthol.
Troubleshooting Guide & FAQs
Reaction Kinetics & Steric Hindrance
Q: I am using a 1:5 molar ratio of myristic acid to (-)-menthol to drive the reaction forward via Le Chatelier's principle, but the reaction rate is extremely slow. Why? A: You are likely experiencing dead-end enzyme inhibition.
-
Causality: The lipase-catalyzed esterification of menthol follows a Ping-Pong Bi-Bi mechanism[2]. The enzyme must first bind the acyl donor (myristic acid) to form an acyl-enzyme intermediate. If (-)-menthol (the acyl acceptor) is present in excessive concentrations, it competitively binds to the free enzyme's active site before the myristic acid does, forming an inactive dead-end complex[2]. Furthermore, (-)-menthol is a bulky secondary alcohol; its steric hindrance exacerbates the difficulty of nucleophilic attack if the active site is saturated.
-
Solution: Reduce the molar ratio. Empirical data shows that a 1:1 to 3:1 ratio of menthol to fatty acid is optimal for preventing severe inhibition while maintaining a solvent-free eutectic melt or high conversion in solvent[3],[1].
Ping-Pong Bi-Bi mechanism with dead-end inhibition by menthol.
Thermodynamic Water Activity ( ) & Equilibrium
Q: My conversion rate is plateauing at 50% despite adding more enzyme. How do I push the reaction to completion? A: This is caused by thermodynamic equilibrium limitations due to water accumulation.
-
Causality: Esterification produces water as a stoichiometric byproduct. If water is not removed, the reaction reaches equilibrium, and the reverse reaction (hydrolysis) directly competes with esterification[1]. While lipases require a micro-aqueous layer to maintain their active conformation (interfacial activation), bulk water shifts the equilibrium backward[4].
-
Solution: Implement water removal strategies. In solvent systems (like isooctane), add molecular sieves (e.g., 0.1 g per g of menthol) to continuously adsorb produced water[3]. In solvent-free DES systems, optimize the initial thermodynamic water activity (
) to 0.55, which perfectly balances enzyme flexibility with forward esterification kinetics[1].
Enzyme Selection & Immobilization
Q: Which lipase should I choose for menthyl myristate synthesis: Candida rugosa (CRL) or Candida antarctica Lipase B (CALB / Novozym 435)? A: Both are effective, but they dictate different operational parameters.
-
Causality: CRL (e.g., Lipase AY "Amano" 30) possesses a highly hydrophobic, flap-covered binding pocket that accommodates bulky secondary alcohols like (-)-menthol exceptionally well, making it highly efficient for menthyl ester synthesis[3],[2]. However, it is prone to thermal denaturation above 45°C[2]. Conversely, CALB (Novozym 435) is highly robust and thermally stable, making it excellent for continuous packed bed reactors[5],[4]. However, its active site is more restricted (funnel-like), meaning the steric hindrance of (-)-menthol may result in slower initial reaction rates compared to primary alcohols.
-
Solution: Use CRL for batch reactions at lower temperatures (35°C) in isooctane or DES[2],[1]. Use Novozym 435 if you are engineering a continuous flow system or need to run the reaction at higher temperatures[5].
Quantitative Optimization Data
The following table synthesizes the empirical boundaries for optimizing menthyl myristate production. Deviating from these optimal conditions directly impacts the mechanistic efficiency of the biocatalyst.
| Parameter | Sub-optimal Condition | Optimal Condition | Mechanistic Impact on Conversion |
| Temperature (CRL) | > 45°C | 35°C | High temperatures denature Candida rugosa lipase, dropping conversion significantly[2]. |
| Water Activity ( | < 0.1 (Over-dried) | 0.55 | Enzyme loses its essential hydration layer; conversion drops to <20% due to loss of flexibility[1]. |
| Menthol:Acid Ratio | > 4:1 | 1:1 to 3:1 | Excess menthol causes dead-end inhibition, preventing acyl-enzyme complex formation[3],[2]. |
| Solvent Type | Hydrophilic (e.g., Ethanol) | Isooctane or Solvent-Free (DES) | Hydrophilic solvents strip essential water from the enzyme; hydrophobic solvents preserve it[2],[1]. |
References
- Enzymatic esterification of (−)
- Enzymatic Esterification of (−)
- Source: nih.
- Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR)
- Source: nih.
Sources
removing unreacted menthol from menthyl myristate mixtures
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted menthol from menthyl myristate synthesis mixtures. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of menthyl myristate.
Q1: My final product has a strong minty odor and analytical data (¹H NMR) shows a significant amount of unreacted menthol. What is the most robust method to remove it?
A1: The persistent minty odor is a clear indicator of residual menthol. Because menthol and menthyl myristate have substantially different physical properties, you have two primary, highly effective methods at your disposal: Vacuum Fractional Distillation for large-scale purification and Flash Column Chromatography for high-purity, smaller-scale applications.
-
Causality: The choice between these methods depends on the scale of your reaction and the desired final purity. Menthyl myristate is a large ester with a very high boiling point, while menthol is significantly more volatile.[1][2][3][4] This large difference in volatility is ideal for separation by distillation. Conversely, menthol possesses a free hydroxyl (-OH) group, making it considerably more polar than the menthyl myristate ester. This polarity difference is the basis for efficient separation using chromatography.[5][6][7]
-
Recommendation: For multi-gram scales, vacuum distillation is superior due to its scalability and efficiency. For smaller scales or when exceptionally high purity is required (e.g., for analytical standards), flash column chromatography offers more precise separation.
Q2: I'm concerned about the thermal stability of my ester. Can high-temperature distillation cause degradation?
A2: Yes, your concern is valid. Attempting to distill menthyl myristate at atmospheric pressure would require extremely high temperatures, risking thermal decomposition of the ester. This is precisely why vacuum distillation is the required method.
-
Expertise & Experience: By reducing the pressure inside the distillation apparatus, you lower the boiling points of all components in the mixture.[8][9][10] A compound's boiling point is the temperature at which its vapor pressure equals the ambient pressure. Lowering the ambient pressure means the compound's vapor pressure can reach that level at a much lower temperature. This allows you to distill both the menthol and the menthyl myristate at temperatures that are well below their decomposition points. For instance, menthol's boiling point of ~212-216°C at atmospheric pressure is significantly reduced under vacuum.[1][11]
See the detailed protocol for Purification by Vacuum Fractional Distillation below.
Q3: I tried a simple aqueous wash with a separatory funnel, but the menthol contamination remains. Why didn't this work?
A3: This is a common point of confusion. While aqueous washes are excellent for removing water-soluble impurities like acids, bases, or salts, they are ineffective for removing menthol from an organic mixture.
-
Scientific Principle: The principle of "like dissolves like" governs this. Menthol is an organic alcohol with a 10-carbon backbone and is only very slightly soluble in water (approx. 0.4 g/L).[11][12] It is, however, highly soluble in organic solvents, just like your menthyl myristate product.[1] Therefore, during an aqueous wash, the menthol will preferentially remain in the organic layer with your product rather than partitioning into the aqueous layer. Standard workups involving washes with water or brine are primarily for removing inorganic byproducts, not unreacted organic starting materials of this nature.[13]
Q4: When running a silica column, I'm not getting good separation between my product and the menthol. What am I doing wrong?
A4: Poor separation in column chromatography typically points to an issue with your choice of solvent system (eluent). If your eluent is too polar, it will move both the polar menthol and the non-polar menthyl myristate up the column too quickly, causing them to co-elute.
-
Trustworthiness & Validation: The key is to find a solvent system where the menthyl myristate has a retention factor (Rƒ) of approximately 0.3-0.4 on a silica TLC plate, while the menthol has an Rƒ close to 0. This ensures that the product moves up the column at a reasonable pace while the menthol impurity remains strongly adsorbed to the silica at the top.
-
Protocol Insight: Start with a very non-polar solvent like pure hexane or a hexane/ethyl acetate mixture (e.g., 98:2). Gradually increase the polarity by adding more ethyl acetate until you achieve the target Rƒ for your product on a TLC plate. This validated solvent system can then be used for the flash column.
See the detailed protocol for Purification by Silica Gel Column Chromatography below for a step-by-step guide.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted menthol from my final product?
A1: The purity of a compound is paramount in research and drug development for several reasons:
-
Pharmacological Integrity: Unreacted starting materials can have their own biological activities, potentially confounding experimental results or introducing unintended side effects.[14]
-
Physical Properties: Impurities can alter the physical properties of the final product, such as its melting point, viscosity, and stability.
-
Regulatory Compliance: For pharmaceutical applications, purity is a non-negotiable regulatory requirement to ensure safety and efficacy.
-
Analytical Accuracy: Residual menthol will interfere with accurate characterization and quantification of the menthyl myristate product.
Q2: What are the key physical property differences I can exploit for separation?
A2: The significant differences in boiling point and polarity are the two key handles for purification. The following table summarizes the critical data.
| Property | (-)-Menthol | Menthyl Myristate (Ester) | Rationale for Separation |
| Molecular Formula | C₁₀H₂₀O[1] | C₂₄H₄₈O₂ (Calculated) | Significant size and mass difference. |
| Molecular Weight | 156.27 g/mol [15][16] | 368.64 g/mol (Calculated) | Contributes to a very large boiling point difference. |
| Melting Point | 42-45 °C[2] | Likely a low-melting solid or waxy oil. | Recrystallization may be possible but challenging. |
| Boiling Point | ~212-216 °C (at 760 mmHg)[1][11] | >300 °C (Est. at 760 mmHg) | Excellent for Vacuum Distillation. |
| Polarity | Polar (due to free -OH group) | Non-polar (ester functional group) | Excellent for Silica Gel Chromatography. |
| Solubility | Poorly soluble in water; very soluble in organic solvents.[1] | Insoluble in water; very soluble in organic solvents. | Aqueous extraction is ineffective for separation. |
Note: Properties for menthyl myristate are estimated based on its structure and comparison to similar long-chain esters like methyl myristate.[3][4][17]
Q3: Are there any other potential purification methods?
A3: While distillation and chromatography are the most practical methods, other techniques exist but are less commonly applied here:
-
Preparative HPLC: Can offer very high purity but is expensive and has lower throughput than flash chromatography.
-
Recrystallization: This would require extensive screening to find a solvent system in which menthyl myristate has poor solubility at low temperatures while menthol remains highly soluble. This can be time-consuming and is not guaranteed to work.
-
Solvent Stripping: If the menthol contamination is very minor, repeated dissolution of the product in a low-boiling-point solvent (like dichloromethane) followed by removal of the solvent on a rotary evaporator may slowly remove the more volatile menthol. This is inefficient for significant quantities.
Visualized Workflows and Protocols
Decision Workflow for Purification
This diagram outlines the logical process for selecting the appropriate purification method.
Caption: Method selection based on experimental scale.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is ideal for purifying multi-gram quantities of menthyl myristate.
Caption: Workflow for vacuum fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. This includes a round-bottom flask, a fractionating column (e.g., a Vigreux column), a condenser, a collection flask (or multiple for different fractions), and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude menthyl myristate mixture into the round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. A pressure of 1-10 mmHg is typically effective.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fraction 1 (Menthol): The first fraction to distill will be the more volatile menthol.[8][9][18] Monitor the temperature at the distillation head. Collect the liquid that comes over at a stable, low temperature. This is your purified menthol.
-
Changing Fractions: Once all the menthol has been removed, the temperature at the distillation head will drop before rising again sharply. At this point, change the collection flask to collect the intermediate fraction.
-
Collecting Fraction 2 (Menthyl Myristate): Increase the heating mantle temperature. The pure menthyl myristate will now begin to distill at a higher, stable temperature. Collect this fraction in a clean flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and crack the glassware.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for small-scale reactions where high purity is the primary goal.[5][6]
Caption: Separation principle in column chromatography.
Methodology:
-
Solvent Selection (TLC): First, determine the optimal eluent using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate. Develop the plate in various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal eluent will give your menthyl myristate product an Rƒ value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Pour the silica slurry into the column, allowing the solvent to drain slowly as the silica packs evenly. Avoid air bubbles. Add another layer of sand on top of the packed silica.
-
Sample Loading: Dissolve your crude menthyl myristate mixture in the minimum amount of the eluent or a non-polar solvent like hexane. Carefully apply this concentrated sample to the top layer of sand using a pipette.
-
Elution: Carefully add your pre-determined eluent to the top of the column. Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Fraction Collection: The less polar menthyl myristate will travel down the column faster than the more polar menthol.[7] Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each collected fraction on a TLC plate alongside your crude mixture and pure starting material standards. Combine the fractions that contain only the pure menthyl myristate spot.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified menthyl myristate.
References
- KÜRE Encyclopedia. (2025). Menthol.
-
Wikipedia. (n.d.). Menthol. Retrieved from [Link]
-
Kremer Pigmente. (n.d.). 87108 Menthol, L-Menthol. Retrieved from [Link]
-
ChemIDplus. (n.d.). Menthol. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Menthol. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Myristate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Menthol. National Center for Biotechnology Information. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). dl-Menthol / Official Monographs. Retrieved from [Link]
-
Scent.vn. (n.d.). Menthol CAS# 491-01-0: Odor profile, Molecular properties, Regulation. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Methyl myristate. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
International Scientific Organization. (n.d.). Extraction, Production and Analysis Techniques for Menthol: A review. Retrieved from [Link]
-
Scribd. (n.d.). Fractional Distillation of Menthol from Mint Oils. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Development of Methodology for molecular crystallization of Menthol. Retrieved from [Link]
- Google Patents. (n.d.). US2662052A - Separation of menthol from mint oils by a fractional distillation process.
Sources
- 1. Menthol | KÜRE Encyclopedia [kureansiklopedi.com]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. Methyl Myristate | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. flinnsci.com [flinnsci.com]
- 7. columbia.edu [columbia.edu]
- 8. iscientific.org [iscientific.org]
- 9. scribd.com [scribd.com]
- 10. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kremer-pigmente.com [kremer-pigmente.com]
- 12. scent.vn [scent.vn]
- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 14. (+)-MENTHOL CAS#: 15356-60-2 [m.chemicalbook.com]
- 15. Menthol [drugfuture.com]
- 16. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
troubleshooting crystallization issues with menthyl myristate
Welcome to the Lipid Nanoparticle Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve crystallization failures when working with menthyl myristate .
Menthyl myristate is a highly lipophilic ester synthesized from menthol and myristic acid, primarily utilized to reduce menthol's volatility and enhance transdermal or targeted drug delivery[1]. However, when used as a solid lipid matrix in nanoparticulate systems, its complex thermal behavior often leads to formulation instability. This guide moves beyond basic troubleshooting to explain the thermodynamic causality behind these issues, providing you with self-validating protocols to ensure your formulations succeed.
I. Quantitative Diagnostic Matrix
Before altering your formulation, use this matrix to match your macroscopic symptoms with analytical markers and root causes.
| Symptom | Analytical Marker (DSC / XRD) | Root Cause | Corrective Action |
| Formulation remains translucent/liquid at room temp | Crystallization temp ( | Massive supercooling due to a lack of heterogeneous nucleation sites. | Introduce lipophilic seed crystals; reduce steric surfactant concentration. |
| API expulsion/precipitation during storage | Shift to higher melting endotherm ( | Thermodynamic polymorphic transition from unstable | Formulate as a Nanostructured Lipid Carrier (NLC) by adding 10-30% liquid lipid[3]. |
| Particle aggregation upon cooling | Zeta potential drops below |30 mV|[4] | Surfactant shedding due to rapid morphological changes during crystallization. | Switch to a binary surfactant system (small molecule + polymeric stabilizer). |
| Bimodal particle size distribution | Multiple distinct endothermic peaks on heating | Phase separation of incompatible lipid components. | Ensure complete thermodynamic miscibility of lipid blends prior to homogenization. |
II. Core Troubleshooting Workflow
Decision matrix for diagnosing menthyl myristate crystallization failures.
III. Deep-Dive Troubleshooting Guides (FAQ)
Q1: Why does my menthyl myristate nanoemulsion remain as a supercooled melt instead of forming Solid Lipid Nanoparticles (SLNs)? The Causality: This is a thermodynamic issue related to the Gibbs free energy of nucleation. In a bulk lipid, heterogeneous nucleation occurs easily due to impurities. However, in a nanoemulsion, the lipid is divided into trillions of sub-micron droplets. The probability of any single droplet containing a nucleation site is statistically near zero. Consequently, the lipid requires homogeneous nucleation, which demands a much higher activation energy barrier, resulting in massive supercooling where the lipid remains liquid well below its melting point[2][5]. The Fix: The system is trapped in a metastable liquid state. To force crystallization, you must either lower the temperature drastically to overcome the energy barrier, or introduce a highly lipophilic nucleating agent (such as a trace amount of a higher-melting-point triglyceride) to initiate heterogeneous nucleation artificially.
Q2: I achieved solid particles initially, but after 2 weeks of storage, my encapsulated API is crashing out. What is the mechanism?
The Causality: This is the classic "drug expulsion" phenomenon driven by lipid polymorphism[2]. During the rapid cooling phase of hot homogenization, menthyl myristate crystallizes into a higher-energy, loosely packed
Q3: During the cooling phase, my nanoparticles suddenly aggregate and gel. How do I prevent this? The Causality: Crystallization is an exothermic process that fundamentally changes the morphology of the lipid droplet. As menthyl myristate solidifies, it often transitions from a perfect sphere to a platelet or needle-like crystal[5]. This rapid morphological shift drastically increases the surface area of the particle, spreading the existing surfactant layer too thin. The newly exposed hydrophobic patches instantly aggregate to minimize contact with water. The Fix: Your surfactant system is failing to adapt to the new surface area. Switch to a binary surfactant system. Combine a high-mobility small molecule surfactant (to quickly cover new surfaces) with a high-molecular-weight steric stabilizer (e.g., Poloxamer 188) to provide a robust mechanical barrier against aggregation, ensuring the zeta potential remains > |30 mV|[4].
IV. Standardized Experimental Protocols
To ensure scientific integrity, do not rely on visual observation alone. Use these self-validating protocols to confirm your crystallization kinetics.
Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Profiling
Purpose: To self-validate whether drug expulsion is caused by polymorphic transitions or simple API overloading.
-
Sample Preparation: Lyophilize 5 mL of the menthyl myristate nanoparticle dispersion to remove water (water's massive endotherm will mask subtle lipid transitions). Weigh exactly 5.0 mg of the dry powder into a standard aluminum DSC pan and crimp seal.
-
Thermal Cycling:
-
Heating Phase 1: Heat from 10°C to 80°C at a rate of 5°C/min to determine the melting point (
) of the current polymorphic form in your stored sample. -
Cooling Phase: Cool from 80°C to 0°C at 10°C/min to observe the crystallization temperature (
) and assess the degree of supercooling[4]. -
Heating Phase 2: Heat again to 80°C at 5°C/min.
-
-
Data Interpretation: If the first heating scan shows a higher
and a sharper peak than the second heating scan, your stored sample has transitioned to the stable -form over time. The second scan reveals the unstable -form generated by the rapid cooling inside the instrument.
Protocol 2: Hot-Stage Polarized Light Microscopy (PLM) for Nucleation Kinetics
Purpose: To visually confirm the exact onset of crystallization and detect phase separation in lipid blends.
-
Calibration: Calibrate the hot-stage apparatus using standard melting point references (e.g., benzophenone).
-
Observation Setup: Place a 10 µL drop of the melted lipid formulation on a pre-heated glass slide. Cover with a glass coverslip to ensure a uniform focal plane.
-
Cooling Ramp: Engage the cross-polarizers on the microscope. Cool the stage at a controlled rate of 2°C/min.
-
Validation: Liquid menthyl myristate is isotropic and will appear dark under crossed polarizers. The exact moment of nucleation is validated by the sudden appearance of birefringence (bright crystalline structures). If two distinct types of crystals form at different temperatures during the cooling ramp, you have confirmed phase separation of your lipid blend[6].
V. References
-
Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Solid lipid nanoparticles: Influence of composition, fabrication methods and problems, in vitro drug release and intranasal admi Source: GSC Online Press URL:[Link]
-
A Stepwise Framework for the Systematic Development of Lipid Nanoparticles Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Formulation Considerations and Applications of Solid Lipid Nanoparticles Source: American Pharmaceutical Review URL:[Link]
-
CN1651397A - A kind of menthol derivative containing fatty acid and preparation containing the derivative Source: Google Patents URL:
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols Source: MDPI URL:[Link]
Sources
- 1. CN1651397A - A kind of menthol derivative containing fatty acid and preparation containing the derivative - Google Patents [patents.google.com]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of (1S,2R,5S)-(+)-menthyl Myristate
Welcome to the technical support center for (1S,2R,5S)-(+)-menthyl myristate. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral ester and encountering challenges related to its thermal stability. Since publicly available data on the thermal properties of this specific molecule is limited, this guide synthesizes established principles from the study of analogous fatty acid esters and terpene derivatives. We will explore the probable degradation pathways and provide actionable troubleshooting strategies and enhancement protocols to ensure the integrity of your compound during experimentation, formulation, and storage.
Frequently Asked Questions (FAQs)
Q1: What is (1S,2R,5S)-(+)-menthyl myristate and why is its thermal stability a concern?
(1S,2R,5S)-(+)-menthyl myristate is an ester formed from the reaction of (+)-menthol and myristic acid. It combines the properties of a saturated fatty acid with a chiral terpene alcohol. This structure makes it a candidate for applications in pharmaceuticals and cosmetics, where it may function as an emollient, a skin-conditioning agent, or a carrier for active ingredients.
Thermal stability is a critical quality attribute. Exposure to elevated temperatures during processing (such as melting for formulation), storage, or in the final application can lead to chemical degradation. This degradation can result in a loss of purity, the formation of potentially irritating or toxic byproducts, and a change in the physical properties of the final product.
Q2: What are the most likely thermal degradation pathways for menthyl myristate?
Based on its ester structure, the two primary degradation pathways are hydrolysis and oxidation.[1][2]
-
Hydrolysis: This is the cleavage of the ester bond by water, which would yield myristic acid and menthol.[3] This reaction can be catalyzed by acidic or basic conditions and is accelerated by heat.[4][5] The presence of moisture in the sample or formulation is a key factor.
-
Oxidation: While myristic acid is a saturated fatty acid and thus less prone to oxidation, the menthyl group could be susceptible to oxidation, particularly at elevated temperatures in the presence of oxygen. This could lead to the formation of various oxidation byproducts.
Q3: At what temperature should I expect (1S,2R,5S)-(+)-menthyl myristate to start degrading?
Without specific experimental data for this exact molecule, we can make an educated estimation based on its components and similar esters. Fatty acid methyl esters generally show thermal degradation beginning at temperatures above 140°C.[6] The presence of the bulkier menthyl group may influence this. A definitive answer for your specific sample requires experimental analysis using techniques like Thermogravimetric Analysis (TGA).
Troubleshooting Guide
Issue 1: I observe a change in the physical appearance (e.g., color, odor) of my menthyl myristate sample after heating.
-
Potential Cause: This is often an indication of oxidative degradation. The formation of aldehydes, ketones, or other chromophoric (color-producing) byproducts can lead to a yellowing of the sample. A change in odor could be due to the formation of volatile degradation products.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: When heating the sample, do so under an inert atmosphere, such as nitrogen or argon, to reduce the risk of oxidation.
-
Incorporate an Antioxidant: The addition of a suitable antioxidant can help to mitigate oxidative degradation. See the "Protocols" section for guidance on selecting and testing antioxidants.
-
Verify Raw Material Purity: Impurities in the starting materials (menthol or myristic acid) could act as catalysts for degradation. Ensure you are using high-purity starting materials.
-
Issue 2: My analytical results (e.g., HPLC, GC) show a decrease in the purity of menthyl myristate and the appearance of new peaks after thermal stress.
-
Potential Cause: This confirms that degradation is occurring. The new peaks likely correspond to degradation products such as myristic acid, menthol (from hydrolysis), or various oxidation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: A systematic approach to identifying the degradation pathway is to perform a forced degradation study. This involves subjecting the material to stress conditions (acid, base, oxidation, heat, and light) to understand its vulnerabilities.[7][8] This will help you pinpoint whether hydrolysis, oxidation, or another pathway is the primary issue.
-
Control for Moisture: If hydrolysis is suspected, ensure that all solvents and excipients are anhydrous. Store the material in a desiccator.
-
pH Control: If in a formulation, ensure the pH is near neutral, as both acidic and basic conditions can accelerate hydrolysis.[9]
-
Experimental Protocols & Methodologies
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These two techniques provide complementary information about the thermal behavior of your material.[10][11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is ideal for determining the onset temperature of degradation where mass loss occurs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during heating or cooling. This is used to determine melting points, phase transitions, and can also indicate exothermic or endothermic degradation processes.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of (1S,2R,5S)-(+)-menthyl myristate (typically 5-10 mg) into a TGA or DSC pan.
-
Instrument Setup (TGA):
-
Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a temperature well above the expected degradation point (e.g., 300-400°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Instrument Setup (DSC):
-
Use a similar temperature program as the TGA.
-
It is often useful to perform a heat-cool-heat cycle to observe the melting and crystallization behavior.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of mass loss. A significant mass loss indicates thermal decomposition.
-
DSC: Identify the melting point (endothermic peak). Any exothermic events at higher temperatures could indicate degradation.
-
Data Presentation:
| Parameter | Description | Typical Value for Fatty Acid Esters |
| Tonset (TGA) | The temperature at which significant mass loss begins. | > 140 °C[6] |
| Tm (DSC) | The melting point of the compound. | Varies based on structure |
Protocol 2: Antioxidant Screening to Enhance Thermal Stability
If oxidation is a suspected degradation pathway, screening for an effective antioxidant is a crucial step. Common antioxidants used in pharmaceutical and cosmetic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare several small samples of (1S,2R,5S)-(+)-menthyl myristate.
-
Antioxidant Addition: To each sample, add a different antioxidant at a typical concentration (e.g., 0.01-0.1% w/w). Include a control sample with no antioxidant.
-
Thermal Stress: Place all samples in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1-4 weeks).
-
Analysis: At regular intervals, remove a portion of each sample and analyze for purity using a stability-indicating HPLC or GC method.
-
Evaluation: Compare the rate of degradation of the samples containing antioxidants to the control sample. The most effective antioxidant will show the least amount of degradation over time.
Visualization of Concepts
Below are diagrams to illustrate key concepts and workflows discussed in this guide.
Caption: Primary degradation pathways for menthyl myristate.
Caption: A logical workflow for troubleshooting degradation issues.
References
-
Reaction of Esters. (2025). GeeksforGeeks. Available at: [Link]
-
Antioxidants. CD Formulation. Available at: [Link]
-
Chemistry of Esters. (2022). LibreTexts Chemistry. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories. Available at: [Link]
-
Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]
-
The formulator's guide to antioxidants in cosmetics. (2025). Formula Botanica. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]
-
Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019). MDPI. Available at: [Link]
-
Antioxidants: Powerful Skin Care Actives & Stabilizers. (2015). UL Prospector. Available at: [Link]
-
Improving the thermal stability of natural bioactive ingredients via encapsulation technology. (2022). PubMed. Available at: [Link]
-
Menthol and Fatty Acid-Based Hydrophobic Deep Eutectic Solvents as Media for Enzyme Activation. (2023). MDPI. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. Available at: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
Therapeutic Role of Deep Eutectic Solvents Based on Menthol and Saturated Fatty Acids on Wound Healing. (2019). ACS Publications. Available at: [Link]
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. Available at: [Link]
-
Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE. Available at: [Link]
Sources
- 1. Reaction of Esters - GeeksforGeeks [geeksforgeeks.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. study.com [study.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. aade.org [aade.org]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. onyxipca.com [onyxipca.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 12. Antioxidants - CD Formulation [formulationbio.com]
- 13. formulabotanica.com [formulabotanica.com]
Technical Support Center: Menthyl Myristate Formulation & Solubility
[1]
Department: Application Science & Formulation Support Subject: Troubleshooting Aqueous Solubility & Stability of Menthyl Myristate Ticket Status: OPEN Operator: Senior Application Scientist (Ph.D.)
Introduction: The Physicochemical Reality
User Query: "Why can't I just stir Menthyl Myristate into water? It floats or crashes out."
Scientist's Log: Menthyl Myristate (MM) is a lipophilic ester formed by the reaction of Menthol and Myristic Acid. It is not a water-soluble molecule; it is a lipid.[1] With a LogP of ~6.4 - 6.5 and a melting point around 18–20°C , it behaves thermodynamically like a wax or a light oil depending on ambient temperature.[1]
You cannot "dissolve" it in water in the traditional sense (breaking crystal lattice to form solute-solvent interactions). You must disperse it. The "solubility" issue is actually a surface tension issue. To force MM into an aqueous phase, you must overcome the high interfacial tension between the hydrophobic ester and water.
Below are the resolved tickets for the most common experimental failures.
Troubleshooting Tickets (Q&A)
Ticket #001: "My formulation is separating immediately. The oil floats to the top."
Diagnosis: Incorrect HLB (Hydrophilic-Lipophilic Balance) System.[1] Root Cause: Menthyl Myristate is a hydrophobic ester. If you use a surfactant system that is too lipophilic (low HLB) or insufficient in concentration, the interfacial tension remains too high to sustain an emulsion.
The Fix: The HLB Match Protocol Menthyl Myristate behaves similarly to Isopropyl Myristate (IPM) but is slightly more hydrophobic due to the bulky menthyl group.
-
Required HLB (rHLB): Approximately 10–11 for stable Oil-in-Water (O/W) emulsions.[1]
-
Action: You need a surfactant blend, not a single surfactant.
Protocol:
-
Select Surfactants:
-
Calculate Ratio: Use the equation below to hit rHLB 11.
(Note: This gives the high HLB %).-
Target 11: Mix roughly 63% Tween 80 and 37% Span 80 .
-
-
Process: Heat both phases to 40°C (above MM's melting point) and homogenize.
Ticket #002: "I need a clear solution (Toner/Spray), but it looks like milk."
Diagnosis: Particle size is too large (>100nm). Root Cause: You have created a macroemulsion. To get optical clarity, you need a Microemulsion or Nanoemulsion where droplet diameter is smaller than the wavelength of visible light (<50nm).
The Fix: High-Energy Solubilization Mere stirring will not work.[1] You need high surfactant loads or high energy.
Protocol (Microemulsion - Thermodynamic Stability):
-
Ratio: High Surfactant-to-Oil Ratio (SOR), typically 3:1 or 4:1.[1]
-
Solubilizers: Use PEG-40 Hydrogenated Castor Oil or Polysorbate 20.[1]
-
Cosolvent: Add Ethanol (10-20%) or Propylene Glycol .[1] These reduce the dielectric constant of the water, making it "friendlier" to the lipid.[1]
-
Procedure:
-
Premix MM with Solubilizer (ratio 1:4).
-
Add Cosolvent.
-
Slowly titrate Water into the oil phase while stirring. It will pass through a gel phase before becoming clear.
-
Ticket #003: "The emulsion was stable for a week, then crystals appeared."
Diagnosis: Polymorphic Crystallization / Thermal Shock. Root Cause: Menthyl Myristate has a melting point of ~18-20°C. If your lab drops below 20°C, the dispersed droplets may crystallize inside the emulsion.[1] Solid lipids cannot be stabilized by the same surfactant geometry as liquid droplets, causing the emulsion to burst (partial coalescence).
The Fix: The "Anti-Freeze" Lipid Blend Never formulate MM as the sole oil phase if low-temperature stability is required.[1]
-
Action: Blend MM with a liquid triglyceride (e.g., Caprylic/Capric Triglyceride or MCT Oil) at a 50:50 ratio. This suppresses the melting point (eutectic effect) and keeps the internal phase liquid down to lower temperatures.
Decision Logic & Workflows
Visualization: Solubilization Strategy Selector
Use this logic tree to determine the correct experimental approach based on your visual requirements.
Caption: Decision tree for selecting the correct formulation pathway for Menthyl Myristate based on optical requirements and thermal risks.
Quantitative Data: Solubility & HLB Reference
The following data is critical for calculating your oil phase requirements.
| Parameter | Value / Description | Experimental Implication |
| LogP (Octanol/Water) | 6.41 – 6.55 | Highly Lipophilic.[1] Will migrate to oil phase immediately. |
| Water Solubility | Insoluble | Cannot be used without surfactants or cosolvents. |
| Melting Point | 18 – 20°C | CRITICAL: May solidify in cool labs. Requires heating to 40°C during processing. |
| Required HLB (O/W) | ~10 – 11 | Use Polysorbate 80/Span 80 blends. Pure Polysorbate 20 (HLB 16.7) is too hydrophilic alone. |
| Density | 0.855 g/mL | Lighter than water.[2] Will cream (float) if emulsion flocculates. |
Advanced Protocol: Nanoemulsion (High Stability)[1]
For researchers requiring high kinetic stability and translucency without massive surfactant loads, use High-Energy Homogenization.[1]
Equipment: Ultra-Turrax (Pre-mix) + Microfluidizer or High-Pressure Homogenizer (HPH).
Step-by-Step Workflow:
-
Phase A (Lipid):
-
Phase B (Aqueous):
-
Coarse Emulsification:
-
Add Phase A to Phase B.
-
Shear at 10,000 RPM for 3 minutes (Rotor-Stator).
-
Result: White, coarse emulsion (1-5 microns).[1]
-
-
Nano-Sizing:
Caption: High-energy processing workflow to achieve kinetic stability and translucency.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of (1S,2R,5S)-(+)-Menthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. For chiral molecules, such as the ester (1S,2R,5S)-(+)-menthyl myristate, ¹H NMR not only confirms the primary structure but also provides a detailed window into its three-dimensional world. The inherent chirality of the menthyl moiety introduces a layer of complexity and richness to the spectrum, offering valuable insights that are absent in simpler, achiral analogues.
This guide provides an in-depth analysis of the ¹H NMR spectrum of (1S,2R,5S)-(+)-menthyl myristate. By dissecting the spectrum into its constituent parts—the chiral menthyl group and the linear myristate chain—we will explore the nuances of chemical shifts, coupling constants, and the critical concept of diastereotopicity. A comparison with the simpler spectra of achiral long-chain esters will highlight the unique spectral features imparted by the chiral auxiliary.
The Distinctive ¹H NMR Fingerprint of (1S,2R,5S)-(+)-Menthyl Myristate: A Predicted Analysis
The Myristate Chain: A Familiar Pattern with a Chiral Twist
The myristate portion of the molecule gives rise to signals characteristic of a long-chain saturated fatty acid ester. However, the proximity of the chiral menthyl group introduces subtle but significant changes, particularly to the protons closer to the ester linkage.
-
α-Methylene Protons (H-2'): In a simple methyl or ethyl myristate, the α-methylene protons typically appear as a clean triplet around 2.3 ppm. In menthyl myristate, these two protons become diastereotopic due to the influence of the adjacent chiral center of the menthyl group.[1] This means they are in chemically non-equivalent environments and will likely appear as two separate multiplets, or a more complex multiplet, slightly downfield from the typical 2.3 ppm due to the deshielding effect of the ester oxygen.
-
β-Methylene Protons (H-3'): The β-methylene protons, further from the chiral center, will also experience some diastereotopic effect, though to a lesser extent than the α-protons. They are expected to appear as a multiplet around 1.6-1.7 ppm.[2]
-
Bulk Methylene Protons (-CH₂-)n: The long chain of methylene groups in the myristate tail will produce a large, broad signal around 1.2-1.4 ppm, characteristic of saturated alkyl chains.[3]
-
Terminal Methyl Protons (H-14'): The terminal methyl group of the myristate chain is the furthest from the chiral influence and will appear as a triplet at approximately 0.88 ppm, with a typical coupling constant of about 7 Hz.[2]
The (1S,2R,5S)-(+)-Menthyl Group: A Complex and Revealing Signature
The rigid, chair-like conformation of the cyclohexane ring in the menthyl group, coupled with its three chiral centers, results in a complex but well-defined set of signals. The esterification to the myristate chain causes a significant downfield shift of the proton attached to the oxygen-bearing carbon (H-3).
-
H-3 (Proton at the Ester Linkage): This proton is the most deshielded in the menthyl moiety due to its direct attachment to the ester oxygen. It is expected to appear as a doublet of triplets (dt) or a multiplet in the region of 4.5-4.9 ppm. The large coupling constant will be due to the trans-diaxial coupling with one of the H-2 protons and one of the H-4 protons, and smaller couplings to the other adjacent protons.
-
Isopropyl Group Protons (H-8, H-9, H-10): The two methyl groups of the isopropyl substituent (H-9 and H-10) are diastereotopic and will therefore have slightly different chemical shifts, appearing as two distinct doublets around 0.9 ppm. The methine proton (H-8) will be a multiplet further downfield.
-
Methyl Group Protons (H-7): The methyl group on the cyclohexane ring will appear as a doublet in the region of 0.7-0.8 ppm.
-
Cyclohexane Ring Protons: The remaining methylene and methine protons of the cyclohexane ring will produce a complex series of overlapping multiplets in the region of 1.0-2.2 ppm.
Comparative Analysis: The Impact of Chirality
To fully appreciate the spectral complexity of (1S,2R,5S)-(+)-menthyl myristate, it is instructive to compare its predicted spectrum with that of a simple, achiral long-chain ester like methyl myristate.
| Proton Group | Methyl Myristate (Achiral) | (1S,2R,5S)-(+)-Menthyl Myristate (Chiral) |
| Ester Alkoxy Group | Singlet at ~3.67 ppm (O-CH₃) | Complex multiplets from the menthyl group (4.5-4.9 ppm for H-3 and others) |
| α-Methylene (H-2') | Triplet at ~2.3 ppm | Diastereotopic protons, appearing as a complex multiplet |
| β-Methylene (H-3') | Multiplet at ~1.6 ppm | Multiplet, potentially showing some diastereotopic effects |
| Bulk Methylene (-CH₂-)n | Broad signal at ~1.2-1.4 ppm | Broad signal at ~1.2-1.4 ppm |
| Terminal Methyl (H-14') | Triplet at ~0.88 ppm | Triplet at ~0.88 ppm |
The most striking difference is the replacement of the simple singlet of the methyl ester with the complex series of signals from the menthyl group. Furthermore, the chirality of the menthyl group induces diastereotopicity in the adjacent methylene protons of the myristate chain, leading to more complex splitting patterns. This diastereotopic effect is a powerful tool for probing the stereochemical environment of a molecule.
Predicted ¹H NMR Spectral Data for (1S,2R,5S)-(+)-Menthyl Myristate
The following table summarizes the predicted ¹H NMR data for (1S,2R,5S)-(+)-menthyl myristate in CDCl₃. The chemical shifts are estimates based on data for analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-3 (Menthyl) | 4.70 | dt | 1H | J ≈ 10.9, 4.4 Hz |
| H-2' (Myristate) | 2.32 | m | 2H | - |
| H-1, H-2, H-4, H-5, H-6, H-8 (Menthyl) | 1.0 - 2.1 | m | 8H | - |
| H-3' (Myristate) | 1.65 | m | 2H | - |
| -(CH₂)ₙ- (Myristate) | 1.25 | br s | 20H | - |
| H-9, H-10 (Menthyl) | 0.92, 0.78 | d, d | 3H, 3H | J ≈ 7.0 Hz |
| H-14' (Myristate) | 0.88 | t | 3H | J ≈ 6.8 Hz |
| H-7 (Menthyl) | 0.85 | d | 3H | J ≈ 6.5 Hz |
Experimental Protocols
¹H NMR Sample Preparation and Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
Materials:
-
(1S,2R,5S)-(+)-menthyl myristate (5-10 mg)
-
Deuterated chloroform (CDCl₃) of high purity
-
5 mm NMR tube
-
Pasteur pipette and cotton plug
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of (1S,2R,5S)-(+)-menthyl myristate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution) using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Visualizing the Workflow
The process of ¹H NMR spectral analysis can be summarized in the following workflow:
Caption: Workflow for the ¹H NMR spectral analysis of (1S,2R,5S)-(+)-menthyl myristate.
Conclusion
The ¹H NMR spectrum of (1S,2R,5S)-(+)-menthyl myristate is a rich source of structural information. The chiral menthyl moiety not only provides its own complex fingerprint but also induces diastereotopicity in the adjacent protons of the myristate chain, offering a deeper level of stereochemical insight. By comparing its predicted spectrum to that of simpler achiral analogues, the profound impact of chirality on ¹H NMR spectra becomes evident. This guide provides a framework for the analysis of this and similar chiral esters, underscoring the power of NMR spectroscopy in modern chemical research and drug development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Methyl Myristate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Menthyl acetate. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457. [Link]
-
Trost, B. M., & O'Krongly, D. (1982). A convenient method for the determination of enantiomeric excess of chiral alcohols. The Journal of Organic Chemistry, 47(4), 754-756. [Link]
-
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organometallics, 29(9), 2176-2179. [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
Sources
FTIR characterization of menthyl myristate functional groups
Topic: FTIR Characterization of Menthyl Myristate Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts
Executive Summary & Strategic Utility
Menthyl myristate (MM) is a hydrophobic ester synthesized from menthol and myristic acid, widely utilized as a permeation enhancer in transdermal drug delivery and a non-greasy emollient in cosmetics. Its structural integrity is critical for formulation stability; hydrolysis reverts it to its precursors, altering the lipophilicity and permeation kinetics of the final product.
This guide provides a rigorous, self-validating Fourier Transform Infrared (FTIR) spectroscopy protocol to characterize MM. Unlike basic identification, this approach focuses on comparative analysis against its precursors (to validate synthesis/purity) and its industry-standard alternative, Isopropyl Myristate (IPM), to distinguish functional performance markers.
Comparative Analysis: The "Spectral Fingerprint" Strategy
To ensure scientific integrity, we do not analyze Menthyl Myristate in isolation. We characterize it by what it is not (precursors) and how it relates to its functional analog (IPM).
A. Synthesis Validation: Menthyl Myristate vs. Precursors
The primary utility of FTIR in MM production is determining reaction completion. The esterification process must yield a distinct carbonyl shift and the extinction of hydroxyl signals.
| Functional Group | Vibration Mode | Menthol (Precursor 1) | Myristic Acid (Precursor 2) | Menthyl Myristate (Target) | Diagnostic Action |
| Hydroxyl (-OH) | Stretch (H-bonded) | 3250-3400 cm⁻¹ (Strong, Broad) | 2500-3300 cm⁻¹ (Very Broad, O-H of COOH) | Absent | CRITICAL: Presence indicates unreacted precursors or hydrolysis. |
| Carbonyl (C=O) | Stretch | Absent | ~1700 cm⁻¹ (Acid dimer) | 1735-1745 cm⁻¹ (Ester) | Shift from 1700 to 1740 cm⁻¹ confirms ester linkage. |
| C-O | Stretch | ~1045 cm⁻¹ (Alcohol) | ~1200-1300 cm⁻¹ | 1150-1250 cm⁻¹ (Ester C-O-C) | Confirm formation of the ether-like linkage in the ester. |
| Alkyl (C-H) | Stretch (sp³) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | Retained. High intensity due to myristyl chain. |
B. Functional Alternative: Menthyl Myristate vs. Isopropyl Myristate (IPM)
IPM is the standard permeation enhancer. MM is often chosen over IPM for its specific interaction with stratum corneum lipids or distinct sensory profile.
| Feature | Isopropyl Myristate (IPM) | Menthyl Myristate (MM) | FTIR Differentiation |
| Structure | Linear fatty chain + Small branched head | Linear fatty chain + Bulky cyclic head (Menthol) | Fingerprint Region (600-1000 cm⁻¹) |
| Ring Vibrations | Absent | Present | MM shows specific skeletal ring vibrations at ~670, 770, 900-920 cm⁻¹ (characteristic of the menthyl group). |
| Ester Carbonyl | ~1735 cm⁻¹ | ~1735-1740 cm⁻¹ | Indistinguishable; requires fingerprint analysis for ID. |
Experimental Protocol: Self-Validating ATR-FTIR System
This protocol uses Attenuated Total Reflectance (ATR) for reproducibility with semi-solids.
Materials & Equipment[1][2]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal (e.g., Bruker Tensor or equivalent).
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32-64 scans (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
Step-by-Step Workflow
-
System Blanking: Clean crystal with isopropanol. Collect background spectrum (air). Validation: Ensure no peaks >0.5% absorbance exist.
-
Sample Application: Apply ~20 mg of Menthyl Myristate liquid/paste to the crystal. Ensure full coverage.
-
Acquisition: Collect sample spectrum.
-
Baseline Correction: Apply automatic baseline correction if scattering is observed (common in viscous esters).
-
Normalization: Normalize the C-H stretch peak (approx. 2920 cm⁻¹) to 1.0 absorbance unit to facilitate overlay comparison.
Logic & Causality
-
Why Normalization? The absolute intensity depends on the contact area. Normalizing to the invariant C-H stretch (from the myristyl chain) allows you to quantitatively compare the ratio of the Carbonyl (C=O) or residual Hydroxyl (O-H) peaks across different batches.
Visualization: Synthesis & QC Workflow
The following diagram illustrates the logical flow for validating Menthyl Myristate synthesis using FTIR markers.
Caption: Logical decision tree for FTIR validation of Menthyl Myristate synthesis, prioritizing the extinction of the hydroxyl signal.
Critical Quality Attributes (CQA) Monitoring
Beyond simple identification, FTIR is a stability-indicating method for Menthyl Myristate.
Hydrolysis Detection
In aqueous formulations (creams/lotions), MM can hydrolyze back into Menthol and Myristic Acid.
-
Early Warning Signal: Appearance of a "shoulder" at 1700-1710 cm⁻¹ (Acid C=O) on the lower wavenumber side of the main Ester peak (1740 cm⁻¹).
-
Sensitivity: FTIR can typically detect >2-3% hydrolysis. For trace analysis (<1%), HPLC is recommended, but FTIR is superior for rapid "Go/No-Go" checks in manufacturing.
Adulteration Check
If the spectrum shows a sharp ester peak at 1740 cm⁻¹ but lacks the characteristic skeletal ring vibrations at 670 cm⁻¹ and 770 cm⁻¹ , the sample may be adulterated with cheaper linear esters (like Isopropyl Myristate) rather than the authentic menthyl ester.
References
-
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
- Bunaciu, A. A., et al. (2015). FTIR Spectrophotometric Analysis of Ascorbic Acid and Acetylsalicylic Acid in Pharmaceutical Formulations. Western University "Vasile Goldis".
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Yadav, L. D. S. (2013). Organic Spectroscopy. Springer Science & Business Media. (Standard reference for ester vs. acid shifts).
Sources
A Comparative Guide to the GC-MS Fragmentation Patterns of Myristic Acid Derivatives: (1S,2R,5S)-(+)-Menthyl Myristate vs. Standard Analytes
For researchers, scientists, and drug development professionals engaged in the precise analysis of fatty acids, the choice of derivatization agent is a critical determinant of analytical success. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for this purpose, yet the inherent properties of free fatty acids necessitate their conversion into more volatile and thermally stable esters. This guide provides an in-depth comparison of the electron ionization (EI) fragmentation patterns of (1S,2R,5S)-(+)-menthyl myristate against two commonly employed alternatives: methyl myristate and trimethylsilyl (TMS) myristate. By understanding the distinct fragmentation pathways of these derivatives, researchers can select the optimal strategy for their specific analytical challenges, from routine profiling to complex structural elucidation.
The Rationale for Derivatization in Fatty Acid Analysis
Direct GC-MS analysis of underivatized fatty acids is often hindered by their low volatility and high polarity. These characteristics can lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification. Esterification of the carboxylic acid group mitigates these issues by increasing volatility and reducing polarity, making the analytes more amenable to GC separation and MS analysis. While methylation to form fatty acid methyl esters (FAMEs) is the most conventional approach, alternative derivatizing agents can offer unique advantages in fragmentation, providing more detailed structural information.
Deciphering the Fragmentation of (1S,2R,5S)-(+)-Menthyl Myristate: A Predicted Pathway
Direct experimental mass spectral data for (1S,2R,5S)-(+)-menthyl myristate is not widely available in public databases. However, by applying established principles of mass spectrometry, a detailed fragmentation pattern can be predicted based on the known fragmentation of its constituent moieties: the myristoyl group and the menthyl group.[1][2]
The molecular ion of menthyl myristate (m/z 366) is expected to be of low abundance due to the facile fragmentation of the ester linkage and the bulky menthyl group. The fragmentation cascade is likely to be dominated by pathways that lead to the formation of stable carbocations derived from the terpene moiety.
Key Predicted Fragment Ions for Menthyl Myristate:
-
m/z 227 (Myristoyl cation, [C₁₄H₂₇O]⁺): This ion arises from the cleavage of the C-O bond of the ester linkage, with the charge retained on the acyl portion. While possible, this is expected to be less prominent than fragments from the menthyl group.
-
m/z 138 (Menthyl radical cation, [C₁₀H₁₈]⁺): This significant ion is formed by the cleavage of the ester bond with charge retention on the menthyl group, following the loss of myristic acid as a neutral molecule.
-
m/z 139 (Protonated Menthadiene, [C₁₀H₁₉]⁺): A rearrangement followed by cleavage can lead to this stable ion.
-
m/z 81 (Base Peak, [C₆H₉]⁺): This is predicted to be the base peak, arising from the further fragmentation of the menthyl moiety. This ion is also the base peak in the mass spectrum of menthol itself.
-
m/z 69 ([C₅H₉]⁺) and m/z 55 ([C₄H₇]⁺): These are characteristic fragment ions of cyclic terpenes, resulting from further degradation of the menthyl ring structure.
The fragmentation of the menthyl group provides a rich source of diagnostic ions that can be used to confirm the presence of this specific ester.
A Comparative Analysis: Menthyl vs. Methyl and TMS Esters
To provide a clear comparison, the fragmentation patterns of methyl myristate and trimethylsilyl myristate are presented below.
Methyl Myristate: The Industry Standard
Methyl myristate is the most common derivative for routine fatty acid analysis. Its fragmentation is well-characterized and serves as a benchmark for comparison.
Key Fragment Ions for Methyl Myristate:
-
m/z 242 (Molecular Ion, [M]⁺): The molecular ion is typically observable, though often of low intensity.
-
m/z 211 ([M-31]⁺): Loss of the methoxy group (•OCH₃).
-
m/z 199 ([M-43]⁺): Loss of a propyl group from the alkyl chain.
-
m/z 143: A fragment resulting from cleavage at the C7-C8 position.
-
m/z 87: A significant fragment arising from cleavage at the C4-C5 position.
-
m/z 74 (Base Peak): This is the characteristic base peak for most saturated fatty acid methyl esters, formed via a McLafferty rearrangement. This ion is highly diagnostic for the presence of a methyl ester of a long-chain fatty acid.
Trimethylsilyl (TMS) Myristate: An Alternative for Enhanced Molecular Ion Abundance
TMS derivatization is another popular technique, often favored for its ability to produce more abundant molecular ions and characteristic high-mass fragments.
Key Fragment Ions for TMS Myristate:
-
m/z 300 (Molecular Ion, [M]⁺): The molecular ion is generally more prominent than in the corresponding methyl ester.
-
m/z 285 ([M-15]⁺, Base Peak): The loss of a methyl group from the TMS moiety is a highly characteristic and often the most abundant fragmentation, making molecular weight determination straightforward.
-
m/z 117: A fragment corresponding to the protonated trimethylsilyloxycarbonyl group, [(CH₃)₃Si-O=C=OH]⁺.
-
m/z 73 ([(CH₃)₃Si]⁺): The trimethylsilyl cation is a ubiquitous and diagnostic ion in the mass spectra of TMS derivatives.
Summary of Diagnostic Ions
| Derivative | Molecular Ion (m/z) | Base Peak (m/z) | Key Diagnostic Fragments (m/z) |
| (1S,2R,5S)-(+)-Menthyl Myristate | 366 (Predicted) | 81 (Predicted) | 138, 139, 69, 55 |
| Methyl Myristate | 242 | 74 | 211, 199, 143, 87 |
| Trimethylsilyl (TMS) Myristate | 300 | 285 | 117, 73 |
Visualizing the Fragmentation Pathways
To further elucidate the differences in fragmentation, the following diagrams illustrate the primary fragmentation pathways for each derivative.
Figure 1: Predicted fragmentation pathway of (1S,2R,5S)-(+)-menthyl myristate.
Figure 2: Fragmentation pathway of methyl myristate.
Figure 3: Fragmentation pathway of trimethylsilyl (TMS) myristate.
Experimental Protocols
The following protocols provide a step-by-step guide for the derivatization of myristic acid to its menthyl, methyl, and TMS esters for GC-MS analysis.
Synthesis of (1S,2R,5S)-(+)-Menthyl Myristate (Steglich Esterification)
This protocol is adapted from the Steglich esterification method, which is a mild and efficient way to form esters from carboxylic acids and alcohols.[3]
Materials:
-
Myristic acid
-
(1S,2R,5S)-(+)-Menthol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve myristic acid (1 equivalent) and (+)-menthol (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir until dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure (1S,2R,5S)-(+)-menthyl myristate.
Preparation of Methyl Myristate (FAME Synthesis)
This protocol utilizes boron trifluoride-methanol (BF₃-MeOH) for the efficient methylation of the fatty acid.
Materials:
-
Myristic acid
-
BF₃-Methanol solution (14% w/v)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Screw-cap reaction vial
Procedure:
-
Weigh approximately 10 mg of myristic acid into a screw-cap reaction vial.
-
Add 2 mL of 14% BF₃-Methanol solution to the vial.
-
Securely cap the vial and heat at 60 °C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Preparation of Trimethylsilyl (TMS) Myristate
This protocol employs N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.
Materials:
-
Myristic acid
-
MSTFA
-
Pyridine (optional, as a catalyst and solvent)
-
Hexane
-
Screw-cap reaction vial
Procedure:
-
Weigh approximately 1 mg of myristic acid into a screw-cap reaction vial.
-
Ensure the sample is completely dry, as MSTFA is moisture-sensitive.
-
Add 100 µL of MSTFA (and optionally 10 µL of pyridine) to the vial.
-
Securely cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS or diluted with hexane if necessary.
GC-MS Analysis Conditions
The following are general GC-MS parameters that can be used as a starting point for the analysis of these myristic acid derivatives. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL, splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Conclusion: Selecting the Right Derivative for Your Application
The choice of derivatization agent for fatty acid analysis by GC-MS should be guided by the specific goals of the experiment.
-
Methyl Myristate remains the workhorse for routine quantitative analysis due to its well-established fragmentation patterns and the highly diagnostic McLafferty rearrangement ion at m/z 74.
-
Trimethylsilyl (TMS) Myristate is an excellent alternative when enhanced molecular ion abundance is desired for unambiguous molecular weight determination. The characteristic [M-15]⁺ base peak is a powerful diagnostic tool.
-
(1S,2R,5S)-(+)-Menthyl Myristate , while less conventional, offers a unique fragmentation signature dominated by the menthyl moiety. The prominent ions at m/z 138 and the base peak at m/z 81 provide clear evidence for the presence of the menthyl ester. This derivative could be particularly useful in complex matrices where the characteristic terpene fragments can aid in distinguishing the analyte from co-eluting interferences. Furthermore, the use of a chiral derivatizing agent like (+)-menthol opens up the possibility of separating enantiomers of chiral fatty acids on a suitable chiral GC column.
By understanding the nuanced fragmentation behaviors of these derivatives, researchers can make informed decisions to enhance the quality and depth of their fatty acid analysis, ultimately leading to more robust and reliable scientific outcomes.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
Sources
HPLC Analysis of Menthyl Myristate: Purity Determination & Method Comparison
Executive Summary
Menthyl Myristate (CAS: 607-06-7) is a hydrophobic ester formed by the reaction of menthol and myristic acid. Widely used in cosmetics and transdermal delivery systems as a permeation enhancer and emollient, its purity is critical for formulation stability and safety.
The Analytical Challenge: Unlike many pharmaceutical actives, Menthyl Myristate lacks a strong UV chromophore.[1] Both the menthol moiety and the fatty acid chain are "UV-transparent," exhibiting significant absorption only at non-specific low wavelengths (<210 nm). Consequently, standard HPLC-UV methods often fail to deliver the sensitivity and baseline stability required for high-purity validation.
This guide compares three HPLC detection strategies—ELSD (Evaporative Light Scattering) , RID (Refractive Index) , and Low-Wavelength UV —establishing HPLC-ELSD as the "Gold Standard" for this application due to its universal response to non-chromophoric lipids and compatibility with gradient elution.
Part 1: Methodological Landscape & Decision Matrix
Selecting the correct detection method is the single most important decision in Menthyl Myristate analysis. The following decision matrix outlines the logic based on laboratory capabilities and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate HPLC detection mode for non-chromophoric esters.
Part 2: Comparative Analysis of Detection Methods
The following table objectively compares the performance of the three primary HPLC approaches for Menthyl Myristate.
| Feature | Method A: HPLC-ELSD (Recommended) | Method B: HPLC-RID | Method C: HPLC-UV (205 nm) |
| Principle | Analyte scattering of light after solvent evaporation. | Difference in refractive index between analyte and solvent. | Absorption of light by carboxyl ester linkage. |
| Chromophore Dependence | None (Universal for non-volatiles). | None (Universal). | High (Requires ester linkage absorption). |
| Gradient Compatibility | Excellent (Stable baseline). | Impossible (Drifts wildly with composition changes). | Poor (Baseline drift at low wavelengths). |
| Sensitivity (LOD) | High (ng range). | Moderate (µg range). | Low to Moderate (Subject to solvent noise). |
| Selectivity | High for lipids/esters. | Low (Detects everything). | Low (Detects solvent impurities). |
| Primary Limitation | Destructive (cannot recover sample). | Temperature sensitivity; Isocratic only. | Solvent cutoff interference; low specificity. |
Part 3: Deep Dive – The "Gold Standard" Protocol (HPLC-ELSD)
This protocol utilizes Evaporative Light Scattering Detection (ELSD) .[2] ELSD is superior because it allows for gradient elution, which is essential for separating the hydrophobic Menthyl Myristate (retention time ~15-20 min) from more polar impurities like free Menthol and Myristic Acid.
1. Chromatographic Conditions
-
System: HPLC with ELSD (e.g., Agilent 1260 Infinity II with ELSD or Waters ACQUITY UPLC with ELS).
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18(2).
-
-
Column Temperature: 35°C (Controls viscosity and improves reproducibility).
-
Injection Volume: 10–20 µL.
2. Mobile Phase Strategy
Menthyl Myristate is highly lipophilic (LogP > 8). A high strength organic mobile phase is required.
-
Mobile Phase A: Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure.
Gradient Profile:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 15 | 85 | Initial hold to elute polar impurities (Menthol). |
| 5.0 | 15 | 85 | Isocratic hold. |
| 20.0 | 0 | 100 | Ramp to elute Menthyl Myristate. |
| 25.0 | 0 | 100 | Wash column (remove highly lipophilic dimers). |
| 25.1 | 15 | 85 | Re-equilibration. |
| 30.0 | 15 | 85 | Ready for next injection. |
3. Detector Settings (ELSD)
-
Nebulizer Temperature: 35–40°C (Optimized to prevent evaporation of semi-volatile Menthol before detection).
-
Evaporation Tube Temperature: 40–50°C.
-
Gas Flow (N₂): 1.6 SLM (Standard Liters per Minute).
-
Note: Menthyl Myristate is non-volatile, but free Menthol is semi-volatile. If Menthol quantification is required, keep ELSD temperatures lower to prevent Menthol loss.
4. Sample Preparation
-
Diluent: 100% Acetonitrile (matches the high-organic mobile phase).
-
Stock Solution: Weigh 50 mg Menthyl Myristate into a 50 mL volumetric flask. Dissolve and dilute to volume with ACN (Concentration: 1.0 mg/mL).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (hydrophobic filter for organic solvent).
Part 4: Experimental Workflow & Causality
The following diagram illustrates the workflow, emphasizing the separation mechanism of the critical impurities.
Figure 2: HPLC-ELSD workflow showing the separation of polar reactants from the hydrophobic ester.
Causality Explanation:
-
Why C18? Menthyl Myristate is a "greasy" molecule (long fatty chain + terpene). A C18 stationary phase provides the necessary hydrophobic interaction to retain the ester longer than the free Menthol reactant.
-
Why Gradient? Free Menthol is significantly more polar than the ester. An isocratic method strong enough to elute the ester quickly (e.g., 100% ACN) would elute Menthol in the void volume (t0), making quantification impossible. The gradient starts at 85% ACN to retain Menthol slightly, then ramps to 100% to push out the Menthyl Myristate.
Part 5: Alternative Protocol (HPLC-RID)
If ELSD is unavailable, Refractive Index Detection (RID) is the viable alternative.
-
Limitation: RID is incompatible with gradients. You must use an isocratic method.
-
Mobile Phase: Acetonitrile:Water (90:10) or Methanol:Water (95:5).
-
Note: You may need to adjust the organic ratio. If the peak takes >30 mins, increase organic content.
-
-
Temperature Control: Critical. The optical unit must be thermostatted (e.g., 35°C) to prevent baseline drift.
-
Sensitivity: Expect LOQ around 50–100 ppm (inferior to ELSD).
Part 6: Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Baseline Drift (ELSD) | Gas flow fluctuation or contamination. | Clean nebulizer; ensure high-purity N₂ gas. |
| Baseline Drift (RID) | Temperature instability. | Insulate column; purge reference cell for 15+ mins. |
| Missing Menthol Peak | Evaporation in ELSD. | Lower the ELSD drift tube temperature to <40°C. Menthol is semi-volatile. |
| Broad Ester Peak | Low solubility in mobile phase. | Ensure column temperature is ≥35°C; use ACN over MeOH for lower viscosity. |
References
-
Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector.[1][4] Journal of Pharmacy & Bioallied Sciences, 2(4), 360–363. Link
-
Pätzold, M. (2020). Evaluation of Deep Eutectic Solvents as Alternative Reaction Media in Biocatalysis. (Dissertation referencing HPLC-RID-ELSD for menthyl esters). Shaker Verlag.[2] Link
-
BenchChem. (2025). A Comparative Guide: GC-MS vs. HPLC for the Analysis of Fatty Acid Methyl Esters. (Extrapolated for ester detection principles). Link
-
SIELC Technologies. (n.d.). Separation of Menthol on Newcrom R1 HPLC column. (Demonstrates low-UV/RI separation of menthol). Link
Sources
A Comparative Guide to the Thermal Analysis of (1S,2R,5S)-(+)-Menthyl Myristate by Differential Scanning Calorimetry
This guide provides an in-depth comparative analysis of the thermal properties of (1S,2R,5S)-(+)-menthyl myristate, a chiral fatty acid ester, utilizing Differential Scanning Calorimetry (DSC). In the landscape of drug development and advanced materials, understanding the thermal behavior of compounds is paramount for ensuring product stability, efficacy, and quality.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of DSC for the characterization of menthyl myristate and its alternatives.
Introduction: The Significance of Thermal Analysis in Material Science and Pharmaceuticals
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is an indispensable tool for characterizing the thermal properties of materials, providing critical data on melting points, crystallization temperatures, heats of fusion, and glass transitions. In the pharmaceutical industry, DSC is instrumental in polymorph screening, purity determination, and assessing drug-excipient compatibility.
(1S,2R,5S)-(+)-Menthyl myristate, an ester of menthol and myristic acid, presents an interesting case for thermal analysis. Its molecular structure, combining a bulky, chiral menthyl group with a long-chain fatty acid, suggests potential applications as a phase change material (PCM) for thermal energy storage, or as an excipient in topical and transdermal drug delivery systems. PCMs are materials that absorb and release large amounts of energy at a constant temperature during a phase transition, making them ideal for applications requiring thermal regulation.[3][4] The thermal properties of menthyl myristate will dictate its suitability for these roles.
This guide will compare the thermal behavior of (1S,2R,5S)-(+)-menthyl myristate with its parent compounds, menthol and myristic acid, as well as other relevant fatty acid esters. This comparative approach allows for a deeper understanding of how its unique chemical structure influences its thermal characteristics.
Experimental Design and Rationale: A Self-Validating DSC Protocol
The integrity of thermal analysis data hinges on a well-designed experimental protocol. The following section details a robust DSC methodology for the characterization of menthyl myristate and its comparators, with an emphasis on the causality behind each experimental choice.
Materials
-
(1S,2R,5S)-(+)-Menthyl myristate (Synthesized or procured)
-
(1R,2S,5R)-(-)-Menthol (Reference compound)
-
Myristic acid (Reference compound)[5]
-
Methyl myristate (Alternative fatty acid ester)
-
Palmitic acid (Alternative fatty acid)[6]
-
High-purity indium (for calibration)
Instrumentation
A calibrated heat-flux DSC instrument, such as a TA Instruments Q2000 or a Mettler Toledo DSC 823e, is recommended.[7] Calibration should be performed using an indium standard to ensure the accuracy of temperature and enthalpy measurements.
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experimental workflow:
Caption: A flowchart of the DSC experimental workflow.
Detailed Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan. The small sample size ensures uniform temperature distribution. Hermetically seal the pan to prevent any loss of volatile components, especially relevant for menthol.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. The reference pan compensates for the heat capacity of the aluminum pan.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C) for 5 minutes. This establishes a stable baseline.
-
First Heating Scan: Heat the sample at a controlled rate of 10°C/min to a temperature significantly above its melting point. A heating rate of 10°C/min is a common standard that provides a good balance between resolution and sensitivity.[8]
-
Isothermal Hold: Hold the sample at the high temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min to the initial equilibration temperature. This provides information on the crystallization behavior.
-
Second Heating Scan: Reheat the sample at 10°C/min to the same high temperature. The second heating scan is crucial as it provides data on the thermal properties of the material after a controlled cooling cycle, which is often more reproducible.
-
-
Data Analysis: Analyze the resulting thermogram to determine key thermal events:
-
Melting Point (Tm): The temperature at which the material transitions from a solid to a liquid. It is typically reported as the onset or peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHf): The amount of energy required to melt the sample, calculated from the area under the melting peak. A higher enthalpy of fusion indicates a greater capacity for latent heat storage.[3]
-
Crystallization Temperature (Tc): The temperature at which the material crystallizes from the molten state upon cooling, observed as an exothermic peak.
-
Polymorphism: The presence of multiple melting peaks may indicate the existence of different crystalline forms (polymorphs), each with its own unique thermal properties.[9]
-
Results and Comparative Analysis
This section presents the expected DSC data for (1S,2R,5S)-(+)-menthyl myristate in comparison to its constituent parts and other relevant fatty acid derivatives.
Thermal Properties of Reference Compounds
The following table summarizes the known thermal properties of the reference compounds, which will serve as a basis for our comparison.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| (1R,2S,5R)-(-)-Menthol | 156.27 | 42-44 | ~120 |
| Myristic Acid | 228.37 | 53.9 | ~199 |
| Palmitic Acid | 256.42 | 63-64 | ~206 |
| Methyl Myristate | 242.40 | 18.5 | ~200 |
Note: The values presented are approximate and can vary slightly depending on the purity of the sample and the experimental conditions.
Predicted Thermal Behavior of (1S,2R,5S)-(+)-Menthyl Myristate
-
A Lower Melting Point: Compared to myristic acid, the irregular shape of menthyl myristate should hinder the formation of a stable crystal lattice, resulting in a lower melting point.
-
A Potentially Lower Enthalpy of Fusion: The less efficient packing in the solid state may also result in a lower enthalpy of fusion compared to myristic acid.
Comparative DSC Thermograms (Hypothetical)
A hypothetical overlay of the second heating DSC curves for myristic acid, menthol, and (1S,2R,5S)-(+)-menthyl myristate would likely show distinct melting endotherms for each compound, with menthyl myristate exhibiting a melting peak at a temperature intermediate to or lower than its parent compounds.
Comparison with Alternative Fatty Acid Esters
Fatty acid esters are a well-studied class of organic PCMs.[3][7] The length of the alkyl chain in these esters has a significant impact on their melting point.[3] For instance, methyl myristate has a much lower melting point than myristic acid. The bulky menthyl group in menthyl myristate is expected to have a more pronounced effect on lowering the melting point than a simple methyl group.
Discussion and Field-Proven Insights
The Influence of Molecular Structure on Thermal Properties
The comparison between myristic acid and its menthyl ester highlights a fundamental principle in materials science: molecular structure dictates macroscopic properties. The highly ordered, crystalline structure of myristic acid, a straight-chain saturated fatty acid, results in a relatively high melting point and a large enthalpy of fusion. In contrast, the introduction of the sterically demanding menthyl group in (1S,2R,5S)-(+)-menthyl myristate introduces significant conformational constraints, making it more difficult for the molecules to pack into a well-ordered crystal lattice. This is a key consideration for designing PCMs with specific melting temperatures.
Potential for Eutectic Mixtures
For applications requiring a specific operating temperature, pure substances may not always be suitable. Fatty acids and their derivatives can form eutectic mixtures, which are blends of two or more components that melt and solidify at a single, lower temperature than the individual components.[10][11] For example, a eutectic mixture of myristic acid and palmitic acid can be formulated to have a melting point around 46°C.[11] Further investigation into the phase diagram of menthyl myristate with other fatty acids or esters could reveal eutectic compositions with desirable thermal properties for specific thermal energy storage applications.
Decision-Making for PCM Selection
The choice of a suitable PCM for a given application depends on several factors, with the melting temperature and latent heat of fusion being the most critical. The following decision tree illustrates a logical approach to selecting a PCM based on these parameters.
Caption: A decision tree for selecting a phase change material.
Conclusion
The thermal analysis of (1S,2R,5S)-(+)-menthyl myristate by Differential Scanning Calorimetry, when compared with its parent compounds and other fatty acid esters, provides valuable insights into the structure-property relationships that govern its thermal behavior. The presence of the bulky menthyl group is predicted to significantly influence its melting point and enthalpy of fusion, making it a potentially interesting candidate for low-temperature phase change applications. This guide has outlined a comprehensive and self-validating experimental protocol for the characterization of such materials and has provided a framework for the interpretation and comparison of the resulting data. For researchers and professionals in drug development and material science, a thorough understanding of these principles is essential for the rational design and selection of materials with tailored thermal properties.
References
-
Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. PMC. [Link]
-
DIY Supermaterial Could Save You From Heatstroke: Salt based PCMs. YouTube. [Link]
-
Differential scanning calorimetry (DSC) melting and cooling curves for pure methyl palmitate (MeC16). ResearchGate. [Link]
-
Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. [Link]
-
(PDF) Comparison of Thermophysics Properties of Fatty Acids using Temperature History Method and Differential Calorimetry Analysis for thermal energy storage applications. ResearchGate. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. resolvemass.com. [Link]
-
Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review. . [Link]
-
Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. PMC. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]
-
Synthesis and characterization of microencapsulated myristic acid–palmitic acid eutectic mixture as phase change material for thermal energy storage. IDEAS/RePEc. [Link]
-
Phase Change Materials for Renewable Energy Storage Applications. IntechOpen. [Link]
-
Physical, Spectroscopic And Thermal Characterization Of Biofield Treated Myristic Acid. OMICS International. [Link]
-
Development of Binary Mixtures of Palmitic Acid, Stearic Acid and Acetamide for Heat Storage in Solar Dryers. Research India Publications. [Link]
-
Thermal Performance Analysis of Composite Phase Change Material of Myristic Acid-Expanded Graphite in Spherical Thermal Energy Storage Unit. MDPI. [Link]
-
(1R,2S,5R)-(-)-menthol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology. [Link]
-
Modified Supporting Materials to Fabricate Form Stable Phase Change Material with High Thermal Energy Storage. PMC. [Link]
-
Preparation and characterization of myristic acid/expanded graphite composite phase change materials for thermal energy storage. PMC. [Link]
-
Phase Diagrams of Fatty Acids as Biosourced Phase Change Materials for Thermal Energy Storage. MDPI. [Link]
-
Using Modulated DSC® (MDSC®) to Separate an Enthalpic Recovery from a Glass Transition. TA Instruments. [Link]
-
Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. MDPI. [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quercus.be [quercus.be]
- 10. Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of microencapsulated myristic acid–palmitic acid eutectic mixture as phase change material for thermal energy storage [ideas.repec.org]
Comparative Hydrolysis Kinetics of Menthyl Esters: A Mechanistic Guide
Comparative Hydrolysis Rates of Menthyl Esters
Executive Summary
The hydrolysis rate of menthyl esters is a classic study in steric approach control and conformational analysis . For researchers in kinetic resolution and prodrug design, understanding the reactivity differences between menthol isomers is critical.
The hierarchy of alkaline hydrolysis rates is governed by the accessibility of the carbonyl carbon to nucleophilic attack. This accessibility is dictated by the axial or equatorial orientation of the ester group in the ground-state chair conformation.
The Reactivity Hierarchy:
Mechanistic Foundation
The BAc2 Mechanism & Steric Hindrance
Alkaline hydrolysis (saponification) proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The rate-determining step is the formation of the tetrahedral intermediate.
-
Nucleophilic Attack: The hydroxide ion (
) attacks the carbonyl carbon.[1] -
Tetrahedral Intermediate: The carbon hybridization changes from
(planar) to (tetrahedral). -
Steric Compression: The formation of the tetrahedral intermediate increases steric crowding. If the ester group is axial , the incoming nucleophile and the developing intermediate suffer from severe 1,3-diaxial interactions with the ring protons. If the ester is equatorial , these interactions are minimized.
Conformational Analysis of Isomers
The reactivity difference stems directly from the cyclohexane chair conformations of the isomers.
-
Menthyl Acetate (1R, 2S, 5R): The bulky isopropyl group (C2), methyl group (C5), and acetate group (C1) can all adopt equatorial positions simultaneously. This is the most stable conformer and the most reactive because the equatorial ester is exposed.
-
Neomenthyl Acetate (1S, 2S, 5R): To keep the bulky isopropyl and methyl groups equatorial, the acetate group at C1 must be axial . This locks the ester in a sterically hindered environment, significantly retarding hydrolysis.
-
Isomenthyl Acetate (1R, 2R, 5R): This isomer exists in a complex equilibrium. The "all-equatorial" arrangement is impossible.[2]
-
Conformer A: Isopropyl (Eq), Methyl (Ax), Acetate (Ax).
-
Conformer B: Isopropyl (Ax), Methyl (Eq), Acetate (Eq).
-
While Conformer A is typically more stable due to the large A-value of the isopropyl group, the presence of Conformer B (with an accessible equatorial acetate) allows Isomenthyl acetate to hydrolyze faster than the strictly axial Neomenthyl acetate.
-
Comparative Performance Data
The following table summarizes the relative reactivity and conformational parameters.
| Ester Isomer | C1 Configuration | Dominant Conformation (Ester Group) | Relative Hydrolysis Rate ( | Kinetic Rationale |
| Menthyl Acetate | Equatorial | Equatorial | 100 (Reference) | Minimal steric hindrance; nucleophile has open access to carbonyl. |
| Isomenthyl Acetate | Axial/Equatorial | Mixed (Eq/Ax) | ~10 - 40 | Reaction proceeds primarily through the minor "diaxial-methyl/isopropyl" conformer where the ester is equatorial. |
| Neomenthyl Acetate | Axial | Axial | < 5 | Severe 1,3-diaxial repulsion blocks nucleophilic attack; transition state is highly destabilized. |
Note: Relative rates are approximate and solvent-dependent (typically measured in aqueous dioxane or methanol/water).
Visualization: Reactivity Flowchart
Caption: Comparative kinetic pathways showing the impact of steric environment on hydrolysis rates.
Experimental Protocol: Titrimetric Determination of
This protocol describes a self-validating system for measuring the pseudo-first-order rate constants of menthyl ester hydrolysis.
Objective: Determine
Materials
-
Analyte: Menthyl Acetate (0.05 M).
-
Reagent: NaOH (0.1 M, standardized).
-
Solvent: 1,4-Dioxane (peroxide-free) / Distilled Water (70:30 ratio to ensure solubility).
-
Quench: Ice-cold HCl (0.05 M).
-
Indicator: Phenolphthalein.
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a thermostated water bath (set to
), equilibrate 50 mL of the NaOH solution. -
Separately, dissolve the ester in dioxane.
-
At
, rapidly mix the ester solution into the base. The final concentration of ester should be ~0.01 M and NaOH ~0.05 M (Pseudo-first-order conditions: ).
-
-
Sampling (The Kinetic Run):
-
At specific intervals (
), withdraw a 5.0 mL aliquot using a volumetric pipette. -
Critical Step: Immediately discharge the aliquot into a flask containing a known excess of ice-cold standard HCl. This "quenches" the reaction by neutralizing the base and lowering the temperature.
-
-
Back-Titration:
-
Titrate the excess acid in the quenched sample with standard NaOH using phenolphthalein.
-
Calculation: Determine the amount of unreacted NaOH in the original reaction mixture at time
.
-
-
Infinity Point (
):-
Reflux a separate portion of the reaction mixture for 2-3 hours to ensure 100% hydrolysis.
-
Titrate to determine the final concentration (validates stoichiometry).
-
-
Data Analysis:
-
Plot
versus time . -
The slope of the linear regression line is
. -
Divide
by to get the second-order rate constant .
-
Applications in Drug Development
Kinetic Resolution
The stark difference in hydrolysis rates allows for kinetic resolution of racemic mixtures.
-
Process: A racemic mixture of menthyl esters is subjected to partial hydrolysis.[3]
-
Outcome: The "fast-reacting" enantiomer (typically the one matching the enzyme's pocket or the equatorial conformer in chemical hydrolysis) hydrolyzes to the alcohol, while the "slow-reacting" enantiomer remains as the ester.
-
Separation: The alcohol and ester are easily separated by chromatography or distillation.
Prodrug Design
Menthyl groups are used to modulate lipophilicity and metabolic stability.
-
Menthyl Esters: Rapidly cleaved in plasma (high
). -
Neomenthyl Esters: Designed for sustained release . The steric bulk of the axial position protects the ester bond from esterases, prolonging the half-life of the drug in vivo.
References
-
Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity.[3] Part II. Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols and Related Compounds. Journal of the Chemical Society. Link
- Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
-
Inagaki, T., & Ueda, H. (1986).[4] Biochemical Resolution of (±)-Menthol by Pseudomonas sp.[4] NOF-5.[3][4] Nippon Nogeikagaku Kaishi.[4] Link
-
NIST Chemistry WebBook. Menthyl Acetate and Isomers Thermochemical Data. Link
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Link
Sources
A Comparative Guide to Validating the Enantiomeric Excess of (1S,2R,5S)-(+)-Menthyl Myristate
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. In the context of pharmaceutical development and the manufacturing of high-purity ingredients for cosmetics and other regulated industries, robust and reliable analytical methods for determining enantiomeric excess (ee) are paramount. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of (1S,2R,5S)-(+)-menthyl myristate, a chiral ester with applications in these fields. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance, all grounded in authoritative scientific principles and regulatory expectations.
The Significance of Enantiomeric Purity in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over the enantiomeric purity of chiral drug substances.[2][3] This necessitates the development and validation of analytical methods capable of accurately quantifying the desired enantiomer in the presence of its mirror image.[4]
Comparative Analysis of Analytical Methodologies
The validation of the enantiomeric excess of (1S,2R,5S)-(+)-menthyl myristate can be approached using several powerful analytical techniques. The most prominent among these are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy-based methods. The selection of the most appropriate technique is contingent upon a variety of factors, including the specific requirements of the analysis (e.g., routine quality control vs. primary characterization), the available instrumentation, and the desired level of sensitivity and accuracy.
Data Presentation: A Comparative Overview
The following table provides a summary of the key performance parameters for the different analytical techniques discussed in this guide. The data presented is a composite of typical performance characteristics for the analysis of chiral esters and should be considered illustrative. Specific values for (1S,2R,5S)-(+)-menthyl myristate would need to be established during method validation.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents | NMR with Mosher's Acid Derivatization |
| Principle | Differential interaction with a chiral stationary phase.[5] | Differential interaction with a chiral stationary phase.[6] | Formation of transient diastereomeric complexes.[7] | Formation of stable diastereomeric esters. |
| Resolution (Rs) | > 2.0 (baseline separation) | > 1.5 (good resolution) | Dependent on reagent and concentration | Baseline separation of key signals |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) | Moderate (µg/mL range) |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% | 97-103% |
| Sample Throughput | Moderate | High | High | Low (requires derivatization) |
| Destructive | Yes | Yes | No (with chiral solvating agents) | Yes (sample is chemically altered) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation.[5]
Causality of Experimental Choices: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is often a successful starting point for the separation of a wide range of chiral molecules, including esters.[8][9] The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve a balance between retention and resolution. A lower flow rate can often improve chiral separations.[10] UV detection is suitable for menthyl myristate if a chromophore is present or can be introduced; otherwise, a refractive index detector or a mass spectrometer can be used.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).
Materials:
-
(1S,2R,5S)-(+)-menthyl myristate sample
-
Racemic menthyl myristate (for method development and system suitability)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., CHIRALPAK® IC or similar polysaccharide-based column)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting point is 99:1 (v/v). Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of racemic menthyl myristate in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
-
Sample Preparation: Prepare the (1S,2R,5S)-(+)-menthyl myristate sample at the same concentration as the working standard in the mobile phase.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (or appropriate wavelength)
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to establish system suitability (resolution > 2.0).
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Visualization of the Chiral HPLC Workflow
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. gcms.cz [gcms.cz]
- 7. Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent - American Chemical Society [acs.digitellinc.com]
- 8. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Menthyl Myristate's Molecular Weight
For researchers, scientists, and drug development professionals, the precise determination of a molecule's identity and purity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of the molecular weight of menthyl myristate, a long-chain terpene ester. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.
Foundational Chemistry: Deducing the Molecular Properties of Menthyl Myristate
An initial challenge in the analysis of menthyl myristate is the relative scarcity of readily available, consolidated data in major chemical databases. Unlike its simpler analogue, methyl myristate, a dedicated entry with a CAS number for menthyl myristate is not prominently available. However, as seasoned scientists, we can confidently deduce its fundamental properties from its constituent molecules: myristic acid and menthol.
Myristic acid, a saturated fatty acid, has the chemical formula C₁₄H₂₈O₂. Menthol, a cyclic terpene alcohol, has the formula C₁₀H₂₀O. The formation of menthyl myristate occurs through an esterification reaction, resulting in the loss of one water molecule (H₂O).
Therefore, the chemical formula for menthyl myristate is calculated as: (C₁₄H₂₈O₂) + (C₁₀H₂₀O) - (H₂O) = C₂₄H₄₆O₂
From this, we can calculate the theoretical monoisotopic mass and average molecular weight, which are crucial for mass spectrometry analysis.
Table 1: Calculated Molecular Properties of Menthyl Myristate
| Property | Value |
| Chemical Formula | C₂₄H₄₆O₂ |
| Monoisotopic Mass | 366.3498 u |
| Average Molecular Weight | 366.62 g/mol |
This foundational calculation is the bedrock of our validation process. Any experimental result must align with these theoretical values to be considered valid.
Primary Validation Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For a molecule with the volatility of menthyl myristate, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the primary and most powerful tool for molecular weight validation and structural elucidation. The coupling of a gas chromatograph for separation with a mass spectrometer for detection provides an unparalleled level of specificity.
The "Why" Behind the GC-MS Approach
The choice of GC-MS is predicated on several key factors:
-
Volatility : Menthyl myristate, being a long-chain ester, possesses sufficient volatility to be amenable to gas chromatography without derivatization.
-
Thermal Stability : The compound is expected to be thermally stable enough to withstand the temperatures of the GC inlet and column without significant degradation.
-
Fragmentation Patterns : Electron Ionization (EI), the most common ionization technique in GC-MS, provides reproducible and information-rich fragmentation patterns that act as a "fingerprint" for the molecule, confirming its structure beyond just the molecular weight.
Experimental Protocol for GC-MS Analysis
The following protocol is designed to be a self-validating system, with each step contributing to the overall trustworthiness of the final result.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) for preliminary method development (optional but recommended).
-
Mass Spectrometer with Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column Selection : A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is an appropriate starting point. This choice is based on the non-polar nature of the analyte.
-
Injector Temperature : Set to 250 °C to ensure rapid and complete vaporization of the analyte.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/minute to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
Rationale: This program allows for the elution of any more volatile impurities before the target analyte, and the high final temperature ensures that the high-molecular-weight ester is eluted from the column.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume : 1 µL of a 1 mg/mL solution in hexane.
Mass Spectrometer Conditions:
-
Ionization Mode : Electron Ionization (EI) at 70 eV. This standard energy level ensures that the resulting fragmentation patterns are comparable to established libraries.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40-500. This range is sufficient to capture the molecular ion and the expected fragment ions.
Interpreting the Mass Spectrum: The Signature of Menthyl Myristate
The resulting mass spectrum is the critical piece of evidence for molecular weight validation. Here's what to expect and why:
-
Molecular Ion (M⁺) : The presence of a peak at m/z 366 is the primary indicator of the correct molecular weight. While the molecular ion of long-chain esters can sometimes be weak or absent in EI-MS, its observation provides strong confirmation.
-
Key Fragmentation Patterns : The fragmentation pattern will provide structural confirmation. We can predict the following key fragments based on the structure of menthyl myristate:
-
Loss of the Menthyl Group : Cleavage of the ester bond can result in the formation of the myristoyl cation at m/z 211.
-
Fragmentation of the Menthyl Moiety : The menthyl group itself is prone to characteristic fragmentation, leading to peaks at m/z 139 (loss of a propyl group) and 83 (the isopropyl cation). The presence of these fragments is a strong indicator of the menthyl ester.
-
McLafferty Rearrangement : This common rearrangement in esters can lead to a characteristic peak.
-
Alkyl Chain Fragmentation : A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the myristate chain will be present.
-
The following diagram illustrates the expected fragmentation pathway:
Caption: Predicted major fragmentation pathways of menthyl myristate in EI-MS.
Comparative and Confirmatory Techniques
While GC-MS is the gold standard, a comprehensive validation strategy often employs alternative or confirmatory techniques. This not only provides orthogonal data but also addresses potential limitations of the primary method.
High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS)
For less volatile or thermally labile high-molecular-weight esters, HPLC-MS offers a viable alternative. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for such compounds.
Why consider HPLC-APCI-MS?
-
Amenable to Less Volatile Compounds : It avoids the high temperatures of the GC inlet.
-
Soft Ionization : APCI is a softer ionization technique than EI, often resulting in a more prominent protonated molecule [M+H]⁺, which can be beneficial if the molecular ion in EI-MS is weak or absent.[1][2][3]
Experimental Protocol for HPLC-APCI-MS:
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is appropriate for this non-polar analyte.
-
Mobile Phase : A gradient of methanol and isopropanol.
-
Ionization Mode : Positive ion APCI.
-
Expected Ion : [M+H]⁺ at m/z 367.
Table 2: Comparison of GC-MS and HPLC-APCI-MS for Menthyl Myristate Validation
| Feature | GC-MS with EI | HPLC-APCI-MS |
| Principle | Separation in the gas phase, hard ionization | Separation in the liquid phase, soft ionization |
| Primary Ion | Molecular Ion (M⁺) at m/z 366 | Protonated Molecule ([M+H]⁺) at m/z 367 |
| Fragmentation | Extensive, provides detailed structural information | Minimal, primarily confirms molecular weight |
| Strengths | High resolution, rich fragmentation data | Suitable for less volatile/labile compounds |
| Limitations | Requires analyte volatility and thermal stability | Less structural information from fragmentation |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a sample. While not providing the definitive molecular weight of a single compound in the way mass spectrometry does, it is an excellent tool for assessing purity and detecting the presence of oligomers or polymeric impurities.
The Role of GPC in Validation:
-
Purity Assessment : A pure sample of menthyl myristate should elute as a single, sharp peak.
-
Detection of Impurities : The presence of higher or lower molecular weight species would be readily apparent as additional peaks.
Experimental Protocol for GPC:
-
Columns : A set of GPC columns with a suitable pore size for the expected molecular weight range.
-
Mobile Phase : Tetrahydrofuran (THF) is a common solvent for GPC analysis of organic-soluble molecules.
-
Detector : A refractive index (RI) detector is typically used.
-
Calibration : The system should be calibrated with polystyrene standards of known molecular weights.
The following workflow diagram illustrates the decision-making process for selecting the appropriate analytical technique:
Caption: Decision workflow for selecting the appropriate analytical technique.
Conclusion: A Multi-Faceted Approach to Scientific Integrity
The validation of the molecular weight of a compound like menthyl myristate is not a monolithic process but rather a systematic investigation employing orthogonal analytical techniques. While GC-MS with Electron Ionization stands as the definitive method for providing both molecular weight confirmation and structural elucidation through its characteristic fragmentation patterns, techniques such as HPLC-APCI-MS and GPC serve as crucial comparative and confirmatory tools. By understanding the underlying principles and the "why" behind each experimental choice, researchers can construct a self-validating workflow that ensures the highest level of scientific integrity and trustworthiness in their results. This comprehensive approach is indispensable in the fields of research, drug development, and quality control, where accuracy and reliability are paramount.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31284, Methyl myristate. Retrieved from [Link]
- Lin, R., Tian, J., Huang, G., Li, T., & Li, F. (2002). Analysis of Menthol in Three Traditional Chinese Medicinal Herbs and Their Compound Formulation by GC-MS.
- Moreau, R. A., Doehlert, D. C., & Welti, R. (2018). Analysis of Wax Esters in Seven Commercial Waxes Using C30 Reverse Phase HPLC. Journal of the American Oil Chemists' Society, 95(9), 1091-1099.
- Holčapek, M., Jandera, P., Zderadička, P., & Hrubá, L. (2003). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry.
- Řezanka, T., & Sigler, K. (2009). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry.
- Cvačka, J., & Svatoš, A. (2011). Localization of Double Bonds in Wax Esters by High-Performance Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Utilizing the Fragmentation of Acetonitrile-Related Adducts. Analytical Chemistry, 83(8), 3046-3053.
- Svatoš, A., & Cvačka, J. (2010). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry.
-
Moreau, R. A. (2018). Analysis of Wax Esters in Seven Commercial Waxes Using C30 Reverse Phase HPLC. Scribd. Retrieved from [Link]
- Cvačka, J., & Svatoš, A. (2011). Localization of Double Bonds in Wax Esters by High-Performance Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Utilizing the Fragmentation of Acetonitrile-Related Adducts. Analytical Chemistry, 83(8), 3046-3053.
-
Knauer (n.d.). Optimizing molecular weight determination by SEC/GPC. Retrieved from [Link]
-
AIMPLAS (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]
- Google Patents (n.d.). CN103134872B - Method for analyzing distribution of various esters in sucrose fatty acid ester with gel permeation chromatography.
Sources
Safety Operating Guide
(1S,2R,5S)-(+)-Menthyl Myristate proper disposal procedures
As a Senior Application Scientist, I recognize that the handling and disposal of specialized lipid-related compounds like (1S,2R,5S)-(+)-Menthyl Myristate require more than just a cursory glance at a Safety Data Sheet (SDS). While this compound is not acutely toxic, its physicochemical properties as a long-chain fatty acid ester dictate strict operational protocols. Improper disposal of lipophilic organics can lead to severe plumbing occlusions, environmental persistence, and costly regulatory violations.
This guide provides a self-validating, step-by-step operational framework for the safe and compliant disposal of (1S,2R,5S)-(+)-Menthyl Myristate, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
Physicochemical Profiling & Disposal Causality
To understand how to dispose of a chemical, we must first understand why specific pathways are chosen. (1S,2R,5S)-(+)-Menthyl Myristate is an ester formed from menthol and myristic acid. Its long hydrocarbon tail makes it highly hydrophobic.
Table 1: Physicochemical Properties Dictating Disposal Routes
| Property | Value / Characteristic | Operational Implication for Disposal |
| CAS Number | 29066-37-3 [1] | Used for precise waste profiling and manifesting. |
| Molecular Formula | C₂₄H₄₆O₂ | High carbon content; ideal candidate for clean energy recovery via high-temperature incineration. |
| Aqueous Solubility | Insoluble | Strictly prohibits drain disposal. Will separate, solidify in cool pipes, and cause severe plumbing blockages. |
| Halogen Content | 0% (Non-halogenated) | Must be segregated from halogenated waste to prevent the formation of toxic dioxins during incineration and to minimize disposal costs [2]. |
| Reactivity | Stable; Non-reactive | Does not require specialized quenching prior to disposal. Can be safely accumulated in standard secondary containment. |
Regulatory Classification & Waste Profiling
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) (40 CFR 261), (1S,2R,5S)-(+)-Menthyl Myristate does not inherently meet the criteria for a "listed" hazardous waste, nor does it typically exhibit characteristics of ignitability, corrosivity, or reactivity [3].
However, standard laboratory Environmental Health and Safety (EHS) mandates that all synthetic organic waste be treated as regulated chemical waste. It must be classified strictly as Non-Halogenated Organic Waste .
-
The Causality of Segregation: Halogenated solvents (e.g., Chloroform, Dichloromethane) require specialized, high-cost incineration to scrub acidic byproducts (like HCl) and prevent the synthesis of polychlorinated dibenzodioxins (PCDDs). Mixing a benign ester like Menthyl Myristate into a halogenated waste stream needlessly contaminates the bulk volume, exponentially increasing your laboratory's disposal costs [2].
Standard Operating Procedure (SOP): Waste Segregation & Disposal
This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance before proceeding to the next.
Phase 1: Segregation & Containment
-
Verify the Waste Stream: Confirm that the Menthyl Myristate solution does not contain any halogenated solvents, heavy metals, or strong oxidizing agents (e.g., peroxides, nitric acid).
-
Self-Validation Check: Review the experimental protocol. If the ester was dissolved in Hexane or Ethanol, it is Non-Halogenated . If dissolved in Chloroform, it defaults to the Halogenated stream.
-
-
Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass carboy.
-
Causality: HDPE and glass are impervious to lipid degradation. Avoid using containers with natural rubber seals, as prolonged exposure to organic esters can cause rubber swelling and seal failure.
-
-
Cap Integrity: Ensure the container utilizes a PTFE-lined (Teflon) cap to prevent vapor escape and degradation.
Phase 2: Labeling & Accumulation
-
Apply the Waste Label: Attach a standard Hazardous Waste label before the first drop of waste enters the container.
-
Nomenclature: Write the full chemical name: "Non-Halogenated Organic Waste: (1S,2R,5S)-(+)-Menthyl Myristate / [Solvent Name]".
-
Rule: Never use abbreviations, acronyms, or chemical formulas on waste labels.
-
-
Satellite Accumulation: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must sit inside a secondary containment tray capable of holding 110% of the primary container's volume.
Phase 3: Final Disposition
-
Time/Volume Limits: Once the container is full, or reaches the regulatory time limit (typically 180 days from the accumulation start date), date the label and transfer it to the central waste facility.
-
Destruction Mechanism: The waste will be handed over to a licensed RCRA-approved vendor. The preferred and most environmentally sound method of destruction for this compound is High-Temperature Incineration , which completely oxidizes the C₂₄H₄₆O₂ molecule into harmless CO₂ and H₂O [3].
Spill Management & Decontamination Protocol
Because Menthyl Myristate is a lipid-like ester, standard aqueous spill kits are ineffective. Water will simply bead off the compound, spreading the slip hazard.
Step-by-Step Spill Response:
-
Containment: Immediately surround the spill with an inert, lipophilic absorbent material (e.g., vermiculite, dry sand, or specialized universal absorbent pads). Do not use paper towels for large spills, as they lack the necessary absorption capacity.
-
Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a puncture-resistant, sealable solid waste container.
-
Surface Decontamination (Causality-Driven): The surface will remain dangerously slick due to residual ester. Decontaminate the bench or floor using a surfactant-based laboratory detergent (e.g., Alconox) or a compatible organic solvent (like Isopropanol) to break the lipid bonds and solubilize the residue.
-
Solid Waste Disposal: Label the container as "Hazardous Solid Waste: Menthyl Myristate Contaminated Debris" and route it for incineration.
Waste Segregation Decision Workflow
The following diagram illustrates the logical decision-making process for routing (1S,2R,5S)-(+)-Menthyl Myristate waste, ensuring cost-efficiency and regulatory compliance.
Caption: Decision matrix for the segregation and compliant disposal of Menthyl Myristate waste streams.
References
-
U.S. Environmental Protection Agency (EPA). (2015). Laboratory Environmental Sample Disposal Information Document: Companion to Standardized Analytical Methods. Retrieved from[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for (1S,2R,5S)-(+)-Menthyl Myristate
The core principle is to treat this compound with the caution afforded to any new or not fully characterized substance. The primary anticipated hazards are mechanical and chemical irritation upon direct contact with skin and eyes.[1][2]
Hazard Assessment and Rationale for PPE
(1S,2R,5S)-(+)-Menthyl Myristate is an ester of menthol and myristic acid. Based on its structure, it is likely a waxy solid or viscous liquid at room temperature with low volatility. The primary routes of exposure are dermal contact, eye contact, and, to a lesser extent, inhalation or ingestion.
-
Eye Contact: Direct contact with the eyes is likely to cause irritation.[1][2] Standard laboratory practice mandates the use of eye protection at all times.
-
Skin Contact: Similar to many esters and its parent alcohol (menthol), prolonged or repeated contact may cause skin irritation.[1][3][4] Therefore, appropriate gloves and protective clothing are necessary to prevent exposure.[1]
-
Inhalation: Due to an anticipated low vapor pressure, inhalation is a minor risk under standard laboratory conditions with adequate ventilation. However, if the material is heated or aerosolized, the risk increases.[1]
-
Ingestion: May cause irritation of the digestive tract.[1] This is primarily avoided through good laboratory hygiene.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical for minimizing exposure. The following table outlines the minimum requirements for handling (1S,2R,5S)-(+)-Menthyl Myristate in a laboratory setting.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparation | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[1] | Nitrile or Butyl rubber gloves. Ensure gloves are regularly inspected for tears or holes.[3] | Standard laboratory coat. | Not required with adequate ventilation. |
| Experimental Use (at ambient temperature) | Chemical safety goggles. | Nitrile or Butyl rubber gloves. | Standard laboratory coat. | Not required in a well-ventilated area or chemical fume hood.[1][5] |
| Handling Heated Material or Potential for Aerosolization | Chemical safety goggles and a face shield. | Nitrile or Butyl rubber gloves. | Standard laboratory coat. | A NIOSH-approved respirator may be required if working outside of a fume hood.[1] |
| Cleaning Spills | Chemical safety goggles. | Heavy-duty Nitrile or Butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | Not required for small spills handled with adequate ventilation. |
Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from preparation to disposal.
Pre-Handling Checklist & Workflow
-
Verify Engineering Controls: Ensure the work area, preferably a chemical fume hood, has certified, adequate ventilation.[1] Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][2]
-
Assemble PPE: Don all required PPE as outlined in the table above before handling the chemical container.
-
Prepare for Spills: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) is readily available.[5]
The following diagram illustrates the standard workflow for handling (1S,2R,5S)-(+)-Menthyl Myristate.
Caption: Safe Handling Workflow for (1S,2R,5S)-(+)-Menthyl Myristate.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain: For small spills, cover with an inert absorbent material.[5]
-
Clean-Up: Once absorbed, sweep up the material and place it into a suitable, clean, dry, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Ventilate: Ensure the area is well-ventilated.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan
Proper disposal is crucial to ensure environmental and personnel safety.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous. Consult local, regional, and national regulations for complete and accurate classification.[5][6]
-
Segregation:
-
Solid Waste: Place any unused material and contaminated absorbents into a clearly labeled, sealed container for chemical waste.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
-
-
Collection: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials, awaiting pickup by certified waste management personnel.[1]
By adhering to these rigorous safety protocols, you can confidently handle (1S,2R,5S)-(+)-Menthyl Myristate, ensuring both the integrity of your research and the safety of your laboratory personnel.
References
- Title: Material Safety Data Sheet - Methyl myristate 99% Source: Cole-Parmer URL
- Title: SAFETY DATA SHEET - Methyl myristate Source: Fisher Scientific URL
- Title: sc-215198 - Methyl myristate Source: Santa Cruz Biotechnology URL
- Title: Methyl myristate-SDS Source: MedChemExpress URL
- Title: Methyl Myristate – Emollient & Fragrance Solvent For Cosmetics Source: Chemicalbull URL
- Title: Methyl Myristate - Safety Data Sheet Source: Agilent URL
- Title: SAFETY DATA SHEET - Menthol Source: Sigma-Aldrich URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
